molecular formula C12H22O6 B094312 Bis(2-methoxyethyl) adipate CAS No. 106-00-3

Bis(2-methoxyethyl) adipate

Cat. No.: B094312
CAS No.: 106-00-3
M. Wt: 262.3 g/mol
InChI Key: GVRNUDCCYWKHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methoxyethyl) adipate is a diester compound that serves as a versatile plasticizer and solvent in advanced research and development. Its primary research value lies in enhancing the flexibility and processability of polymers, particularly in the formulation of specialty coatings, adhesives, and plastics . As a polar aprotic solvent, it is investigated for applications requiring specific solvation properties and low volatility in chemical synthesis . The compound's mechanism of action as a plasticizer involves the incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains, thereby lowering glass transition temperature and increasing material flexibility and durability. In the field of material science, researchers utilize this compound to develop polymeric materials with tailored performance characteristics, driven by industry trends towards high-performance and sustainable formulations . Furthermore, its application extends to personal care product research, where it functions as an emollient. Ongoing innovation focuses on its role in non-phthalate and bio-based plasticizer formulations, aligning with a regulatory environment that emphasizes environmental safety and sustainable manufacturing practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methoxyethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRNUDCCYWKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCCCC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059329
Record name Bis(2-methoxyethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-00-3
Record name 1,6-Bis(2-methoxyethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-methoxyethyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-methoxyethyl) adipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methoxyethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-methoxyethyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-METHOXYETHYL) ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y117KBL7C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of Bis(2-methoxyethyl) adipate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-methoxyethyl) adipate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 106-00-3). Designed for researchers, scientists, and professionals in drug development and material science, this document details the compound's chemical identity, summarizes its known physical and chemical properties, and presents authoritative, step-by-step protocols for their experimental determination. By focusing on standardized methodologies, this guide aims to equip scientists with the practical knowledge required to accurately characterize this important diester.

Chemical Identity and Structure

This compound, with the IUPAC name bis(2-methoxyethyl) hexanedioate, is a dicarboxylic acid ester.[1][2] It is structurally composed of a central six-carbon adipic acid backbone esterified with two 2-methoxyethanol units at either end. This structure imparts properties characteristic of a plasticizer and a solvent, with a balance of hydrophobic (the hexanedioate chain) and hydrophilic (the ether and ester linkages) features.[1][2]

Key Identifiers:

  • CAS Number: 106-00-3[1][2][3]

  • Molecular Formula: C₁₂H₂₂O₆[1][2][4]

  • IUPAC Name: bis(2-methoxyethyl) hexanedioate[1][2]

  • Synonyms: Adipic acid, bis(2-methoxyethyl) ester; Di(2-methoxyethyl) adipate[1][3]

  • InChIKey: GVRNUDCCYWKHMV-UHFFFAOYSA-N[1][2]

  • Canonical SMILES: COCCOC(=O)CCCCC(=O)OCCOC[1][2]

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

PropertyValueSource / Method
Molecular Weight 262.30 g/mol [1][2][4] PubChem (Computed)
Appearance Colorless, viscous liquid[2] Smolecule
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Water Solubility Low solubility; reported as 0.05 M (context not specified)[2] Smolecule
Solubility in Organics Soluble in organic solvents[2] Smolecule
Flash Point 87 °C (188.6 °F)[5] Cole-Parmer MSDS
XLogP3-AA 0.3[1] PubChem (Computed)

Experimental Determination of Physical Properties

For a compound like this compound, where literature data is sparse, experimental determination of its fundamental properties is a prerequisite for any research or development application. Adherence to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensures data is reliable, reproducible, and suitable for regulatory submission.

Water Solubility Determination (OECD Guideline 105)

Principle: The goal is to determine the saturation mass concentration of the substance in water at a controlled temperature. Given the expected low solubility (less than 10 g/L), the Flask Method is the most appropriate choice.[6][7] This method involves agitating an excess amount of the test substance with water until equilibrium is achieved.

Expertise & Causality: The choice of the Flask Method is dictated by the anticipated solubility. The Column Elution method is generally reserved for substances with solubility below 10⁻² g/L.[8] For this compound, which is a liquid, ensuring proper mixing to achieve equilibrium without forming an emulsion is critical. Vigorous stirring is necessary, and the subsequent separation of undissolved substance from the aqueous phase via centrifugation is a self-validating step to ensure only the truly dissolved fraction is analyzed.

Protocol: Flask Method

  • Preliminary Test: Add an estimated amount of the test substance to a known volume of water at the test temperature (e.g., 20 °C). Stir for 24 hours and visually inspect for undissolved substance. This helps estimate the amount needed for the final test and the time to reach equilibrium.[6]

  • Definitive Test: Prepare at least three flasks. To each, add a volume of water and an amount of this compound determined from the preliminary test to be in excess of its solubility.

  • Equilibration: Seal the flasks and place them in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate for a period determined to be sufficient for reaching equilibrium (e.g., 24-48 hours). It's recommended to measure concentration at different time points (e.g., 24h, 48h) until consecutive measurements are consistent.

  • Phase Separation: Transfer the contents of the flasks to a centrifuge tube and centrifuge at high speed to separate the undissolved liquid ester. This is crucial to avoid contamination of the aqueous sample.

  • Sampling & Analysis: Carefully extract a known volume of the clear, aqueous supernatant. Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: The water solubility is reported as the average concentration from the replicate flasks in units of g/L or mg/L.

solubility_workflow start Start: OECD 105 Flask Method prep Prepare 3+ flasks with excess This compound & water start->prep equil Agitate in constant temp bath (e.g., 20°C) until equilibrium prep->equil check Are concentrations stable over time? equil->check check->equil No sep Centrifuge to separate aqueous & organic phases check->sep Yes analyze Analyze aqueous phase concentration via GC or HPLC sep->analyze report Report average concentration as water solubility analyze->report end End report->end

Caption: Workflow for Water Solubility Determination via OECD 105.

Density Determination (OECD Guideline 109)

Principle: Density is the mass per unit volume of a substance.[9][10][11] For a viscous liquid like this compound, the pycnometer method is a highly accurate and appropriate choice.

Expertise & Causality: While simpler methods like using a hydrometer exist, they are not suitable for viscous liquids (dynamic viscosity > 5 Pa·s), as the high viscosity impedes the hydrometer from settling to its equilibrium depth, leading to inaccurate readings.[5][12] The pycnometer method, which relies on gravimetrically determining the mass of a precisely known volume, is less affected by viscosity (applicable up to 500 Pa·s) and provides higher precision.[5] Using an oscillating densitometer is also an excellent alternative if available.

Protocol: Pycnometer Method

  • Calibration: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer (m₀).

  • Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and weigh it (m₁). The volume (V) can be confirmed using the known density of water at that temperature.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the test substance, this compound, ensuring no air bubbles are trapped. Adjust the temperature to 20 ± 0.5 °C and weigh it (m₂).

  • Calculation: The density (ρ) of the substance at the test temperature is calculated using the formula: ρ = (m₂ - m₀) / V

Boiling Point Determination (OECD Guideline 103)

Principle: The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[13] The dynamic method (Siwoloboff method) is a reliable technique that requires only a small amount of sample.

Expertise & Causality: This method is advantageous as it relies on a clear physical endpoint: the cessation of bubble formation and the rise of liquid into the capillary. This makes it less subjective than some other methods.[14] It is crucial to control the heating rate (< 1 K/min near the boiling point) to ensure thermal equilibrium between the liquid, vapor, and thermometer.

Protocol: Dynamic Method

  • Apparatus Setup: Place a small amount of the sample into a sample tube. Insert a smaller, inverted capillary tube (fused at the top) into the sample.

  • Heating: Place the sample tube in a controlled heating bath, adjacent to a calibrated thermometer.

  • Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. As the boiling point is approached, the bubbling will become rapid and continuous.

  • Endpoint Determination: Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record the ambient atmospheric pressure.

Chemical Reactivity

Hydrolysis

As a dicarboxylic acid ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield adipic acid and 2-methoxyethanol. This reaction can be catalyzed by either acid or base.[15]

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[16][17] This is a common and efficient method for ester cleavage.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the electrophilic carbonyl carbons.

  • Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a 2-methoxyethoxide anion (CH₃OCH₂CH₂O⁻) as the leaving group.

  • Deprotonation: The highly basic alkoxide anion deprotonates the newly formed carboxylic acid group, resulting in a carboxylate salt and 2-methoxyethanol. This final acid-base step drives the reaction to completion.

saponification_mechanism cluster_0 cluster_1 Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack Products Carboxylate + Alcohol Intermediate->Products 2. Collapse & Deprotonation

Caption: Simplified pathway for base-catalyzed ester hydrolysis.

Spectroscopic Profile

Spectroscopic analysis provides a unique "fingerprint" for compound identification and structural verification.

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by features characteristic of a saturated aliphatic ester. The key diagnostic peaks follow the "Rule of Three" for esters.[18]

  • C=O Stretch: A very strong, sharp absorption band located around 1735-1750 cm⁻¹ . This is the most prominent feature in the spectrum.[18][19]

  • C-O Stretches: Two distinct, strong absorption bands in the fingerprint region.[18]

    • An acyl-oxygen (C-O) stretch, typically found between 1250-1150 cm⁻¹ .

    • An alkyl-oxygen (O-C) stretch, typically found between 1150-1050 cm⁻¹ .

  • C-H Stretches: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectrum.

  • ¹H NMR:

    • A singlet around 3.3 ppm for the six protons of the two equivalent methoxy (-OCH₃) groups.

    • A multiplet (likely a triplet) around 3.6 ppm for the four protons of the -O-CH₂-CH₂-O- moieties adjacent to the ether oxygen.

    • A multiplet (likely a triplet) around 4.2 ppm for the four protons of the -O-CH₂-CH₂-O- moieties adjacent to the ester oxygen.

    • A multiplet around 2.3 ppm for the four protons on the carbons alpha to the carbonyl groups (in the adipate chain).

    • A multiplet around 1.6 ppm for the four protons on the carbons beta to the carbonyl groups (in the adipate chain).

  • ¹³C NMR: Due to symmetry, only 6 distinct carbon signals would be expected.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound would be expected to fragment via cleavage at the ester and ether linkages, leading to characteristic fragment ions.

Conclusion

This compound is a diester with physicochemical properties that make it suitable for applications as a plasticizer and solvent. While comprehensive experimental data on its core physical properties like boiling point and density are not widely published, this guide provides a robust framework for their determination using authoritative OECD guidelines. The detailed protocols for solubility, density, and boiling point measurement, along with an analysis of the compound's chemical reactivity and spectroscopic signatures, offer researchers the necessary tools and rationale to confidently characterize this compound in the laboratory.

References

  • YesWeLab. (2025). Understanding OECD Guideline 109. YesWeLab Blog. [Link]

  • OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. Test No. 109: Density of Liquids and Solids. OECD iLibrary. [Link]

  • OECD. Test No. 109: Density of Liquids and Solids. OECD READ. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB Laboratoire. [Link]

  • Overton. (1995). Test No. 109: Density of Liquids and Solids. Overton. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • U.S. Department of Commerce. (n.d.). Test No. 105: Water Solubility. Library Search. [Link]

  • OECD. Test No. 105: Water Solubility. OECD READ. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. [Link]

  • Essem Compliance. (n.d.). Physical chemical testing studies. Essem Compliance. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals: Boiling Point. OECD. [Link]

  • Phytosafe. (n.d.). OECD 102 / 103. Phytosafe. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-ethoxyethyl) adipate. PubChem Compound Database. [Link]

  • LAUS GmbH. (n.d.). OECD/EU-Methods. LAUS GmbH. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Regulations.gov. (n.d.). Physical and Chemical Properties. Regulations.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate. PubChem Compound Database. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. [Link]

  • ResearchGate. (n.d.). IR spectra of esters. ResearchGate. [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of bis(2-ethylhexyl) adipate. Chemcasts. [Link]

  • GSRS. (n.d.). This compound. GSRS. [Link]

Sources

Bis(2-methoxyethyl) adipate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-methoxyethyl) adipate

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical and physical properties, synthesis, applications, analytical methodologies, and safety considerations pertinent to a laboratory and development environment.

Core Identification and Chemical Properties

This compound is a diester of adipic acid and 2-methoxyethanol. Its molecular structure, characterized by a central six-carbon dicarboxylic acid backbone and two flanking methoxyethyl ester groups, imparts properties that make it a versatile compound in various applications.

Key Identifiers:

  • CAS Number: 106-00-3[1][2][3]

  • Molecular Formula: C₁₂H₂₂O₆[3]

  • Molecular Weight: 262.30 g/mol [2][3]

  • IUPAC Name: bis(2-methoxyethyl) hexanedioate[2]

  • Synonyms: Adipic Acid Bis(2-methoxyethyl) Ester, Di(2-methoxyethyl) Adipate[1]

A summary of its key physical and chemical properties is presented below. These properties are crucial for predicting its behavior in various formulations and experimental conditions.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 190 °C at 11 mmHg[4]
Density 1.08 g/cm³[4]
Refractive Index 1.441 - 1.443[4]
Flash Point 87 °C[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of adipic acid with two equivalents of 2-methoxyethanol.

Causality of Experimental Design

The choice of an acid catalyst (like sulfuric acid) is pivotal as it protonates the carbonyl oxygen of the adipic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-methoxyethanol. The reaction is reversible, so to drive it towards the product side, the water formed as a byproduct must be continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus. The choice of reaction temperature is a balance between achieving a reasonable reaction rate and preventing unwanted side reactions or degradation of the reactants and products.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification AdipicAcid Adipic Acid Reactor Charge Reactor & Heat AdipicAcid->Reactor Methoxyethanol 2-Methoxyethanol (2 eq.) Methoxyethanol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Solvent Toluene (for azeotropic distillation) Solvent->Reactor DeanStark Remove Water via Dean-Stark Trap Reactor->DeanStark Monitoring Monitor Reaction (TLC/GC) DeanStark->Monitoring Quench Neutralize Catalyst (e.g., NaHCO₃ wash) Monitoring->Quench Wash Wash with Brine Quench->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (e.g., Vacuum Distillation) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Fischer esterification workflow for this compound synthesis.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Charging Reactants: Charge the flask with adipic acid (1.0 eq.), 2-methoxyethanol (2.2 eq.), a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity product.

This self-validating protocol ensures completion by monitoring water removal and includes purification steps that are verifiable by analytical methods like GC-MS or NMR.

Applications in Research and Development

While broadly classified as a plasticizer, this compound's utility in a scientific context is more nuanced, particularly as an alternative to phthalate-based plasticizers like DEHP (di(2-ethylhexyl) phthalate), which have faced scrutiny over health concerns.

Plasticizer for Medical Polymers

In the development of medical devices and laboratory equipment, the choice of plasticizer is critical. This compound can be used to impart flexibility to polymers like polyvinyl chloride (PVC), which are used in medical tubing, blood bags, and other devices.[5][6] Its lower volatility compared to some other plasticizers can be advantageous, leading to less leaching and a more stable product over time. The choice of a non-phthalate plasticizer is often driven by regulatory trends and a desire to minimize potential endocrine-disrupting effects associated with some phthalates.

Excipient in Drug Formulations

The properties of this compound, such as its liquid state at room temperature and solvency, suggest its potential as an excipient in topical or transdermal drug delivery systems. It can act as a solvent or a penetration enhancer, helping to solubilize active pharmaceutical ingredients (APIs) and facilitate their transport across the skin barrier. Its ester linkages are susceptible to enzymatic hydrolysis, which could be a factor in its biocompatibility and metabolic fate.

Analytical Methodology: GC-MS for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for the identification and quantification of this compound. It is particularly useful for quality control of the synthesized product or for detecting its presence as an extractable or leachable from polymeric materials.

Rationale for GC-MS

GC is an ideal separation technique for this compound due to its volatility. The mass spectrometer provides unambiguous identification based on the compound's unique mass spectrum and fragmentation pattern. For quantitative analysis, the high sensitivity and selectivity of MS, especially in selected ion monitoring (SIM) mode, allow for detection at very low concentrations.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Polymer extract, reaction mixture) Dilute Dilute/Extract Sample Sample->Dilute Solvent Solvent (e.g., Dichloromethane) Solvent->Dilute InternalStd Internal Standard InternalStd->Dilute Inject Inject into GC Dilute->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (EI Source) GC->MS TIC Total Ion Chromatogram MS->TIC Library Mass Spectral Library Search TIC->Library Quant Quantification (Calibration Curve) TIC->Quant Result Identification & Concentration Library->Result Quant->Result

Caption: Workflow for the GC-MS analysis of this compound.

Step-by-Step Analytical Protocol
  • Sample Preparation:

    • For purity analysis, dissolve a small, accurately weighed amount of the synthesized product in a suitable solvent like dichloromethane.

    • For extractables analysis from a medical device, extract the material according to established protocols (e.g., solvent extraction with ethanol or hexane).[7]

  • Calibration Standards: Prepare a series of calibration standards of this compound of known concentrations in the same solvent. Spike each standard and the sample with an internal standard.

  • GC-MS Instrumentation:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient is used to ensure good separation, e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject the prepared sample and standards into the GC-MS system.

  • Data Analysis:

    • Identification: Identify the peak corresponding to this compound in the total ion chromatogram by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2]

    • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration for the standards. Use this curve to determine the concentration of this compound in the sample.

Safety and Toxicological Profile

Proper handling of this compound in a laboratory setting is essential. Based on available safety data sheets, the compound should be handled with standard laboratory precautions.

  • Handling: Use with adequate ventilation and avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[8]

  • Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media like dry chemical, carbon dioxide, or foam.[2]

While specific, extensive toxicological studies on this compound are not as widely published as for its analogue DEHA, adipate esters are generally known to undergo hydrolysis to adipic acid and the corresponding alcohol. The toxicology of the parent compound is therefore related to its metabolites. For any application in drug development or medical devices, a thorough toxicological risk assessment, including evaluation of potential leachables and their biological effects, is mandatory.

References

  • Lommen, A., et al. (2019). Advances in Food and Beverage Analysis. LCGC E-Book.
  • Cole-Parmer. Material Safety Data Sheet - this compound. [Link]

  • Egatz-Gomez, A., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. RSC Advances. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Di(2-ethylhexyl) adipate. Some Industrial Chemicals. Lyon (FR)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66046, this compound. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Australian Government Department of Health.
  • Ataman Kimya. BIS(2-ETHYLHEXYL) ADIPATE. [Link]

  • Alphagary. (2023). Phthalate-Free PVC options for medical device manufacturers. [Link]

  • Wikipedia. Bis(2-methoxyethyl) phthalate. [Link]

  • Spectrum Plastics Group. (2020). Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices. [Link]

  • Shimadzu Corporation. Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Bis(2-methoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bis(2-methoxyethyl) adipate is a specialty chemical compound valued for its role as a plasticizer and solvent, particularly in applications requiring compatibility with polar polymer systems.[1] Its unique structure, featuring two methoxyethyl groups, imparts distinct solubility characteristics compared to other common adipates.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will delve into the widely-used direct esterification method and touch upon the alternative transesterification route, offering researchers and drug development professionals the foundational knowledge required for efficient and reliable synthesis.

Introduction: Properties and Applications

This compound, with the chemical formula C₁₂H₂₂O₆ and a molecular weight of 262.30 g/mol , is a colorless, viscous liquid at room temperature.[1][2] A key structural feature is the presence of ether linkages within its ester side chains, which enhances its polarity and compatibility with a range of materials. While it is soluble in many organic solvents, it has low solubility in water.[1]

Its primary applications include:

  • Specialty Plasticizers : It is used to increase the flexibility and durability of polymers. The methoxyethyl groups allow for excellent compatibility with polar polymers like polyvinyl chloride (PVC).[1]

  • Solvents : Its properties make it a suitable solvent in the formulation of coatings and adhesives.[1]

  • Chemical Intermediates : It serves as a building block in the synthesis of more complex chemical compounds.[1]

  • Biotechnology : It has found use as a plasticizer in the development of biocompatible polymers for applications such as drug delivery systems.[1]

Core Synthesis Pathway: Direct Esterification

The most prevalent and industrially scalable method for synthesizing this compound is the direct acid-catalyzed esterification of adipic acid with 2-methoxyethanol.[1] This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol to form an ester and water.[3]

Reaction Principle and Mechanism

The overall reaction is as follows:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃OCH₂CH₂OH (2-Methoxyethanol) ⇌ CH₃OCH₂CH₂OOC-(CH₂)₄-COOCH₂CH₂OCH₃ (this compound) + 2 H₂O

This is an equilibrium reaction.[4] To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, typically by using an excess of one reactant (usually the less expensive alcohol) and/or by removing water as it is formed.[4][5]

The acid-catalyzed mechanism proceeds through several key steps:

  • Protonation : The acid catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic.[3][6]

  • Nucleophilic Attack : The hydroxyl group of 2-methoxyethanol acts as a nucleophile and attacks the activated carbonyl carbon.[3]

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water.[3]

  • Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and forming the monoester. The process is then repeated on the second carboxylic acid group to form the final diester.[3]

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ Adipic_Acid->Protonated_Acid + H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol 2-Methoxyethanol (R'-OH) Alcohol->Tetrahedral_Intermediate Water_Leaving Intermediate with -OH₂⁺ group Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester [R-COOR']H⁺ Water_Leaving->Protonated_Ester - H₂O Ester This compound (R-COOR') Protonated_Ester->Ester - H⁺ (Regenerates Catalyst) Catalyst_H_plus H⁺ Water H₂O

Caption: Acid-catalyzed esterification pathway for this compound synthesis.

Causality Behind Experimental Choices
  • Catalyst Selection : Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TSA) are commonly used because they are effective at protonating the carboxylic acid, thereby activating it for nucleophilic attack.[1] While effective, they can be corrosive and difficult to remove. Alternative solid acid catalysts, such as cation exchange resins (e.g., Amberlyst 15) or solid superacids, offer advantages like easier separation from the product mixture, reusability, and reduced environmental impact.[4][6]

  • Driving the Equilibrium : Le Châtelier's principle is central to optimizing esterification.[5]

    • Excess Alcohol : Using 2-methoxyethanol in excess shifts the equilibrium towards the product side.[4]

    • Water Removal : Continuous removal of the water byproduct is the most effective strategy. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene or by operating the reaction under reflux conditions that allow water to be physically separated.[1][7]

  • Temperature : The reaction is typically conducted at the reflux temperature of the mixture.[1] This provides the necessary activation energy for the reaction to proceed at a reasonable rate and facilitates the removal of water.[4]

Alternative Synthesis Route: Transesterification

Transesterification is a process where the alkoxy (-OR') group of an ester is exchanged with that of an alcohol (-OR'').[8] To synthesize this compound, one could start with a simple adipate ester, such as dimethyl adipate, and react it with 2-methoxyethanol in the presence of a catalyst.

CH₃OOC-(CH₂)₄-COOCH₃ (Dimethyl Adipate) + 2 CH₃OCH₂CH₂OH (2-Methoxyethanol) ⇌ this compound + 2 CH₃OH (Methanol)

  • Catalysis : This reaction can be catalyzed by acids (H₂SO₄), bases (sodium methoxide), or enzymes.[8] Alkali-catalyzed transesterification is often much faster than the acid-catalyzed equivalent.[9] Lipases, such as Pseudomonas cepacia or Candida antarctica lipase (Novozym® 435), offer a green alternative, operating under milder conditions and often with high selectivity, minimizing byproduct formation.[1][10]

  • Advantages : This route can be advantageous if the starting ester is readily available or if milder reaction conditions are required, as is the case with enzymatic catalysis. The removal of the volatile alcohol byproduct (e.g., methanol) can also be simpler than removing water.[11]

Detailed Experimental Protocol: Direct Esterification

This protocol describes the laboratory-scale synthesis of this compound via direct Fischer esterification with azeotropic water removal.

Materials and Equipment
  • Reactants : Adipic Acid (≥99%), 2-Methoxyethanol (≥99%), Toluene (ACS grade), p-Toluenesulfonic acid monohydrate (TSA, catalyst).

  • Neutralizing/Washing Agents : 5% Sodium bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment : Round-bottom flask (500 mL), Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology
  • Reactor Setup : Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants : To the flask, add adipic acid (e.g., 0.5 mol), 2-methoxyethanol (e.g., 1.5 mol, 3 equivalents), toluene (approx. 150 mL), and p-toluenesulfonic acid (TSA, ~1-2 mol% relative to adipic acid).

  • Reaction Execution :

    • Begin stirring and heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Continue the reflux, allowing the lower aqueous layer to be collected in the trap while the upper toluene layer returns to the flask.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water ceases to collect in the trap (typically 4-8 hours).

  • Work-up and Neutralization :

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 5% NaHCO₃ solution (to neutralize the TSA catalyst - caution: CO₂ evolution), and finally 100 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification :

    • Filter off the drying agent.

    • Remove the toluene and excess 2-methoxyethanol using a rotary evaporator.

    • Purify the remaining crude product by vacuum distillation to obtain the pure this compound as a colorless, viscous liquid.

Process Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography (GC) : To assess purity and quantify any remaining starting materials.

  • Infrared (IR) Spectroscopy : To confirm the presence of the characteristic ester carbonyl stretch (~1735 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch from adipic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the final product.

Data Presentation

The efficiency of the synthesis is highly dependent on reaction parameters. The table below summarizes typical conditions for the direct esterification of dicarboxylic acids.

ParameterRecommended Value/RangeRationale
Molar Ratio (Alcohol:Acid) 2.5:1 to 4:1An excess of alcohol drives the reaction equilibrium towards the product side.[4][7]
Catalyst Loading (TSA) 1-2 mol % (relative to acid)Provides sufficient catalytic activity without excessive side reactions or purification burden.
Solvent TolueneForms a low-boiling azeotrope with water, facilitating its removal.[7]
Temperature Reflux (~110-120 °C)Ensures a sufficient reaction rate and allows for azeotropic distillation of water.[4]
Reaction Time 4 - 12 hoursDependent on scale and efficiency of water removal; reaction should be monitored.
Expected Yield > 90%High yields are achievable with efficient water removal.[7]

Safety and Handling Considerations

  • Reagents : Handle p-toluenesulfonic acid and sulfuric acid with care as they are corrosive. 2-Methoxyethanol has associated reproductive toxicity and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction : The reaction should be performed in a fume hood. Ensure the apparatus is securely clamped. During the neutralization step with sodium bicarbonate, add the solution slowly to control the release of CO₂ gas and prevent pressure buildup.

  • Product : this compound may form peroxides upon storage and should be handled accordingly.[2]

Conclusion

The synthesis of this compound is most effectively achieved through the direct Fischer esterification of adipic acid and 2-methoxyethanol. The success of this equilibrium-limited reaction hinges on the judicious selection of an acid catalyst and, most critically, the continuous removal of water to drive the reaction to completion. While transesterification offers a viable alternative, particularly with the use of modern enzymatic catalysts, direct esterification remains the more straightforward and commonly employed method for laboratory and industrial production. By carefully controlling the reaction parameters outlined in this guide, researchers can reliably produce high-purity this compound for a variety of scientific and industrial applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Pawar, S. S., & Yadav, G. D. (2015). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 8(11), 305-312. Retrieved from [Link]

  • Micovic, M. (n.d.). Ethyl adipate. Organic Syntheses Procedure. Retrieved from [Link]

  • Penariol, L., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education, 99(12), 4153–4158. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • Shinde, S. S., & Yadav, G. D. (2017). Transesterification by Reactive distillation for characterization and synthesis of biodiesel. International Journal of Applied and Pure Science and Agriculture, 3(2), 174-180. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification. Request PDF. Retrieved from [Link]

  • Riaz, A., et al. (2021). Nanobiocatalysts for Biodiesel Synthesis through Transesterification—A Review. Molecules, 26(3), 634. Retrieved from [Link]

Sources

IUPAC name and synonyms for Bis(2-methoxyethyl) adipate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-methoxyethyl) adipate (BMEA)

Abstract

This technical guide provides a comprehensive overview of this compound, a diester of significant interest in polymer science and chemical synthesis. The document details its formal nomenclature, physicochemical properties, a standard laboratory-scale synthesis protocol, and its primary applications. Emphasis is placed on the rationale behind its synthesis and its functional role as a plasticizer and specialty solvent. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for material formulation, synthesis, or evaluation.

Nomenclature and Chemical Identity

A precise understanding of a chemical's identity is foundational to all scientific inquiry. This section delineates the formal naming conventions and identifiers for this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is bis(2-methoxyethyl) hexanedioate [1]. This name precisely describes its structure: a six-carbon dicarboxylic acid (hexanedioate, from adipic acid) esterified on both ends with a 2-methoxyethyl group.

Chemical Structure and Identifiers

The molecular structure consists of a central six-carbon adipate chain linked via ester bonds to two 2-methoxyethanol moieties.

  • Molecular Formula: C₁₂H₂₂O₆[1][2][3]

  • SMILES: COCCOC(=O)CCCCC(=O)OCCOC[1]

  • InChI Key: GVRNUDCCYWKHMV-UHFFFAOYSA-N[1]

Synonyms and Common Identifiers

In literature and commercial databases, this compound is referenced by numerous synonyms and identifiers. The most common are consolidated in the table below for ease of reference.

Identifier Type Value Source
CAS Number 106-00-3[1][2][4]
Common Synonym Hexanedioic acid, bis(2-methoxyethyl) ester[1][2]
Common Synonym Adipic acid, bis(2-methoxyethyl) ester[1][4]
Common Synonym Di(2-methoxyethyl) Adipate[1]
EC Number 203-352-5[1]
PubChem CID 66046[1]
Other Identifiers NSC 7329, EK 2769[1]

Physicochemical Properties

The utility of a compound is dictated by its physical and chemical properties. This compound is a colorless, viscous liquid at ambient temperature[2][5]. Its distinct methoxyethyl groups impart specific solubility characteristics that differentiate it from other adipate esters[5].

Property Value Source
Molecular Weight 262.30 g/mol [1][3]
Appearance Clear, almost colorless liquid[2]
Boiling Point 190 °C at 11 mmHg[2]
Vapor Density 9.0[2]
Solubility Soluble in organic solvents, low in water[5]
Peroxide Formation May form peroxides upon storage[1]

The presence of ether linkages within the ester side-chains enhances its polarity compared to simple alkyl adipates, improving its compatibility with a wider range of polymers and solvents[5].

Synthesis: Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of adipic acid with 2-methoxyethanol[5]. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Mechanism and Rationale

The reaction proceeds by the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol (2-methoxyethanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of water yield the ester. The reaction is performed under reflux to supply the necessary activation energy and to drive the equilibrium toward the product by removing water as it forms, in accordance with Le Châtelier's principle[5].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Adipic_Acid Adipic Acid Reaction_Vessel Reaction Vessel (Reflux, Heat) Adipic_Acid->Reaction_Vessel Methoxyethanol 2-Methoxyethanol (2 eq.) Methoxyethanol->Reaction_Vessel Catalyst H₂SO₄ (cat.) Catalyst->Reaction_Vessel Quenching Quenching (e.g., NaHCO₃ soln.) Reaction_Vessel->Quenching 1. Cool Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quenching->Extraction 2. Neutralize Drying Drying Organic Layer (e.g., MgSO₄) Extraction->Drying 3. Separate Filtration Filtration Drying->Filtration 4. Dry Distillation Vacuum Distillation Filtration->Distillation 5. Remove Solvent Final_Product This compound (Purified Liquid) Distillation->Final_Product 6. Purify

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (1.0 eq.) and 2-methoxyethanol (2.2 eq.). The slight excess of alcohol helps drive the reaction to completion.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol/mol) to the mixture while stirring. This step is exothermic and should be performed with care.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting adipic acid is consumed.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Extraction & Drying: Separate the organic layer and wash it with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to remove unreacted 2-methoxyethanol and other impurities, yielding the pure this compound[5].

Applications in Research and Industry

This compound's unique properties make it a valuable compound in several fields.

  • Plasticizers: Its primary application is as a plasticizer, an additive used to increase the flexibility, workability, and durability of polymers[1][5]. It is incorporated into polymer matrices to reduce brittleness.

  • Solvents: The compound's solvent properties make it suitable for use in formulations for coatings and adhesives, where it helps to dissolve other components and improve the application properties of the final product[5].

  • Chemical Intermediates: It serves as a precursor or intermediate in the synthesis of other, more complex chemical compounds[5].

  • Research Applications: In a research context, it is used in polymer science studies and can be a component in formulations for materials used in biotechnology, such as plasticizers in biocompatible polymers[5].

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the chemical's integrity.

  • Toxicological Profile: The toxicological properties of this compound have not been fully investigated[2]. It is known to be a potential irritant to the skin, eyes, and respiratory tract[2].

  • Handling: Use with adequate ventilation in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing, and wash hands thoroughly after handling[2][4].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[2][4]. It should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents[2][4].

  • Stability: This compound is classified as a "Class D" peroxide-forming chemical, meaning it can form explosive peroxides upon concentration or during long-term storage[1]. Containers should be dated upon opening and checked periodically for peroxide formation.

Conclusion

This compound, systematically named bis(2-methoxyethyl) hexanedioate, is a versatile diester with established roles as a plasticizer and specialty solvent. Its synthesis via Fischer esterification is a straightforward and scalable process. While its toxicological profile is incomplete, standard chemical handling precautions mitigate most risks. Its unique solubility characteristics, conferred by the methoxyethyl groups, ensure its continued relevance in polymer science, material formulation, and as a chemical intermediate for further synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66046, this compound. [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - this compound. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7987, Bis(2-ethoxyethyl) adipate. [Link]

  • Wang, L., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. RSC Advances. [Link]

  • HB Chemical (2015). Safety Data Sheet (SDS) - DOA. [Link]

  • Wang, L., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. National Institutes of Health. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Global Substance Registration System (GSRS). This compound - Overview. [Link]

  • Ataman Kimya (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. [Link]

  • Wikipedia (n.d.). Bis(2-ethylhexyl) adipate. [Link]

Sources

Bis(2-methoxyethyl) adipate solubility in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Bis(2-methoxyethyl) adipate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 106-00-3), a diester of significant interest as a plasticizer and specialty solvent.[1] For professionals in research, chemical manufacturing, and drug development, understanding the solubility profile of this compound is paramount for formulation, process design, and quality control. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to provide a complete reference. While specific quantitative solubility data for this compound is not extensively cataloged in public literature, this guide establishes a robust predictive framework based on its molecular structure and provides a detailed protocol for its empirical determination.

Introduction to this compound

This compound, with the chemical formula C₁₂H₂₂O₆ and a molecular weight of approximately 262.30 g/mol , is a colorless, viscous liquid at ambient temperatures.[1][2] Its molecular structure consists of a central, flexible six-carbon adipate backbone flanked by two 2-methoxyethyl ester groups.

Key Molecular Identifiers:

  • IUPAC Name: bis(2-methoxyethyl) hexanedioate[3]

  • CAS Number: 106-00-3[2][3]

  • Molecular Formula: C₁₂H₂₂O₆[2][3]

  • Synonyms: Di(2-methoxyethyl) adipate, Hexanedioic acid, bis(2-methoxyethyl) ester[3][4]

This unique structure, featuring both nonpolar (the hexanedioate chain) and polar (ether and ester functionalities) regions, imparts a versatile solubility profile that makes it a valuable component in coatings, adhesives, and as a plasticizer for polymers to enhance flexibility.[1]

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility behavior is a direct consequence of its molecular architecture.

  • Ester and Ether Groups: The presence of four oxygen atoms in the two ester linkages and two ether linkages creates sites for dipole-dipole interactions and hydrogen bonding (as an acceptor) with protic solvents.

  • Aliphatic Backbone: The six-carbon adipate chain and the ethyl groups are nonpolar, contributing to van der Waals forces. This nonpolar character promotes solubility in hydrophobic, nonpolar organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting its behavior. Solvents with a polarity and hydrogen bonding capability similar to this compound will be the most effective. Due to its combination of polar and nonpolar moieties, it is anticipated to be soluble in a broad range of organic solvents but exhibit low solubility in highly polar, protic solvents like water.[1] This behavior is consistent with other adipate esters used as plasticizers, which are generally miscible with most organic solvents.

Qualitative Solubility Profile

Based on the aforementioned principles and data from analogous ester compounds, the following table provides a predicted qualitative solubility profile for this compound. This table serves as a starting point for solvent selection, which must be confirmed by empirical testing for any critical application.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneSoluble The nonpolar aliphatic chain of the adipate ester interacts favorably with the nonpolar solvent via van der Waals forces.
Aromatic Toluene, Xylene, BenzeneSoluble The molecule's overall moderate polarity and nonpolar regions allow for effective solvation by aromatic solvents.
Chlorinated Dichloromethane, ChloroformSoluble These solvents have appropriate polarity to dissolve both the polar and nonpolar segments of the molecule.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / Miscible Ketones are polar aprotic solvents that can effectively solvate the ester and ether groups without the steric hindrance of protic solvents.
Esters Ethyl Acetate, Butyl AcetateSoluble / Miscible As an ester itself, this compound is expected to be highly compatible with other ester solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / Miscible The ether linkages in the solute have a strong affinity for ether solvents. THF is a common solvent for adipate polyesters.[5]
Alcohols Methanol, Ethanol, IsopropanolModerately Soluble Solubility is expected to be moderate and decrease with alcohol polarity. While the ester/ether groups interact with the hydroxyl group, the nonpolar backbone limits miscibility, especially with methanol.
Highly Polar Protic WaterLow / Insoluble The large nonpolar aliphatic backbone dominates, leading to poor miscibility with water, a characteristic common to many adipate plasticizers.[1][6]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers and formulation scientists, obtaining precise quantitative solubility data is essential. The saturation shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Materials and Equipment
  • Solute: High-purity this compound (>98%).

  • Solvents: HPLC-grade or equivalent high-purity organic solvents.

  • Equipment:

    • Analytical balance (readable to 0.1 mg).

    • Scintillation vials or flasks with PTFE-lined screw caps.

    • Temperature-controlled orbital shaker or water bath.

    • Centrifuge for phase separation.

    • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE).

    • Volumetric flasks and pipettes.

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis).

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved solute remains at equilibrium.[7]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the target temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 24 hours to allow undissolved material to sediment.[7] For fine suspensions, centrifugation (e.g., at 3000 rpm for 20 minutes) is required to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is critical to prevent transfer of any solid particles.[8]

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute. Weigh the vial containing the dry residue. The mass of the dissolved solute is the final mass minus the tare mass.[9]

    • Chromatographic Method (HPLC/GC): Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the instrument. Analyze the sample against a set of calibration standards to determine the precise concentration. HPLC is often preferred as it can separate the analyte from any potential impurities.[7]

  • Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

This self-validating protocol ensures that a true equilibrium state is measured, providing trustworthy and reproducible data for critical applications.

Logical Workflow for Solvent Selection

For scientists in a drug development or formulation setting, the process of selecting an appropriate solvent is a multi-step endeavor. The following diagram illustrates a logical workflow, from initial requirements to final validation.

G A Define Application (e.g., Formulation, Synthesis, Cleaning) B Identify Required Solvent Properties (Polarity, Volatility, Toxicity, Cost) A->B Leads to C Consult Predictive Solubility Profile (See Table in Section 3) B->C Informs D Select Candidate Solvents C->D Narrows down E Perform Experimental Determination (Shake-Flask Method) D->E Requires F Analyze Quantitative Results E->F Yields G Does Solubility Meet Requirement? F->G Decision H Finalize Solvent Selection & Process Optimization G->H Yes I Refine Solvent Selection G->I No I->D

Sources

Spectral data (NMR, IR, Mass Spec) of Bis(2-methoxyethyl) adipate.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for Bis(2-methoxyethyl) adipate, a significant industrial plasticizer. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes not just the data itself, but the scientific rationale behind the spectral interpretations, offering field-proven insights into the structural elucidation of this molecule.

Introduction

This compound, with the IUPAC name bis(2-methoxyethyl) hexanedioate, is a diester of adipic acid and 2-methoxyethanol.[1] Its molecular formula is C₁₂H₂₂O₆ and it has a molecular weight of 262.30 g/mol .[1] The structural integrity and purity of this compound are paramount in its industrial applications, necessitating robust analytical characterization. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the experimental data and its interpretation for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a holistic understanding of the molecule's spectral signature.

Molecular Structure and Symmetry

A foundational understanding of the molecular structure is key to interpreting its spectral data. This compound is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of this compound, we expect a simplified spectrum with four distinct signals.

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Summary:

SignalChemical Shift (ppm, estimated)MultiplicityIntegrationAssignment
a~1.65Multiplet4H-OOC-CH₂-CH₂ -
b~2.35Multiplet4H-OOC-CH₂ -CH₂-
c~3.55Triplet4H-O-CH₂ -CH₂-O-
d~4.20Triplet4H-COO-CH₂ -CH₂-
e~3.35Singlet6HCH₃ -O-

Interpretation:

The chemical shifts are influenced by the electronegativity of nearby atoms. The methylene protons of the adipate backbone (signals a and b ) appear at a higher field (lower ppm) as they are further from the deshielding ester groups. The protons alpha to the carbonyl group (signal b ) are shifted downfield relative to the beta protons (signal a ) due to the electron-withdrawing effect of the carbonyl.

The protons of the methoxyethyl chain are more deshielded. The protons adjacent to the ester oxygen (signal d ) are the most downfield due to the strong deshielding effect of the carbonyl group. The protons adjacent to the ether oxygen (signal c ) are also downfield but to a lesser extent. The methyl protons (signal e ) appear as a sharp singlet, being the most shielded in this group.

Caption: ¹H NMR signal assignments and correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Again, due to symmetry, we expect a reduced number of signals.

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, often using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

Data Summary:

SignalChemical Shift (ppm, estimated)Assignment
1~24.5-OOC-CH₂-C H₂-
2~34.0-OOC-C H₂-CH₂-
3~59.0C H₃-O-
4~63.5-COO-C H₂-CH₂-
5~70.5-O-C H₂-CH₂-O-
6~173.5C =O

Interpretation:

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon (signal 6 ) is significantly deshielded and appears at a very low field (~173.5 ppm). The carbons of the adipate backbone (signals 1 and 2 ) are in the typical alkane region, with the carbon alpha to the carbonyl (signal 2 ) being slightly more deshielded.

The carbons of the methoxyethyl group show distinct shifts. The methyl carbon (signal 3 ) is the most shielded. The methylene carbon attached to the ester oxygen (signal 4 ) and the methylene carbon attached to the ether oxygen (signal 5 ) are both deshielded due to the adjacent oxygen atoms, with the latter appearing slightly more downfield.

Caption: ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester and ether functionalities.

Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (alkane)
~1735Very StrongC=O stretching (ester)
~1250-1050Strong, BroadC-O stretching (ester and ether)

Interpretation:

The most prominent feature in the IR spectrum is the very strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in a saturated ester.[2] The C-H stretching vibrations of the alkane backbone and methoxy groups appear as strong bands in the 2950-2850 cm⁻¹ region. The "fingerprint" region below 1500 cm⁻¹ contains a series of strong, broad absorptions between 1250 and 1050 cm⁻¹, which arise from the C-O stretching vibrations of both the ester and ether linkages. The complexity in this region is due to the coupling of various vibrational modes.

IR_Functional_Groups cluster_stretching Stretching Vibrations Molecule This compound CH C-H stretch ~2950-2850 cm⁻¹ Molecule->CH CO_double C=O stretch ~1735 cm⁻¹ Molecule->CO_double CO_single C-O stretch ~1250-1050 cm⁻¹ Molecule->CO_single

Caption: Key IR absorptions for functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass spectra are typically obtained using electron ionization (EI) coupled with a gas chromatograph (GC-MS) for sample introduction.

Data Summary:

m/zRelative IntensityProposed Fragment
262Low[M]⁺ (Molecular Ion)
231Moderate[M - OCH₃]⁺
203Moderate[M - COOCH₂CH₂OCH₃]⁺
111High[C₅H₇O₃]⁺
59High[CH₂CH₂OCH₃]⁺
58Very High (Base Peak)[CH₂=CHOCH₃]⁺

Interpretation:

The molecular ion peak ([M]⁺) at m/z 262 is expected but may be weak or absent in the EI spectrum of long-chain esters. A common fragmentation pathway for esters is the loss of the alkoxy group, leading to a peak at m/z 231 ([M - OCH₃]⁺). Cleavage of the entire methoxyethyl ester group results in a fragment at m/z 203.

The most prominent fragmentation pathways often involve the side chains. The base peak is frequently observed at m/z 58, corresponding to the stable radical cation [CH₂=CHOCH₃]⁺, formed via a McLafferty-type rearrangement. The fragment at m/z 59 corresponds to the [CH₂CH₂OCH₃]⁺ cation. The peak at m/z 111 is also a significant fragment, likely arising from cleavage within the adipate chain with retention of one carbonyl group and part of the side chain.

MS_Fragmentation cluster_fragments Key Fragments M [M]⁺ m/z 262 F231 [M - OCH₃]⁺ m/z 231 M->F231 - OCH₃ F203 [M - COOCH₂CH₂OCH₃]⁺ m/z 203 M->F203 - COOCH₂CH₂OCH₃ F111 [C₅H₇O₃]⁺ m/z 111 M->F111 cleavage F59 [CH₂CH₂OCH₃]⁺ m/z 59 M->F59 cleavage F58 [CH₂=CHOCH₃]⁺ m/z 58 (Base Peak) M->F58 rearrangement

Caption: Proposed mass spectral fragmentation pathways.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. The symmetry of the molecule is clearly reflected in the simplified NMR spectra. The characteristic functional group absorptions in the IR spectrum and the predictable fragmentation patterns in the mass spectrum are all consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, providing the necessary spectral data and its detailed interpretation for the confident identification and characterization of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. Adipic acid bis(2-methoxyethyl) ester. Wiley-VCH GmbH. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]

Sources

An In-Depth Technical Guide to Bis(2-methoxyethyl) adipate: Mechanism of Action as a High-Performance Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis(2-methoxyethyl) adipate (BMEA), a specialized adipate ester plasticizer. We will delve into its fundamental chemical properties, explore its molecular mechanism of action in polymers, and provide detailed experimental protocols for its characterization and performance evaluation. This document is intended for researchers, materials scientists, and formulation chemists engaged in the development of advanced polymer systems.

Introduction: The Need for Specialized Plasticizers

The modification of polymer properties to meet specific application demands is a cornerstone of materials science. Poly(vinyl chloride) (PVC), for instance, is an intrinsically rigid and brittle polymer. The addition of plasticizers—small molecules that integrate within the polymer matrix—transforms it into a flexible and durable material suitable for a vast range of applications, from medical tubing to wire insulation.

While traditional phthalate-based plasticizers have been widely used, there is a growing demand for high-performance alternatives with improved compatibility, lower migration rates, and specialized functionalities. This compound (CAS No: 106-00-3, Molecular Formula: C₁₂H₂₂O₆) emerges as a significant candidate in this space.[1] Its unique molecular structure, featuring polar ether linkages, offers distinct advantages in plasticizing polar polymers. This guide will elucidate the scientific principles behind BMEA's efficacy.

Table 1: Physicochemical Properties of this compound (BMEA)

PropertyValueSource
Molecular Weight262.30 g/mol [1]
AppearanceColorless, viscous liquid[2]
SolubilitySoluble in organic solvents, low solubility in water[2]
VolatilityLow[2]

Core Mechanism of Action: A Molecular Perspective

The primary function of a plasticizer is to increase the flexibility and reduce the processing temperature of a polymer. This is achieved by lowering the material's glass transition temperature (T_g), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. BMEA accomplishes this through a multi-faceted molecular interaction with the polymer chains.

The Free Volume Theory: Creating Space for Mobility

At a fundamental level, BMEA's mechanism aligns with the Free Volume Theory . Polymer chains in an amorphous solid are tightly packed. The introduction of BMEA molecules, which are smaller than the polymer macromolecules, physically separates the polymer chains from one another. This increases the "free volume"—the unoccupied space between the chains. With more space available, the polymer chains can move past each other more easily, requiring less thermal energy to transition into a more mobile, flexible state. This directly translates to a lower T_g.

The Lubricity Theory: Easing Intermolecular Friction

Complementing the free volume concept is the Lubricity Theory . The strong intermolecular forces between polymer chains (e.g., van der Waals forces and dipole-dipole interactions in PVC) are responsible for its rigidity. BMEA molecules interpose themselves between these chains, effectively shielding them from each other. This reduces the cohesive forces and acts as a molecular lubricant, allowing the polymer chains to slide past one another with greater ease.

The Specific Interaction Advantage of BMEA: The Role of Ether and Ester Groups

What distinguishes BMEA from simple aliphatic diester plasticizers is the presence of ether (C-O-C) linkages in its methoxyethyl side chains, in addition to the ester (C=O) groups in its adipate backbone.

  • Hydrogen Bonding with PVC: In the context of PVC, a key interaction occurs between the electron-rich oxygen of the plasticizer's carbonyl group (C=O) and the slightly acidic α-hydrogen on the PVC chain (the hydrogen atom on the carbon bearing the chlorine atom). This hydrogen bond formation disrupts the strong intrinsic dipole-dipole interactions between PVC chains.[3]

  • Enhanced Compatibility with Polar Polymers: The ether linkages in BMEA introduce additional polar sites. This enhances its compatibility with a wider range of polar polymers beyond PVC, such as thermoplastic polyurethanes (TPUs). In TPUs, the ether oxygens of BMEA can form hydrogen bonds with the N-H groups of the urethane linkages, leading to excellent miscibility and plasticizing efficiency.

This dual-functionality of ester and ether groups results in a well-solvated polymer system with significantly enhanced segmental mobility.

PlasticizationMechanism cluster_0 Rigid Polymer Matrix (Low Free Volume) cluster_1 Plasticized Polymer Matrix (Increased Free Volume) P1 Polymer Chain P2 Polymer Chain Interaction Strong Intermolecular Forces P1->Interaction P3 Polymer Chain Interaction->P2 BMEA This compound (BMEA) BMEA_mol BMEA Molecule BMEA->BMEA_mol Intercalation Weak_Interaction Weakened Intermolecular Forces P3->Weak_Interaction P4 Polymer Chain Weak_Interaction->P4

Caption: Molecular mechanism of BMEA plasticization.

Experimental Validation and Characterization

A robust understanding of a plasticizer's performance relies on empirical data. The following section outlines key experimental protocols used to quantify the effects of BMEA on polymer properties.

Synthesis of this compound

The synthesis of BMEA is typically achieved through a direct esterification reaction.

  • Principle: This reaction involves the condensation of a dicarboxylic acid (adipic acid) with an alcohol (2-methoxyethanol) in the presence of an acid catalyst to form an ester and water. The reaction is reversible, and the removal of water drives the equilibrium towards the product.

  • Step-by-Step Protocol:

    • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a mechanical stirrer, charge adipic acid and a molar excess of 2-methoxyethanol.

    • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed with the excess 2-methoxyethanol and collected in the Dean-Stark trap.

    • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

    • Neutralization and Purification: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water to remove any remaining salts and unreacted alcohol.

    • Isolation: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the excess solvent under reduced pressure. The final product can be further purified by vacuum distillation.[2]

Thermal Analysis: Quantifying the Effect on T_g

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the T_g of a polymer and, consequently, the effectiveness of a plasticizer.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The T_g is observed as a step-like change in the heat capacity of the material.

  • Step-by-Step Protocol for DSC Analysis:

    • Sample Preparation: Accurately weigh 5-10 mg of the BMEA-plasticized polymer into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Thermal History Erasure: Heat the sample to a temperature well above its expected T_g (e.g., 120°C for plasticized PVC) and hold for several minutes to erase any prior thermal history.

    • Cooling Cycle: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected T_g (e.g., -50°C).

    • Heating Cycle (Data Acquisition): Heat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region. The T_g is determined from this second heating scan to ensure a consistent thermal history.

    • Data Analysis: The T_g is typically taken as the midpoint of the step transition in the heat flow curve.

Table 2: Representative Effect of Adipate Plasticizers on the T_g of PVC

Plasticizer Content (phr)Unplasticized PVC T_g (°C)PVC + Adipate Plasticizer T_g (°C) (Representative)
0~85-
20-~40
40-~10
60-~-15
phr: parts per hundred resin

Note: Specific T_g values for BMEA-plasticized PVC are not widely available in public literature and would need to be determined experimentally using the protocol above. The values presented are representative of the general effect of adipate plasticizers on PVC.

Mechanical Properties: Assessing Flexibility and Strength

The ultimate goal of plasticization is to modify the mechanical behavior of the polymer. Tensile testing is a fundamental method for quantifying these changes.

  • Principle: A standardized sample is subjected to a controlled tensile force until it fails. The stress (force per unit area) and strain (elongation) are recorded to determine properties like tensile strength, elongation at break, and modulus of elasticity. The ASTM D882 standard is commonly used for thin plastic sheeting.[3][4][5][6][7]

  • Step-by-Step Protocol for Tensile Testing (ASTM D882):

    • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the plasticized polymer sheet with precise dimensions as specified in the standard. Ensure the edges are free of nicks or defects.

    • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration to ensure consistent results.[4]

    • Test Setup: Mount the specimen in the grips of a universal testing machine.

    • Testing: Apply a tensile load at a constant rate of grip separation until the specimen ruptures.

    • Data Acquisition: Record the load and elongation throughout the test.

    • Calculations: From the stress-strain curve, calculate:

      • Tensile Strength: The maximum stress the material can withstand.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus of Elasticity: A measure of the material's stiffness.

Table 3: Expected Impact of BMEA on the Mechanical Properties of PVC

PropertyUnplasticized PVCPVC Plasticized with BMEA (Expected Trend)
Tensile StrengthHighDecreased
Elongation at BreakLowSignificantly Increased
Modulus of ElasticityHighDecreased

Note: The addition of a plasticizer like BMEA is expected to decrease tensile strength and modulus while dramatically increasing elongation, signifying a transition from a rigid to a flexible material.

ExperimentalWorkflow cluster_synthesis BMEA Synthesis cluster_formulation Polymer Formulation cluster_testing Characterization s1 Esterification of Adipic Acid & 2-Methoxyethanol s2 Purification s1->s2 f1 Blending BMEA with Polymer (e.g., PVC) s2->f1 Formulate f2 Sheet Preparation (e.g., Compression Molding) f1->f2 t1 DSC Analysis (Tg) f2->t1 Test Sample t2 Tensile Testing (ASTM D882) f2->t2 Test Sample t3 Migration Study f2->t3 Test Sample

Caption: General experimental workflow for BMEA evaluation.

Performance Considerations: Migration and Permanence

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Plasticizer migration, or leaching, is the process by which the plasticizer moves out of the polymer and into the surrounding environment.[8][9] This is undesirable as it can lead to embrittlement of the plastic and contamination of materials in contact with it, such as foodstuffs or medical fluids.[4][10][11][12][13]

Adipate plasticizers like BMEA generally exhibit lower migration rates than some traditional phthalates due to their higher molecular weight and more linear structure, which can lead to better entanglement within the polymer chains. The polar ether groups in BMEA may also contribute to stronger interactions with the polymer, further reducing its tendency to migrate. However, specific comparative migration data for BMEA is limited in publicly available literature.

Migration studies are typically conducted by exposing the plasticized polymer to various food simulants (e.g., ethanol/water mixtures, acetic acid) or other relevant media under controlled conditions of time and temperature, followed by analytical quantification of the plasticizer in the simulant.[10][14][15]

Conclusion

This compound stands as a specialized plasticizer with a mechanism of action rooted in fundamental principles of polymer science, including the augmentation of free volume and the reduction of intermolecular forces. Its unique molecular structure, featuring both ester and ether functionalities, provides enhanced compatibility with polar polymers like PVC and TPU through specific hydrogen bonding interactions. The efficacy of BMEA can be rigorously quantified through standard thermal and mechanical testing protocols. While further research into its migration characteristics is warranted, BMEA represents a valuable tool for formulators seeking to develop high-performance, flexible polymer systems for advanced applications.

References

  • Gómez-Ramos, M. M., et al. (2019). Set-off of non volatile compounds from printing inks in food packaging materials and the role of lacquers to avoid migration. ResearchGate. Available at: [Link]

  • Micom Laboratories. ASTM D882 Tensile Testing of Thin Plastic Sheeting. Available at: [Link]

  • Czogala, J., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. Available at: [Link]

  • ResearchGate. FTIR spectra of PAzEA-, PAzPA-, and PAzPMA-modified plasticized PVC. Available at: [Link]

  • Applied Technical Services. ASTM D882. Available at: [Link]

  • Saicheng Instrument. ASTM D882 Tensile Properties Test for Thin Plastic Sheeting. (2023). Available at: [Link]

  • TestResources. ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. Available at: [Link]

  • ASTM International. ASTM D882-00 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Available at: [Link]

  • ResearchGate. The thermal stability of the plasticizer of BEPEA by thermogravimetry. Available at: [Link]

  • Su, Q. (2021). Safety Assessment of Recycled Polyolefins for Food Contact Applications: Non-Target Screening of Volatile and Non-Volatile Compounds. Doctoral Thesis. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 66046. Available at: [Link]

  • Organic Syntheses. Ethyl adipate. Available at: [Link]

  • ResearchGate. High-resolution mass spectrometry with data independent acquisition for the comprehensive non-targeted analysis of migrating chemicals coming from multilayer plastic packaging materials used for fruit purée and juice. Available at: [Link]

  • Canellas, E., et al. (2022). Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. MDPI. Available at: [Link]

  • Scribd. The Essential Chromatography and Spectroscopy Catalog 2011-2012 Edition. Available at: [Link]

  • Calaméo. Agilent Catalog 2011-12. Available at: [Link]

  • National Institute of Standards and Technology. Bis(2-methoxyethyl) phthalate. NIST Chemistry WebBook. Available at: [Link]

  • Wang, J., et al. (2023). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Journal of Environmental Management. Available at: [Link]

  • CORE. Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. Available at: [Link]

  • Multimedia Design and Technology Education resources. Polymers Leaching Harmful Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. (2022). Available at: [Link]

Sources

A Comprehensive Technical Guide to Bis(2-methoxyethyl) adipate: Synthesis, Applications, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) adipate (BMEA) is a diester of adipic acid and 2-methoxyethanol, belonging to the broader class of adipate esters.[1] With the chemical formula C12H22O6 and a molecular weight of 262.30 g/mol , this colorless, viscous liquid is characterized by its low volatility.[2][3] BMEA is soluble in organic solvents but has limited solubility in water.[3] Its primary application lies in the polymer industry, where it serves as a plasticizer to enhance the flexibility and durability of various materials.[3] It also finds use as a solvent in coatings and adhesives and as a chemical intermediate in the synthesis of other compounds.[3] This guide provides an in-depth review of the current research on BMEA, covering its synthesis, properties, applications, and a critical assessment of its toxicological and environmental profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C12H22O6[2]
Molecular Weight 262.29 g/mol [4]
CAS Number 106-00-3[2]
Appearance Clear, almost colorless liquid[4]
Boiling Point 190 °C @ 11 mm Hg[4]
Vapor Density 9.0[4]

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of adipic acid with 2-methoxyethanol.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction towards the formation of the diester.[3] The purification of the final product is generally achieved through distillation or chromatography to remove any unreacted starting materials and byproducts.[3]

A general workflow for the synthesis and purification of this compound is illustrated below.

Reactants Adipic Acid + 2-Methoxyethanol Reaction Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Crude_Product Crude BMEA Reaction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Industry

This compound's primary role is as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability.[3] Adipate esters, in general, are considered safer alternatives to some phthalate plasticizers.[5] The methoxyethyl groups in BMEA's structure contribute to its unique solubility characteristics, making it compatible with a range of polymers.

BMEA is also utilized as a solvent in various formulations, including coatings and adhesives, owing to its liquid state at room temperature and low volatility.[3] Furthermore, it can serve as a chemical intermediate for the synthesis of other organic compounds.[3]

Toxicological and Environmental Considerations

A significant gap exists in the scientific literature regarding the specific toxicological and ecotoxicological profile of this compound. Much of the available data is for a structurally similar compound, bis(2-ethylhexyl) adipate (DEHA), or for the expected metabolic byproducts of BMEA.

Expected Metabolic Pathway

It is anticipated that BMEA, like other esters, can undergo hydrolysis in the presence of water, breaking down into adipic acid and 2-methoxyethanol.[3] This process can be catalyzed by acidic or basic conditions.[3]

BMEA This compound Hydrolysis Hydrolysis BMEA->Hydrolysis Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Methoxyethanol 2-Methoxyethanol Hydrolysis->Methoxyethanol

Caption: Expected hydrolysis of this compound.

Inferred Toxicological Profile from Metabolites and Analogs

While direct studies on BMEA are limited, an assessment of its potential hazards can be inferred from the known toxicology of its hydrolysis products and similar adipate esters.

  • 2-Methoxyethanol (2-ME): This is a known reproductive and developmental toxicant. The hydrolysis of BMEA to 2-ME is a primary concern.

  • Adipic Acid: This dicarboxylic acid is generally considered to be of low toxicity.

  • Bis(2-ethylhexyl) adipate (DEHA): DEHA is a widely used plasticizer with a more extensive toxicological database. It is considered to have low acute toxicity.[6] However, some studies have raised concerns about its potential for reproductive and developmental effects at high doses. Adipates, including DEHA, are generally reactive and readily degrade in the environment and in organisms.[6]

The toxicological properties of BMEA have not been fully investigated.[4] It may cause eye, skin, and respiratory tract irritation.[4]

Environmental Fate and Ecotoxicity

There is a lack of specific data on the ecotoxicity and biodegradation of this compound. However, general information on adipate plasticizers suggests they are susceptible to microbial attack, with microorganisms using them as a carbon source.[5] Adipate plasticizers are often considered more environmentally friendly alternatives to phthalates due to their generally lower toxicity and better biodegradability.[5] It is important to avoid runoff of BMEA into storm sewers and waterways.[4]

Analytical Methodologies

The detection and quantification of adipate esters like BMEA in various matrices are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is a suitable method for the analysis of BMEA.

Experimental Protocol: General GC-MS Analysis of Adipate Esters

  • Sample Preparation: The sample containing the adipate ester is extracted with a suitable organic solvent (e.g., hexane, dichloromethane).

  • Injection: A small volume of the extract is injected into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.

  • Detection: The separated components are detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.

Sample Sample containing BMEA Extraction Solvent Extraction Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation and quantification of compounds in a liquid mobile phase. It can be used for the analysis of less volatile adipate esters.

Regulatory Information

This compound is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.[4] It is also classified as a hazardous air pollutant under the category of "Glycol ethers".[4]

Conclusion

This compound is a commercially relevant adipate ester with primary applications as a plasticizer and solvent. Its synthesis is straightforward, and its physicochemical properties are well-defined. However, a significant data gap exists concerning its specific toxicological and environmental effects. Based on its expected hydrolysis to the known reproductive toxicant 2-methoxyethanol, caution is warranted in its handling and application. Further research is critically needed to fully characterize the human health and environmental risks associated with BMEA to ensure its safe use.

References

[4] Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

[7] Popa, E. E., et al. (2018). Bis[2-(2-butoxyethoxy)ethyl]adipate As a Plasticizer in Biocomposites. Materiale Plastice, 55(1), 48.

[8] GSRS. (n.d.). This compound. Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66046, this compound. Retrieved from [Link]

[5] MDPI. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. Retrieved from [Link]

[9] Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. Retrieved from [Link]

Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

[6] CPSC. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. Retrieved from [Link]

[10] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7641, Bis(2-ethylhexyl) adipate. Retrieved from [Link]

Sources

Methodological & Application

Introduction to Bis(2-methoxyethyl) adipate (BMEA) as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application and evaluation of Bis(2-methoxyethyl) adipate (BMEA) as a plasticizer for Polyvinyl Chloride (PVC). This document provides a scientific overview, detailed experimental protocols, and data interpretation guidelines for researchers and industry professionals.

Polyvinyl Chloride (PVC) is one of the most widely produced synthetic polymers, but in its pure form, it is rigid and brittle at room temperature. To achieve the flexibility required for numerous applications, from electrical cable insulation to consumer goods, it must be modified with plasticizers.[1] Plasticizers are additives that increase the plasticity or fluidity of a material. They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), transitioning the material from a rigid to a more pliable state.[2]

The choice of plasticizer is critical as it dictates the final properties of the PVC product, including its mechanical strength, durability, and thermal stability. Adipate esters, such as the widely used bis(2-ethylhexyl) adipate (DEHA or DOA), are a class of non-phthalate plasticizers known for imparting good low-temperature flexibility and having lower toxicity profiles compared to some traditional phthalate plasticizers.[3][4]

This compound (BMEA), with the chemical formula C₁₂H₂₂O₆, is an adipic acid ester that serves as an effective plasticizer.[5][6] Its molecular structure, featuring ether linkages, suggests moderate polarity and the potential for unique interactions with the PVC matrix, influencing properties like compatibility, efficiency, and permanence. This document outlines the scientific basis for using BMEA and provides detailed protocols for its incorporation and evaluation in PVC formulations.

Table 1: Physicochemical Properties of this compound (BMEA)

PropertyValueSource
IUPAC Name bis(2-methoxyethyl) hexanedioatePubChem[6]
CAS Number 106-00-3PubChem[6]
Molecular Formula C₁₂H₂₂O₆PubChem[6]
Molecular Weight 262.29 g/mol PubChem[6]
Appearance Clear, almost colorless liquidCole-Parmer[7]
Boiling Point 190 °C @ 11 mm HgCole-Parmer[7]

Mechanism of Action: Plasticization of PVC by BMEA

The plasticizing effect of BMEA in PVC is rooted in the principles of polymer physics. Rigid PVC is characterized by strong intermolecular dipole-dipole interactions between the chlorine atom of one chain and the hydrogen atom of another. These forces hold the polymer chains in close, tightly packed arrangements, restricting their movement and resulting in a rigid material.

When BMEA is introduced into the PVC matrix during compounding at elevated temperatures, its molecules intersperse between the PVC chains. The polar ester and ether groups of the BMEA molecule interact with the polar sites on the PVC chains. This molecular "lubrication" pushes the polymer chains further apart, increasing the free volume and disrupting the strong inter-chain forces. This disruption enhances the mobility of the polymer chains, allowing them to slide past one another more easily. Macroscopically, this increased molecular mobility is observed as a significant decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and softness.[8]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Analytical Testing cluster_analysis Phase 3: Evaluation formulation 1. Formulation (PVC, BMEA, Stabilizer) compounding 2. Compounding (Two-Roll Mill) formulation->compounding molding 3. Specimen Molding (Compression Molder) compounding->molding conditioning 4. Conditioning (23°C, 50% RH) molding->conditioning mechanical A. Mechanical Tests (Tensile, Hardness) conditioning->mechanical thermal B. Thermal Analysis (DSC for Tg) conditioning->thermal migration C. Migration Test (GC-MS) conditioning->migration analysis Data Analysis & Interpretation mechanical->analysis thermal->analysis migration->analysis

Sources

Applications of Bis(2-methoxyethyl) adipate in polymer synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Bis(2-methoxyethyl) adipate in Polymer Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Understanding this compound (BMEA)

This compound (BMEA) is a specialty chemical compound that serves a critical role in polymer science, primarily as a high-performance plasticizer.[1] With the chemical formula C₁₂H₂₂O₆, this diester of adipic acid and 2-methoxyethanol is engineered to enhance the flexibility, durability, and processing characteristics of various polymers.[1][2] Its unique molecular structure, featuring polar ether functionalities and a flexible aliphatic chain, allows for superior compatibility with a range of polymer systems, making it a compound of significant interest for advanced material development.[1]

This guide provides a comprehensive overview of BMEA, from its fundamental mechanism of action to detailed protocols for its synthesis and application in key polymer systems.

PropertyValueSource
IUPAC Name bis(2-methoxyethyl) hexanedioate[2]
CAS Number 106-00-3[2]
Molecular Formula C₁₂H₂₂O₆[1][2]
Molecular Weight 262.30 g/mol [1][2]
Appearance Colorless, viscous liquid[1]
Boiling Point High (enables use in high-temp processing)[1]
Solubility Soluble in organic solvents; low in water[1]

Part 1: The Scientific Rationale - Mechanism of Action as a Plasticizer

The efficacy of BMEA as a plasticizer is rooted in its ability to modify the physical properties of a polymer at the molecular level. Rigid polymers like Polyvinyl Chloride (PVC) are characterized by strong intermolecular forces (such as dipole-dipole interactions) that hold the long polymer chains closely together, restricting their movement. This results in a hard and often brittle material.

The introduction of a plasticizer like BMEA fundamentally alters this architecture. This process, known as external plasticization , involves the BMEA molecules embedding themselves between the polymer chains.[1][3] This spacing increases the "free volume" within the polymer matrix, effectively pushing the chains apart and disrupting the strong intermolecular forces.[3]

The unique structure of BMEA makes it particularly effective:

  • Polar Ether Groups: The methoxyethyl groups contain electron-rich oxygen atoms that can form hydrogen bonds and dipole-dipole interactions with polar segments of polymer chains, such as the urethane linkages in polyurethanes.[1] This ensures excellent compatibility and miscibility, preventing the plasticizer from "bleeding" out of the material over time.

  • Flexible Adipate Backbone: The central adipic acid chain is a flexible six-carbon aliphatic structure. This flexibility enhances the segmental motion of the polymer backbone, allowing the chains to slide past one another more easily when a force is applied.[1]

The direct consequence of this increased molecular mobility is a significant reduction in the polymer's glass transition temperature (Tg) . Below its Tg, a polymer is rigid and glassy; above it, it becomes rubbery and flexible. By lowering the Tg, BMEA ensures the polymer remains flexible over a wider range of temperatures.

G p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain add Addition of This compound pp1 Polymer Chain bmea1 BMEA pp2 Polymer Chain bmea2 BMEA pp3 Polymer Chain

Caption: Molecular mechanism of BMEA plasticization.

Part 2: Key Applications in Polymer Systems

High-Performance Plasticizer for Thermoplastic Polyurethanes (TPU)

BMEA demonstrates superior compatibility with TPUs compared to many conventional plasticizers.[1] Its polar ether functionality interacts favorably with the polar urethane segments of the TPU backbone, leading to a highly miscible and stable blend. This makes it an excellent choice for applications requiring enhanced flexibility without compromising the inherent strength of the polyurethane.

This protocol describes the incorporation of BMEA into a TPU matrix using a laboratory-scale internal mixer.

Objective: To produce a homogeneous, flexible TPU compound.

Materials & Equipment:

  • Thermoplastic Polyurethane (TPU) pellets

  • This compound (BMEA)

  • Internal mixer with temperature control (e.g., Brabender or Haake type)

  • Compression molder

  • Analytical balance

Procedure:

  • Drying: Dry the TPU pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture, which can cause degradation during processing.

  • Mixer Preparation: Preheat the internal mixer to the recommended processing temperature for the specific TPU grade (typically 180-210°C). Set the rotor speed to 50-60 RPM.

  • TPU Addition: Add the pre-weighed TPU pellets to the preheated mixer. Allow the polymer to melt and flux for 2-3 minutes until a consistent molten state is observed (indicated by a steady torque reading).

  • BMEA Addition: Slowly add the pre-weighed BMEA to the molten TPU in the mixer. It is crucial to add the liquid plasticizer gradually to ensure uniform absorption and avoid pooling.

  • Melt Compounding: Continue mixing for an additional 5-7 minutes after the BMEA has been added. A homogeneous blend is typically indicated by a stable and consistent torque value on the mixer's rheometer.

  • Compound Removal: Once mixing is complete, stop the rotors and carefully remove the hot plasticized compound from the mixer.

  • Sheet Formation: Immediately transfer the molten compound to a compression molder preheated to 170-180°C. Press the material into sheets of a desired thickness for subsequent mechanical testing. Cool the mold under pressure to below 50°C before removal.[3]

Sample Formulation:

ComponentWeight Percentage (%)Purpose
TPU Resin70%Polymer Matrix
BMEA30%Plasticizer
Thermal Stabilizer0.5%Prevents degradation
Phthalate-Alternative Plasticizer for Polyvinyl Chloride (PVC)

With increasing regulatory pressure on traditional phthalate-based plasticizers, adipate esters like BMEA are emerging as safer, more environmentally friendly alternatives.[4] The balanced polarity of BMEA allows for excellent compatibility with the PVC matrix, imparting good low-temperature flexibility, a key requirement for applications like wire and cable insulation and synthetic leather.[1][5]

This protocol details a standard method for plasticizing PVC resin.

Objective: To create a flexible PVC sheet plasticized with BMEA.

Materials & Equipment:

  • PVC resin (suspension grade)

  • This compound (BMEA)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating and cooling capabilities

  • Compression molder

  • Laboratory fume hood

Procedure:

  • Pre-mixing: In a high-speed mixer or a beaker, combine the PVC resin and thermal stabilizer. Slowly add the BMEA while stirring until the liquid is fully absorbed by the PVC powder, forming a "dry blend".[3]

  • Mill Setup: Preheat the two-roll mill to 160-170°C. Set a narrow gap (nip) between the rolls. Ensure this is performed in a well-ventilated area or fume hood to handle any potential off-gassing.[3]

  • Milling: Transfer the dry blend to the heated rolls. The material will begin to melt and form a band around one of the rolls.[3]

  • Homogenization: Continuously cut the sheet from the roll with a scraper and feed it back into the nip at a different angle. Fold the sheet onto itself. This process, repeated for 5-10 minutes, is critical for achieving a homogeneous mixture.[3]

  • Sheet Removal: Once the blend appears uniform and smooth, widen the nip to the desired final thickness and carefully remove the final sheet from the mill.

  • Specimen Preparation: Allow the sheet to cool. For standardized testing, portions of the sheet can be compression molded at 170-180°C to produce void-free test plaques.[3]

Emerging Frontiers: Biocompatible and Biodegradable Polymers

The favorable toxicological profile of adipate esters opens doors for their use in sensitive applications. Research indicates the utility of BMEA as a plasticizer in biocompatible polymers intended for drug delivery systems and tissue engineering scaffolds.[1] Its ability to impart flexibility without leaching harmful substances is paramount in this context.

Furthermore, BMEA and similar adipate esters are being explored to enhance the properties of biodegradable polymers like polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB).[1][6] These bioplastics are often rigid and brittle; incorporating BMEA can improve their mechanical properties, making them suitable for sustainable flexible packaging. The inherent biodegradability of adipate esters is synergistic with the goal of creating fully compostable materials.[4]

G cluster_0 Development Workflow for Biodegradable Composites A Select Biodegradable Polymer (e.g., PLA, PHB) B Define Target Properties (Flexibility, Strength) A->B C Formulation Design: Incorporate BMEA (5-30% wt) B->C D Melt Compounding (Twin-Screw Extruder) C->D Process E Characterization: - Mechanical (Tensile) - Thermal (DSC) - Biodegradation Assay D->E Test F Iterative Optimization (Adjust BMEA %) E->F F->C Refine G Final Material (e.g., Flexible Film) F->G Finalize

Caption: Workflow for developing BMEA-plasticized biocomposites.

Part 3: Foundational Experimental Protocols

Protocol 3.1: Laboratory Synthesis of this compound

This protocol outlines the synthesis of BMEA via Fischer esterification.

Objective: To synthesize BMEA from adipic acid and 2-methoxyethanol.

Reaction: Adipic Acid + 2 (2-Methoxyethanol) ⇌ this compound + 2 H₂O

G cluster_0 Fischer Esterification of Adipic Acid struct1 HOOC-(CH₂)₄-COOH Adipic Acid plus1 + struct2 2 CH₃O-CH₂CH₂-OH 2-Methoxyethanol arrow (H⁺ Catalyst, Heat) struct3 CH₃O-CH₂CH₂-OOC-(CH₂)₄-COO-CH₂CH₂-OCH₃ This compound plus2 + 2 H₂O

Sources

Application Notes and Protocols for the Incorporation of Bis(2-methoxyethyl) adipate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Bis(2-methoxyethyl) adipate (BMEA) into various polymer matrices. This document outlines the fundamental principles of plasticization with BMEA, detailed protocols for common incorporation techniques, and methods for characterizing the resulting polymer blends.

Introduction to this compound (BMEA) as a Polymer Plasticizer

This compound, a diester of adipic acid and 2-methoxyethanol, is a plasticizer used to increase the flexibility, durability, and workability of polymers.[1] Its molecular structure, characterized by a linear aliphatic backbone and polar ether linkages, allows it to effectively interact with and disrupt the intermolecular forces between polymer chains. This action increases the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and imparting greater flexibility to the material.[2] Adipate plasticizers, in general, are known for imparting significantly improved low-temperature properties compared to their phthalate counterparts.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Adipic acid, bis(2-methoxyethyl) ester; Di(2-methoxyethyl) adipate[3]
CAS Number 106-00-3[3]
Molecular Formula C12H22O6[3]
Molecular Weight 262.30 g/mol [3]
Appearance Clear, almost colorless liquid[4]
Boiling Point 190 °C @ 11 mm Hg[4]

Mechanism of Plasticization

The incorporation of BMEA into a polymer matrix operates on the principle of external plasticization. The relatively small BMEA molecules position themselves between the long polymer chains, disrupting the strong polymer-polymer interactions (van der Waals forces and hydrogen bonds).[2] This "shielding" effect reduces the cohesive energy density of the polymer, allowing the chains to move more freely past one another. The increased molecular mobility manifests as a decrease in the material's stiffness and an increase in its elongation at break.[2] The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer, which is governed by factors such as polarity and molecular structure.[5]

Caption: BMEA molecules interposing between polymer chains.

Protocols for Incorporation

The choice of incorporation method depends on the polymer's thermal stability, solubility, and the desired final form of the product (e.g., film, molded part). The two primary methods are solvent casting and melt blending.

Solvent Casting Method

Solvent casting is a versatile technique for preparing thin, uniform polymer films in a laboratory setting.[6] It involves dissolving the polymer and plasticizer in a common volatile solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.

Protocol for Solvent Casting of a Polymer Film with BMEA:

  • Polymer and Solvent Selection:

    • Choose a polymer compatible with BMEA, such as Poly(vinyl chloride) (PVC), Poly(lactic acid) (PLA), or Cellulose Acetate.[7][8][9]

    • Select a volatile solvent that dissolves both the polymer and BMEA. Common solvents include tetrahydrofuran (THF), acetone, chloroform, or N-methyl-2-pyrrolidone (NMP), depending on the polymer.[6][9]

  • Solution Preparation:

    • Prepare a polymer solution of a specific concentration (e.g., 10-15% w/v) by dissolving a known weight of the polymer resin in the chosen solvent. Stir the mixture at room temperature until the polymer is fully dissolved. Gentle heating may be applied if necessary, depending on the polymer's properties.

    • Calculate the required amount of BMEA based on the desired weight percentage relative to the polymer (e.g., 10, 20, 30 wt%).

    • Add the calculated amount of BMEA to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting and Drying:

    • Pour the polymer-BMEA solution onto a level, non-stick surface, such as a glass plate or a polytetrafluoroethylene (PTFE) dish.[6]

    • Use a casting knife or a doctor blade to spread the solution to a uniform thickness.

    • Allow the solvent to evaporate in a well-ventilated fume hood at room temperature. The drying time will vary depending on the solvent's volatility and the film's thickness. For less volatile solvents like NMP, drying in an oven at an elevated temperature (e.g., 80°C) may be necessary.[6]

    • Once the film is completely dry and no longer tacky, carefully peel it from the casting surface.

  • Post-Processing:

    • To ensure the complete removal of any residual solvent, place the film in a vacuum oven at a temperature below the polymer's Tg for 24-48 hours.

SolventCastingWorkflow start Start dissolve Dissolve Polymer in Solvent start->dissolve add_plasticizer Add BMEA to Polymer Solution dissolve->add_plasticizer stir Stir until Homogeneous add_plasticizer->stir cast Cast Solution onto a Flat Surface stir->cast dry Evaporate Solvent (Room Temp or Oven) cast->dry peel Peel Dry Film dry->peel vacuum Post-dry in Vacuum Oven peel->vacuum end End vacuum->end

Caption: Workflow for the solvent casting method.

Melt Blending Method

Melt blending is a common industrial method for incorporating plasticizers into thermoplastic polymers. It involves mixing the polymer and plasticizer at a temperature above the polymer's melting point or glass transition temperature.[10]

Protocol for Melt Blending of a Polymer with BMEA:

  • Material Preparation:

    • Ensure the polymer resin (e.g., PVC, PLA pellets) is dry to prevent degradation during processing. Drying conditions will depend on the polymer (e.g., 80°C for 4 hours for PLA).

    • Accurately weigh the polymer resin and the required amount of BMEA.

  • Blending:

    • Use a laboratory-scale internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder.

    • Preheat the mixer or extruder to the appropriate processing temperature for the chosen polymer. This temperature should be high enough to ensure the polymer is in a molten state but not so high as to cause thermal degradation. For example, PVC processing temperatures are typically in the range of 160-205°C.[11]

    • Add the polymer resin to the mixer and allow it to melt and flux.

    • Gradually add the BMEA to the molten polymer while mixing at a controlled speed (e.g., 50-60 rpm).

    • Continue mixing for a set period (e.g., 5-10 minutes) to ensure uniform distribution of the plasticizer throughout the polymer matrix.

  • Sample Preparation:

    • The resulting plasticized polymer blend can be removed from the mixer and subsequently processed into various forms (e.g., films, sheets, or test specimens) using techniques like compression molding or extrusion.

    • For compression molding, place the blend between two heated plates of a hydraulic press and apply pressure at a specific temperature to form a sheet of desired thickness.

MeltBlendingWorkflow start Start dry Dry Polymer Resin start->dry preheat Preheat Mixer/ Extruder dry->preheat add_polymer Add Polymer to Heated Mixer preheat->add_polymer melt Melt and Flux Polymer add_polymer->melt add_plasticizer Gradually Add BMEA melt->add_plasticizer mix Mix at Controlled Speed and Time add_plasticizer->mix process Compression Mold or Extrude into Desired Form mix->process end End process->end

Caption: Workflow for the melt blending method.

Characterization of BMEA-Plasticized Polymers

After incorporating BMEA, it is crucial to characterize the resulting polymer blend to evaluate the effectiveness of the plasticization and its impact on the material's properties.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer.[7] A significant decrease in Tg compared to the neat polymer is a primary indicator of effective plasticization.[12] The analysis involves heating a small sample of the material at a controlled rate and measuring the heat flow. The Tg is observed as a step change in the heat flow curve.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] This technique is useful for assessing the thermal stability of the plasticized polymer and can also provide information about the volatility of the plasticizer.[13]

Table 2: Expected Effect of BMEA on Thermal Properties

PropertyExpected Change with BMEA IncorporationRationaleReference
Glass Transition Temperature (Tg) DecreaseIncreased polymer chain mobility.[12]
Thermal Stability May decrease slightlyPlasticizers can sometimes lower the onset of thermal degradation.[11]
Mechanical Properties
  • Tensile Testing: Tensile tests are performed to measure the mechanical properties of the plasticized polymer, including tensile strength, elongation at break, and Young's modulus. Plasticization typically leads to a decrease in tensile strength and Young's modulus, and a significant increase in elongation at break, indicating a more flexible and less brittle material.[8]

Table 3: Expected Effect of BMEA on Mechanical Properties

PropertyExpected Change with BMEA IncorporationRationaleReference
Tensile Strength DecreaseReduced intermolecular forces between polymer chains.[2]
Elongation at Break IncreaseIncreased polymer chain mobility allows for greater deformation before fracture.[2]
Young's Modulus (Stiffness) DecreaseThe material becomes less rigid.[2]
Plasticizer Leaching

Plasticizer leaching, or migration, is a critical consideration, especially for applications in the medical and food packaging industries.[1] It is the process by which the plasticizer molecules, which are not chemically bonded to the polymer, move out of the polymer matrix over time.[14]

Protocol for Leaching Study:

  • Sample Preparation: Prepare samples of the BMEA-plasticized polymer with a known surface area.

  • Immersion: Immerse the samples in a simulant solution relevant to the intended application (e.g., distilled water, ethanol/water mixtures, or food simulants like olive oil).[1]

  • Incubation: Store the samples in the simulant at a controlled temperature for a specified period (e.g., 10 days at 40°C).[1]

  • Analysis: After incubation, remove the polymer samples and analyze the simulant solution for the presence and concentration of BMEA using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Refer to the material safety data sheet (MSDS) for detailed safety information.

Conclusion

The successful incorporation of this compound into a polymer matrix can significantly enhance its flexibility and processability. The choice between solvent casting and melt blending will depend on the specific polymer, available equipment, and the desired final product form. Thorough characterization of the resulting plasticized polymer is essential to ensure it meets the required performance specifications for the intended application.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • Benchchem. (2025). Application Note: Thermal Analysis of PVC Plasticized with Butyl Decyl Adipate using Differential Scanning Calorimetry (DSC).
  • Mazitova, A. K., Vikhareva, I. N., Aminova, G. K., & Savicheva, J. N. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Molecules, 27(9), 2843.
  • Benchchem. (2025). A Comparative Analysis of Adipate Plasticizers in Polyvinyl Chloride (PVC).
  • Shirai, M. A., et al. (2014). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Polymers and the Environment, 23(1), 54-63.
  • Vikhareva, I., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4933.
  • Park, K. (n.d.). PLASTICIZERS.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). DSC thermogram of a PVC composition containing BPEA. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC analysis of the plasticizers. [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). EP1134259A2 - Cellulose acetate solution and process for the preparation of the same.
  • ResearchGate. (n.d.). PLA plasticized with esters for packaging applications. [Image]. Retrieved from [Link]

  • Benchchem. (2025).
  • Scribd. (n.d.). DSC Curve of PVC and Plasticizer Content. Retrieved from [Link]

  • C.T.G. CZ, s.r.o. (n.d.). PLASTICIZER SELECTION GUIDE FOR PVC.
  • Hallstar. (n.d.). Plasticizers for PVC. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC –.
  • ResearchGate. (n.d.). DSC traces of plasticized PVC films with different plasticizers for T g observation. [Image]. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • PubChem. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]

  • PubMed. (2021). Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril. Retrieved from [Link]

  • Analyzing Metals. (2015). Characterizing the Processing Behavior of PVC Dry Blends, Part 1.
  • Google Patents. (n.d.). EP 0723986 A1 - Process for the preparation of cellulose acetate film.
  • ResearchGate. (n.d.). The thermal stability of the plasticizer of BEPEA by thermogravimetry,. [Image]. Retrieved from [Link]

  • MDPI. (2021). Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curve of the analysis of the BPEA. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). highly branched poly(butylene adipate)
  • ResearchGate. (n.d.). TGA curve of decyl butoxyethyl adipate. [Image]. Retrieved from [Link]

  • MDPI. (2021). Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates. Retrieved from [Link]

  • Daicel. (n.d.).
  • Express Polymer Letters. (2014). Effect of different plasticizers on the properties of bio-based thermoplastic elastomer containing poly(lactic acid)
  • MDPI. (2023). Preparation of PLLA and PLGA Copolymers with Poly(ethylene adipate) Through Reactive Melt Mixing: Structural Characterization, Thermal Properties, and Molecular Mobility Insights. Retrieved from [Link]

  • PubMed. (2014). Observing phthalate leaching from plasticized polymer films at the molecular level. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Sciforum. (2021).
  • PubMed. (2014). Occurrence of Di-(2-ethylhexyl) adipate and phthalate plasticizers in samples of meat, fish, and cheese and their packaging films. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Bis(2-methoxyethyl) adipate in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-methoxyethyl) adipate (BMEA), a member of the adipate ester family, is utilized as a plasticizer to enhance the flexibility and durability of various polymeric materials. Its presence in consumer products, food contact materials, and pharmaceutical packaging necessitates robust and reliable analytical methods for its quantification. Migration of BMEA from packaging or container materials into the product is a critical quality and safety attribute that requires sensitive and accurate measurement. This application note provides detailed protocols for the quantification of BMEA in complex sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and trustworthiness.[1][2]

PART 1: Analytical Strategy and Method Selection

The choice between GC-MS and HPLC-MS/MS for BMEA quantification depends on several factors, including the sample matrix, required sensitivity, and laboratory instrumentation availability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a well-established and powerful tool for the analysis of semi-volatile compounds like BMEA.[3][4] It offers excellent chromatographic resolution and highly specific detection, making it suitable for complex matrices. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns, aiding in confident identification.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For samples that are not amenable to GC analysis due to thermal instability or high polarity, HPLC-MS/MS is the preferred method. It provides high sensitivity and selectivity, particularly when using Multiple Reaction Monitoring (MRM). This technique is especially advantageous for analyzing trace levels of BMEA in challenging matrices like biological fluids or food simulants.[5]

PART 2: Sample Preparation Methodologies

The primary challenge in quantifying BMEA is its efficient extraction from the sample matrix while minimizing interferences. The selection of the appropriate sample preparation technique is critical for method accuracy and precision.

Protocol 1: Solvent Extraction for Polymeric Matrices

This protocol is suitable for the extraction of BMEA from solid polymer samples such as PVC or other plastics.

Rationale: The choice of solvent is crucial for effectively swelling the polymer matrix and partitioning the analyte into the liquid phase. A combination of solvents is often used to achieve optimal extraction efficiency. Sonication or microwave assistance can accelerate this process.[6][7]

Step-by-Step Protocol:

  • Sample Comminution: Reduce the polymer sample to a small particle size (< 2 mm) using a grinder or cryo-mill to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 1 gram of the comminuted sample into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer fragments.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical technique (e.g., ethyl acetate for GC-MS, or methanol for HPLC-MS/MS).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Samples

This protocol is designed for the extraction and concentration of BMEA from liquid samples such as food simulants or aqueous-based pharmaceutical formulations.

Rationale: SPE provides a more selective cleanup compared to simple liquid-liquid extraction, effectively removing interfering matrix components and concentrating the analyte of interest. The choice of sorbent is critical and should be based on the polarity of the analyte and the matrix. A reverse-phase C18 sorbent is appropriate for the moderately polar BMEA.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 10 mL of the liquid sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elution: Elute the BMEA from the cartridge with 5 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical technique.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

PART 3: Instrumental Analysis

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: A non-polar capillary column is suitable for the separation of adipate esters. The temperature program is optimized to ensure good peak shape and resolution from other potential plasticizers. The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[4]

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Splitless, 280°C
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selective Ion Monitoring (SIM)
Quantifier Ion (BMEA) m/z 111
Qualifier Ions (BMEA) m/z 58, 149

Note: The specific ions for BMEA should be confirmed by analyzing a pure standard.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Rationale: A C18 reversed-phase column provides good retention and separation of BMEA. A gradient elution with methanol and water is employed for efficient separation from other matrix components. The use of an electrospray ionization (ESI) source in positive mode is suitable for the ionization of BMEA. Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity.[5]

Instrumentation and Conditions:

ParameterSetting
HPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (BMEA) Precursor Ion > Product Ion (to be determined from standard)

Note: The precursor and product ions for BMEA need to be optimized by infusing a standard solution into the mass spectrometer.

PART 4: Method Validation

A robust validation of the analytical method is paramount to ensure the reliability of the generated data. The validation should be performed in accordance with ICH Q2(R1) guidelines.[1][2]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of BMEA in blank matrix samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the expected concentration of BMEA in the samples.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Mean recovery of 80-120% at three different concentration levels (low, medium, high).
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day precision): RSD ≤ 15%. Intermediate precision (inter-day precision): RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.

Example Validation Data (Hypothetical):

Linearity:

Concentration (ng/mL)Peak Area (GC-MS)Peak Area (HPLC-MS/MS)
112,54325,876
563,128130,123
10124,567258,987
50628,9101,305,678
1001,255,8902,610,345
0.9998 0.9999

Accuracy and Precision:

Spiked LevelConcentration (ng/mL)Recovery (%)RSD (%) (n=6)
Low 598.54.2
Medium 50101.23.1
High 10099.82.5

PART 5: Visualization of Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Grinding Comminution Sample->Grinding Extraction Solvent Extraction (DCM/Hexane, Sonication) Grinding->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation (N2) Centrifuge->Evaporation Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of BMEA.

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample SPE Solid-Phase Extraction (C18) Sample->SPE Evaporation Evaporation (N2) SPE->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC-MS/MS analysis of BMEA.

Validation_Flow Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Validated Validated Method Specificity->Validated LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Validated Precision->Validated LOQ->Validated

Caption: Logical flow of analytical method validation.

References

  • [Determination of 46 plasticizers in food contact polyvinyl chloride packaging materials and their migration into food simulants by gas chromatography-mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Koch, H. M., et al. (2019). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. Journal of Chromatography B, 1118-1119, 138-146. Retrieved from [Link]

  • Determination of plasticizers in food contact materials and toys. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Guidelines for the Validation of Chemical Methods for the FDA Foods Program. (2019). FDA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Guidelines for the Validation of Chemical Methods for the FDA Foods Program. (2012). ResearchGate. Retrieved from [Link]

  • Determination of adipate plasticizers in poly(vinyl chloride) by microwave-assisted extraction. (n.d.). PubMed. Retrieved from [Link]

  • Determination of adipate plasticizer in poly(vinyl chloride) by microwave-assisted extraction. (2002). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • LC/MS method to determine plasticizers in indoor dust. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. (2024). NIH. Retrieved from [Link]

  • A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Retrieved from [Link]

Sources

Application Notes: Bis(2-methoxyethyl) Adipate as a High-Boiling Point Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-methoxyethyl) adipate (CAS No. 106-00-3) is a diester of adipic acid and 2-methoxyethanol.[1] While it has been traditionally utilized as a plasticizer to enhance the flexibility and durability of polymers, its inherent physicochemical properties suggest its potential as a high-boiling point, polar aprotic solvent in various organic reactions.[2] The presence of both ester and ether functionalities imparts a unique solubility profile, making it compatible with a range of organic compounds.[2] This application note serves as a technical guide for researchers, chemists, and professionals in drug development, exploring the viability and application of this compound as a solvent in organic synthesis. We will delve into its properties, potential reaction applications, and provide generalized protocols to serve as a foundation for further investigation.

Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application in chemical synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₆[1]
Molecular Weight 262.30 g/mol [1]
Appearance Clear, almost colorless liquid[2]
Boiling Point 190 °C @ 11 mm HgN/A
Solubility Soluble in organic solvents, low solubility in water[2]
IUPAC Name bis(2-methoxyethyl) hexanedioate[1]

Rationale for Use as a Solvent in Organic Reactions

The molecular structure of this compound, featuring two ether linkages and two ester groups, suggests it can function as a polar aprotic solvent. Such solvents are known to be effective in a variety of organic transformations, particularly those involving polar transition states or ionic intermediates.

Key Advantages:

  • High Boiling Point: Its high boiling point allows for conducting reactions at elevated temperatures, which can be essential for overcoming activation energy barriers and driving reactions to completion.

  • Polarity: The presence of multiple oxygen atoms makes it a polar solvent, capable of solvating cations and polar reagents. The methoxyethyl groups, in particular, can chelate metal ions, which could be advantageous in metal-catalyzed reactions.

  • Aprotic Nature: As an aprotic solvent, it lacks acidic protons, making it suitable for reactions involving strong bases and organometallic reagents that are sensitive to protic functional groups.[3]

Potential Applications in Organic Synthesis

While specific literature on this compound as a solvent in a broad range of named organic reactions is limited, its properties allow us to infer its potential utility in several important classes of reactions. The following sections provide a theoretical framework and generalized protocols for its application.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

Causality Behind Solvent Choice: The Heck reaction, a cornerstone of C-C bond formation, often requires high temperatures and a polar aprotic solvent to facilitate the dissolution of reagents and stabilize the palladium catalyst.[4] Solvents like DMF and NMP are commonly used but are associated with toxicity concerns.[4] The high boiling point and polar nature of this compound make it a potentially greener alternative. The ether functionalities could also aid in stabilizing the palladium catalyst.

Generalized Protocol for a Heck-type Reaction:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add 5 mL of dry this compound to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts. The low water solubility of this compound should facilitate phase separation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The high boiling point of this compound will necessitate purification of the product by methods such as column chromatography or distillation under high vacuum.

Diagram of a Generalized Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Alkene, Pd Catalyst, Ligand, Base setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup add_solvent Add Bis(2-methoxyethyl) adipate setup->add_solvent heat_stir Heat and Stir (e.g., 120-150 °C) add_solvent->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete extraction Dilute & Wash (EtOAc/Water) cool_down->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purify Purify Product (Chromatography/Distillation) dry_concentrate->purify G cluster_properties Solvent Properties cluster_reactions Suitable Reaction Types prop1 High Boiling Point react1 Heck Reaction prop1->react1 Enables high temp. react3 Other Cross-Coupling prop1->react3 react4 High-Temp SNAr prop1->react4 Overcomes activation energy prop2 Polar prop2->react1 Stabilizes catalyst prop2->react3 prop2->react4 Solvates intermediates prop3 Aprotic prop3->react1 Inert to base react2 Grignard Reaction prop3->react2 Prevents quenching prop3->react3 prop4 Ether Functionality prop4->react2 Stabilizes Grignard reagent

Sources

Application Notes and Protocols for the Formulation of Bis(2-methoxyethyl) adipate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the formulation of Bis(2-methoxyethyl) adipate (BMEA) as a high-performance plasticizer in coating and adhesive systems. BMEA, a specialty adipate ester, offers a unique balance of properties, including excellent solvency, high compatibility with a range of polymers, and the ability to impart significant flexibility and durability.[1] This document is intended for researchers, scientists, and formulation chemists in the coatings and adhesives industries, providing both theoretical grounding and practical methodologies for leveraging the benefits of BMEA. Protocols are detailed for the incorporation of BMEA into a model nitrocellulose lacquer and a solvent-based acrylic adhesive, along with standardized testing procedures to evaluate key performance metrics.

Introduction to this compound (BMEA)

This compound (CAS No. 106-00-3) is a diester of adipic acid and 2-methoxyethanol.[2] With a molecular formula of C12H22O6 and a molecular weight of 262.30 g/mol , it exists as a colorless, viscous liquid with low volatility.[1][2] Its distinct molecular structure, featuring two ether linkages and two ester groups, imparts a balanced polarity profile.[1] This unique structure makes BMEA an exceptionally efficient and compatible external plasticizer for a variety of polymer systems, including cellulosics, vinyls, and acrylics.[1]

Unlike more common plasticizers, the methoxyethyl groups in BMEA provide distinct solubility characteristics, making it particularly effective in applications requiring compatibility with polar polymers while maintaining the beneficial flexibility typical of adipate esters.[1] Adipate plasticizers are recognized for improving the flexibility of materials, especially at low temperatures, due to the linear nature of the adipic acid backbone.

The primary function of a plasticizer in a polymer matrix is to increase plasticity and flexibility. The molecules of BMEA intercalate between polymer chains, reducing the strong intermolecular forces (van der Waals forces) that hold the chains together.[1] This process, known as external plasticization, increases the free volume between polymer chains, enhances chain mobility, and lowers the glass transition temperature (Tg) of the polymer system. The result is a more flexible and less brittle material.[1]

Mechanism of Action and Key Benefits

The efficacy of BMEA as a plasticizer is rooted in its molecular structure. The ester and ether groups are capable of forming hydrogen bonds and dipole-dipole interactions with polar groups present in polymer backbones, such as the hydroxyl and nitrate groups in nitrocellulose or the carbonyl groups in acrylic resins. This strong interaction ensures excellent compatibility and resists plasticizer migration or "bleed-out" from the cured film or adhesive bond line.

Key Benefits in Formulation:

  • Enhanced Flexibility and Elongation: BMEA significantly reduces the modulus of the polymer matrix, allowing for greater elongation before fracture. This is critical for coatings on flexible substrates and for adhesives that must withstand movement.

  • Improved Adhesion: By plasticizing the polymer, BMEA can promote better wetting of the substrate surface during application, leading to improved adhesion of the final coating or adhesive.

  • Excellent Solvency: BMEA's solvent properties make it a valuable component in coatings and adhesives, aiding in the dissolution of resins and other formulation components.[1]

  • Low-Temperature Performance: Adipate esters are known for imparting good flexibility at low temperatures, a property that BMEA confers to formulations, preventing cracking or embrittlement in cold environments.

  • Favorable Environmental Profile: Adipate esters are often considered more environmentally friendly alternatives to phthalate-based plasticizers.

Application in Coatings: Nitrocellulose Lacquer

Nitrocellulose lacquers are widely used for their fast-drying properties and excellent film hardness. However, without plasticization, these films can be brittle. BMEA is an effective plasticizer for nitrocellulose, improving film flexibility and durability.

Experimental Workflow: Nitrocellulose Lacquer Formulation and Testing

The following diagram outlines the workflow for preparing and evaluating a nitrocellulose lacquer formulated with BMEA.

G cluster_0 Formulation cluster_1 Application & Curing cluster_2 Performance Evaluation A 1. Prepare Solvent Blend B 2. Dissolve Nitrocellulose Resin A->B C 3. Add Alkyd Resin B->C D 4. Incorporate BMEA Plasticizer (Varying Concentrations) C->D E 5. Apply Lacquer to Test Panels (e.g., Cold-Rolled Steel) D->E F 6. Air Dry / Force Cure as per Protocol E->F G 7. Adhesion Test (ASTM D3359) F->G H 8. Flexibility Test (ASTM D522) G->H I 9. Hardness Test (ASTM D3363) H->I J Data Analysis & Comparison I->J

Caption: Workflow for BMEA-plasticized nitrocellulose lacquer.

Protocol 1: Preparation of BMEA-Plasticized Nitrocellulose Lacquer

This protocol describes the preparation of a base nitrocellulose lacquer and three variations with different concentrations of BMEA.

Materials:

  • Nitrocellulose (1/2-second grade)

  • Alkyd Resin (non-drying, coconut oil-based)

  • This compound (BMEA)

  • Solvent Blend:

    • Ethyl Acetate (30% by wt.)

    • Butyl Acetate (30% by wt.)

    • Toluene (30% by wt.)

    • Isopropanol (10% by wt.)

  • Cold-Rolled Steel Panels (for testing)

Equipment:

  • High-speed disperser or laboratory mixer

  • Beakers and graduated cylinders

  • Film applicator (e.g., drawdown bar)

  • Drying oven

Procedure:

  • Solvent Preparation: Prepare the solvent blend by mixing the specified weights of ethyl acetate, butyl acetate, toluene, and isopropanol in a suitable container.

  • Nitrocellulose Dissolution: Slowly add the nitrocellulose resin to the solvent blend under constant, moderate agitation. Continue mixing until the resin is completely dissolved. This forms the base lacquer solution.

  • Alkyd Resin Addition: Add the non-drying alkyd resin to the lacquer solution and mix until homogeneous. The alkyd resin contributes to gloss and adhesion.

  • Plasticizer Incorporation: Divide the base lacquer into four equal parts.

    • Control (0% BMEA): No further additions.

    • Formulation A (10% BMEA): Add BMEA at 10% weight relative to the nitrocellulose solids.

    • Formulation B (20% BMEA): Add BMEA at 20% weight relative to the nitrocellulose solids.

    • Formulation C (30% BMEA): Add BMEA at 30% weight relative to the nitrocellulose solids.

  • Homogenization: Mix each formulation thoroughly until the BMEA is fully incorporated and the lacquer is uniform.

  • Application: Apply the lacquers to clean, degreased cold-rolled steel panels using a drawdown bar to achieve a consistent dry film thickness (e.g., 50 µm).

  • Curing: Allow the panels to air dry for 24 hours, followed by a low-temperature bake (e.g., 60°C for 30 minutes) if required to ensure complete solvent evaporation. Condition the panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[3]

Performance Evaluation of Lacquer Films

The following standard tests should be performed to quantify the effect of BMEA on the lacquer's properties.

  • Adhesion (ASTM D3359, Test Method B): This test assesses the adhesion of the coating to the metallic substrate.[4][5] A lattice pattern is cut into the coating, pressure-sensitive tape is applied and then removed, and the adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).[4]

  • Flexibility (ASTM D522, Test Method B): This method evaluates the coating's resistance to cracking when bent over cylindrical mandrels of various diameters.[3][6] The result is reported as the smallest diameter mandrel over which the coating does not crack.

  • Pencil Hardness (ASTM D3363): This test determines the surface hardness of the coating by attempting to scratch it with pencils of known hardness (from 6B, softest, to 6H, hardest).[7][8][9] The hardness is reported as the hardest pencil that does not scratch or gouge the film.[10]

Expected Results and Data Presentation

The inclusion of BMEA is expected to significantly improve flexibility and may slightly decrease hardness. Adhesion may also be improved at optimal concentrations.

Table 1: Performance of Nitrocellulose Lacquer with Varying BMEA Content

PropertyTest MethodControl (0% BMEA)10% BMEA20% BMEA30% BMEA
Adhesion Rating ASTM D33593B4B5B5B
Flexibility (Mandrel Ø) ASTM D5221/2 inch1/4 inch1/8 inch1/8 inch
Pencil Hardness ASTM D33632HHFHB

Application in Adhesives: Solvent-Based Acrylic Adhesive

Solvent-based acrylic adhesives are valued for their strong bonds and environmental resistance.[11] Plasticizers like BMEA can be incorporated to increase the flexibility and peel strength of the adhesive, making it suitable for applications involving non-rigid substrates or where vibration and movement are expected.

Experimental Workflow: Acrylic Adhesive Formulation and Testing

This diagram illustrates the process for formulating and evaluating a BMEA-plasticized acrylic adhesive.

G cluster_0 Formulation cluster_1 Specimen Preparation cluster_2 Performance Evaluation A 1. Dissolve Acrylic Resin in Solvent B 2. Add Tackifier Resin A->B C 3. Incorporate BMEA Plasticizer (Varying Concentrations) B->C D 4. Final Homogenization C->D E 5. Apply Adhesive to Substrates (e.g., Aluminum, Flexible Vinyl) D->E F 6. Assemble Test Joints (Lap Shear, T-Peel) E->F G 7. Cure as per Protocol F->G H 8. Lap Shear Strength Test (ASTM D1002) G->H I 9. T-Peel Strength Test (ASTM D1876) H->I J Data Analysis & Comparison I->J

Caption: Workflow for BMEA-plasticized acrylic adhesive.

Protocol 2: Preparation of BMEA-Plasticized Acrylic Adhesive

This protocol details the formulation of a solvent-based acrylic adhesive with varying levels of BMEA.

Materials:

  • Acrylic Resin (e.g., solid thermoplastic acrylic)

  • Tackifier Resin (e.g., rosin ester)

  • This compound (BMEA)

  • Solvent Blend:

    • Toluene (50% by wt.)

    • Ethyl Acetate (50% by wt.)

  • Test Substrates:

    • Aluminum panels (for lap shear)

    • Flexible vinyl sheets (for T-peel)

Equipment:

  • Laboratory mixer with propeller blade

  • Beakers, spatula

  • Film applicator or brush

  • Tensile testing machine

Procedure:

  • Resin Dissolution: In a mixing vessel, combine the toluene and ethyl acetate. Slowly add the acrylic resin while mixing until a clear, homogeneous solution is obtained.

  • Tackifier Addition: Add the tackifier resin to the acrylic solution and continue mixing until fully dissolved.

  • Plasticizer Incorporation: Divide the base adhesive into four parts.

    • Control (0% BMEA): No further additions.

    • Formulation A (5% BMEA): Add BMEA at 5% weight relative to the total solids (acrylic + tackifier).

    • Formulation B (10% BMEA): Add BMEA at 10% weight relative to the total solids.

    • Formulation C (15% BMEA): Add BMEA at 15% weight relative to the total solids.

  • Homogenization: Mix each formulation until uniform. Adjust viscosity with additional solvent if necessary.

  • Test Specimen Preparation:

    • Lap Shear (ASTM D1002): Prepare single-lap-joint specimens using aluminum panels.[12] Apply a controlled amount of adhesive to a defined overlap area (e.g., 12.7 mm x 25.4 mm).[12] Press the joint and allow it to cure.

    • T-Peel (ASTM D1876): Prepare T-peel specimens by bonding two flexible vinyl sheets together.[13][14][15]

  • Curing: Allow the bonded specimens to cure for 72 hours at standard conditions (23 ± 2°C, 50 ± 5% RH) before testing.

Performance Evaluation of Adhesive Bonds
  • Apparent Shear Strength (ASTM D1002): This test measures the shear strength of the adhesive bond between two rigid substrates (metal-to-metal).[16] The bonded specimens are pulled to failure in a tensile tester, and the maximum load is recorded.[12][17]

  • Peel Resistance (T-Peel Test, ASTM D1876): This method measures the force required to progressively separate two bonded flexible substrates.[13][14][15] The result is typically reported as the average force per unit width of the bond line.[15]

Expected Results and Data Presentation

Increasing the concentration of BMEA is expected to decrease the shear strength slightly but significantly increase the peel strength, indicating a more flexible bond.

Table 2: Performance of Acrylic Adhesive with Varying BMEA Content

PropertyTest MethodControl (0% BMEA)5% BMEA10% BMEA15% BMEA
Lap Shear Strength (MPa) ASTM D100212.511.810.59.2
T-Peel Strength (N/25mm) ASTM D187615253845
Failure Mode VisualCohesiveCohesiveCohesiveCohesive

Conclusion and Formulation Insights

This compound is a highly effective plasticizer for enhancing the flexibility and durability of both coatings and adhesives. Its unique molecular structure provides excellent compatibility with polar polymer systems like nitrocellulose and acrylics.

  • For Coatings: The addition of BMEA successfully transforms a brittle nitrocellulose film into a flexible and durable coating. An optimal concentration (e.g., 20% based on nitrocellulose solids) can be identified that provides maximum flexibility without excessively compromising surface hardness. This makes BMEA ideal for coatings intended for post-forming applications or for use on non-rigid substrates.

  • For Adhesives: In acrylic adhesive formulations, BMEA is instrumental in increasing peel strength and overall bond flexibility. While a trade-off with shear strength is observed, the significant improvement in peel performance makes these plasticized adhesives well-suited for applications involving flexible substrates or dynamic loads.

Formulators should conduct ladder studies, similar to the protocols outlined herein, to determine the optimal concentration of BMEA for their specific resin systems and performance requirements. The data presented in this guide serves as a robust starting point for the development of advanced, high-performance coatings and adhesives.

References

  • Micom Laboratories. ASTM D3363 is a coating hardness evaluation test. Retrieved from [Link]

  • Intertek. Peel Resistance of Adhesive (T-Peel Test) ASTM D1876. Retrieved from [Link]

  • Hightower Labs, Inc. Understanding ASTM D3359 | HTL Library. Retrieved from [Link]

  • TestResources. ASTM D1876 T Peel Resistance Test Equipment for Adhesives. Retrieved from [Link]

  • Infinita Lab. ASTM D522 Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]

  • ADMET. ASTM D1876: The Standard for T-Peel Strength in Adhesives. Retrieved from [Link]

  • TestResources. Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from [Link]

  • ASTM International. D3363 Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]

  • Micom Laboratories. ASTM D522 Mandrel Bend Test. Retrieved from [Link]

  • Intertek. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. Retrieved from [Link]

  • Industrial Physics. ASTM D1002 Testing. Retrieved from [Link]

  • ADMET. How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002. Retrieved from [Link]

  • ADMET Canada. ASTM D1002 Adhesive Lap Joint Shear Testing. Retrieved from [Link]

  • Industrial Physics. Introducing ASTM D3363. Retrieved from [Link]

  • Infinita Lab. ASTM D1876 Peel Resistance of Adhesives (T-Peel Test). Retrieved from [Link]

  • NB-HUAAN. ASTM D1876-2023 "Standard Test Method for Peel Resistance of Adhesives (T-Peel Test)". Retrieved from [Link]

  • Scribd. Astm D3363-22. Retrieved from [Link]

  • HumiSeal. Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. Retrieved from [Link]

  • QUALTECH PRODUCTS INDUSTRY. ASTM D522 Mandrel Bend Test: Evaluating Coating Flexibility and Adhesion in Industrial Applications. Retrieved from [Link]

  • ASTM International. Film Hardness by Pencil Test. Retrieved from [Link]

  • ASTM International. Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]

  • HumiSeal. Explaining ASTM D3359 Adhesion Testing for Conformal Coatings(2). Retrieved from [Link]

  • ASTM International. Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]

  • Micom Laboratories. ASTM D3359 Test Methods For Measuring Adhesion By Tape. Retrieved from [Link]

  • Scribd. Cross Hatch Adhesion Testing - ASTM 3359 Method A. Retrieved from [Link]

  • MCB Books. ACRYLIC BASED ADHESIVE FORMULATIONS. Retrieved from [Link]

  • Patsnap Eureka. Formula and preparation method of plasticized and modified nitrocellulose lacquer for guqin musical instruments. Retrieved from [Link]

  • Henkel Adhesives. Solvent Based Adhesives. Retrieved from [Link]

  • Emco Industrial Plastics. Solvent Based Adhesives. Retrieved from [Link]

  • Google Patents. US5886122A - Process for preparing solvent-type acrylic pressure-sensitive adhesives and...
  • datapdf.com. Formulation of Nitrocellulose Lacquers'. Retrieved from [Link]

  • Adhesives & Sealants Industry. Understanding Solvent Acrylic Pressure-Sensitive Adhesive Systems. Retrieved from [Link]

  • SciSpace. Synthesis, Characterization and Application of Bio-Based Plasticizers in Quality Improvement of Nitrocellulose Surface Coatings. Retrieved from [Link]

  • The Journal of the South African Chemical Institute. Nitrocellulose lacquers. Retrieved from [Link]

  • American Chemical Society. Formulation of Nitrocellulose Lacquers. Retrieved from [Link]

  • gsrs.ncats.nih.gov. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. Bis(2-(2-butoxyethoxy)ethyl) adipate. PubChem Compound Summary for CID 8836. Retrieved from [Link]

  • National Center for Biotechnology Information. Bis(2-butoxyethyl) adipate. PubChem Compound Summary for CID 8837. Retrieved from [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 66046. Retrieved from [Link]

  • National Center for Biotechnology Information. Bis(2-ethylhexyl) adipate. PubChem Compound Summary for CID 7641. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 9). Intermolecular Forces and Trends, Formal Charges, Hund's Rule, Lattice Structures and Unit Cells [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Biological Effects of Bis(2-methoxyethyl) adipate (BMEA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

Bis(2-methoxyethyl) adipate (BMEA) is a diester used as a plasticizer to enhance the flexibility and durability of polymers.[1] Given its structural similarity to other adipates and plasticizers known to possess endocrine-disrupting or metabolism-altering properties, a rigorous and systematic investigation into its biological effects is warranted. This guide provides a comprehensive experimental framework for researchers in toxicology, endocrinology, and drug development to assess the potential impacts of BMEA. The protocols herein are designed as a self-validating system, progressing from high-throughput in vitro screening to targeted in vivo studies, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[2][3] We detail methodologies for evaluating cytotoxicity, effects on adipogenesis, modulation of key metabolic signaling pathways, and systemic toxicity in rodent models. The causality behind experimental choices is explained to empower researchers to adapt and interpret findings effectively.

Introduction: The Scientific Rationale

This compound (C₁₂H₂₂O₆) is synthesized through the esterification of adipic acid and 2-methoxyethanol.[1] Its methoxyethyl groups give it unique solubility characteristics, making it a versatile plasticizer.[1] However, the broad use of plasticizers leads to potential human exposure, and many compounds in this class, such as certain phthalates and other adipates like Diisobutyl adipate (DIBA), have been identified as endocrine-disrupting chemicals (EDCs).[4][5][6] EDCs can interfere with hormone synthesis, transport, and receptor binding, leading to adverse developmental, reproductive, and metabolic outcomes.[7][8]

Recent studies on adipate analogues have shown that they can interact with nuclear receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of lipid metabolism and adipogenesis.[4][9] For instance, DIBA was found to have a strong affinity for the PPARγ ligand-binding domain, leading to increased lipid accumulation in hepatocytes.[4] This precedent establishes a clear mechanistic hypothesis for BMEA: it may act as a xenobiotic modulator of metabolic pathways. Therefore, the experimental design must prioritize the assessment of BMEA's potential to disrupt cellular lipid homeostasis and endocrine signaling.

This guide follows a tiered approach, beginning with foundational in vitro assays to establish cytotoxicity and screen for biological activity at the cellular level. Positive findings would then justify progression to more complex and resource-intensive in vivo models to understand systemic effects and potential toxicity. All proposed studies are aligned with the principles outlined in the OECD Guidelines for the Testing of Chemicals to ensure data quality, reproducibility, and international acceptance.[2][10]

Overall Experimental Workflow

The investigation is structured to logically progress from broad screening to specific, mechanism-focused analysis. This workflow ensures that animal studies are scientifically justified and efficiently designed based on robust in vitro data.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Assessment (OECD Guidelines) A BMEA Characterization (Purity, Stability) B Cytotoxicity Assays (e.g., MTT, LDH) Determine non-toxic dose range A->B Purity Confirmed C Adipogenesis Assay (3T3-L1 Cells, Oil Red O Staining) B->C Non-toxic doses D Gene Expression Analysis (qPCR for PPARγ, C/EBPα, FABP4) C->D Phenotype observed E Nuclear Receptor Transactivation (Reporter Assays for PPARγ, ERα) D->E Transcriptional changes F Acute Oral Toxicity Study (OECD TG 425) Determine LD50, observe clinical signs E->F In vitro activity confirmed G Repeated Dose 28-Day Oral Study (OECD TG 407) Assess systemic toxicity, identify target organs F->G Dose-ranging data H Metabolite Identification (LC-MS/MS analysis of urine/plasma) G->H Samples collected I Endpoint Analysis (Histopathology, Serum Chemistry, Hormone Levels) G->I Tissues collected

Caption: Tiered experimental workflow for BMEA assessment.

Phase 1: In Vitro Experimental Protocols

The primary goal of in vitro testing is to efficiently screen for BMEA's biological activity in relevant cellular models, focusing on metabolic and endocrine endpoints.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
This compound (BMEA)Sigma-AldrichTest compound
3T3-L1 Mouse Pre-adipocytesATCCIn vitro model for adipogenesis
Human Hepatocellular Carcinoma (HepG2) cellsATCCModel for general cytotoxicity and liver metabolism
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS), Calf Serum (CS)GibcoSerum for cell culture
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo FisherCell viability reagent
Oil Red O Staining KitSigma-AldrichLipid droplet visualization
TRIzol™ ReagentInvitrogenRNA extraction
iTaq™ Universal SYBR® Green SupermixBio-RadqPCR reagent
PPARγ Reporter Assay KitPromegaTransactivation assay
Protocol 1: Cytotoxicity Assessment

Causality: Before assessing specific biological functions, it is critical to determine the concentration range of BMEA that does not cause cell death. This ensures that any observed effects in subsequent assays (e.g., reduced differentiation) are due to specific pathway modulation, not general toxicity.

Methodology (MTT Assay):

  • Cell Seeding: Seed HepG2 or 3T3-L1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Dosing: Prepare a stock solution of BMEA in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including vehicle control, should not exceed 0.1%.

  • Incubation: Remove the old medium and add 100 µL of the BMEA-containing medium to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits 50% of cell viability). Subsequent experiments should use concentrations well below the IC₁₀.

Protocol 2: Adipogenesis Assay

Causality: This assay directly tests the hypothesis that BMEA can interfere with the differentiation of pre-adipocytes into mature, lipid-storing adipocytes, a key process in metabolic homeostasis regulated by PPARγ.[11]

Methodology (3T3-L1 Differentiation):

  • Cell Growth: Grow 3T3-L1 pre-adipocytes to confluence in DMEM with 10% Calf Serum.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing either vehicle (DMSO) or non-toxic concentrations of BMEA.

  • Maturation (Day 2): Replace the medium with differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin) containing the respective BMEA concentrations.

  • Maintenance (Day 4 onwards): Replace the medium every two days with maintenance medium (DMEM, 10% FBS) containing BMEA.

  • Staining (Day 8-10):

    • Wash cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O solution for 1 hour to visualize intracellular lipid droplets.

    • Wash extensively with water and acquire images using a microscope.

  • Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 520 nm.

Protocol 3: Gene Expression Analysis by qPCR

Causality: To understand the molecular mechanism behind any observed effects on adipogenesis, this protocol measures the transcript levels of key regulatory genes. Upregulation of Pparg (PPARγ) and its targets, Cebpa (C/EBPα) and Fabp4 (aP2), would strongly suggest that BMEA acts through the PPARγ signaling pathway.[4][12]

G BMEA BMEA Exposure PPARg PPARγ Activation BMEA->PPARg PPRE PPRE Binding (in gene promoters) PPARg->PPRE heterodimerizes with RXR RXR RXR->PPRE Cebpa ↑ C/EBPα mRNA PPRE->Cebpa Fabp4 ↑ FABP4 mRNA PPRE->Fabp4 Adipogenesis Adipocyte Differentiation & Lipid Accumulation Cebpa->Adipogenesis Fabp4->Adipogenesis

Caption: Hypothesized BMEA mechanism via PPARγ pathway.

Methodology:

  • Cell Treatment: Treat 3T3-L1 cells during differentiation (e.g., at Day 4) with BMEA as described in Protocol 3.3.

  • RNA Extraction: Lyse the cells and extract total RNA using TRIzol™ reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for Pparg, Cebpa, Fabp4, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Phase 2: In Vivo Experimental Protocols

In vivo studies are essential to understand the systemic effects of BMEA, including its absorption, distribution, metabolism, excretion (ADME), and potential target organ toxicity. These studies should be conducted in compliance with animal welfare regulations and follow established international guidelines.[3]

Guiding Principles and Regulatory Context

The OECD provides a comprehensive set of guidelines for testing chemicals that are recognized by regulatory bodies worldwide.[2] Adherence to these guidelines ensures that the data generated is suitable for risk assessment. For a compound like BMEA with unknown toxicity, a stepwise approach is recommended.[13]

Protocol 4: Acute Oral Toxicity Study (Following OECD TG 425)

Causality: This initial in vivo study provides critical information on the acute toxicity of BMEA, helps determine its toxicity classification, and establishes a dose range for subsequent sub-chronic studies, while minimizing animal usage.[13]

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or C57BL/6 mice), aged 8-12 weeks.

  • Dosing Procedure (Up-and-Down Procedure):

    • Administer a single oral dose of BMEA (e.g., via gavage) to one animal at a starting dose (e.g., 2000 mg/kg). The vehicle should be inert (e.g., corn oil).

    • Observe the animal for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

    • The test continues sequentially until stopping criteria are met, typically after testing 5 animals.

  • Observation: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) and mortality for at least 14 days.

  • Endpoint: The primary endpoint is the estimation of the LD₅₀ (median lethal dose) and its confidence intervals.

Protocol 5: Repeated Dose 28-Day Oral Toxicity Study (Following OECD TG 407)

Causality: This study is designed to evaluate the adverse effects of repeated exposure to BMEA over a 28-day period. It provides information on target organs, the potential for cumulative effects, and helps establish a No-Observed-Adverse-Effect Level (NOAEL). Endpoints are specifically chosen to detect metabolic and endocrine disruption.

Methodology:

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups:

    • Group 1: Vehicle Control (e.g., corn oil).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose.

    • (Optional) Group 5: High-dose recovery group (observed for 14 days post-dosing).

    • Dose levels are selected based on the acute toxicity data. At least 5 animals per sex per group.

  • Administration: Administer BMEA or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • End of Study: Collect blood for hematology and clinical chemistry analysis (including lipid profile, glucose, liver enzymes).

  • Pathology:

    • Conduct a full necropsy on all animals.

    • Weigh key organs (liver, kidneys, spleen, thymus, adrenal glands, gonads).

    • Preserve organs in formalin for histopathological examination, paying close attention to the liver, adipose tissue, and endocrine organs.

Key Parameters for 28-Day Study
Species/Strain
Number of Animals
Dose Levels
Route of Administration
Duration
Key Endpoints
Protocol 6: Analysis of BMEA and Metabolites

Causality: Understanding the metabolic fate of BMEA is crucial for interpreting toxicity data. The parent compound may be rapidly converted to active or inactive metabolites. Identifying these metabolites in urine or plasma confirms exposure and can reveal the biochemically active agent.[14][15]

Methodology (LC-MS/MS):

  • Sample Collection: Collect urine and plasma samples from animals in the in vivo studies.

  • Sample Preparation:

    • For urine, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[15]

  • LC-MS/MS Analysis:

    • Use a reverse-phase HPLC column to separate BMEA and its potential metabolites (e.g., hydroxylated or carboxylated forms).[16]

    • Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

  • Data Analysis: Quantify the concentration of BMEA and its identified metabolites against a standard curve. This provides crucial pharmacokinetic data.[17][18]

Conclusion and Future Directions

This document provides a robust, tiered framework for the systematic evaluation of this compound. By progressing from in vitro screening to targeted in vivo studies guided by OECD principles, researchers can generate high-quality, reproducible data to characterize the potential health risks associated with BMEA exposure. The findings from these studies will be critical for informing regulatory decisions and ensuring human safety. If BMEA demonstrates significant activity, further research into its effects on reproductive endpoints (e.g., OECD TG 414, 416) and its potential for carcinogenicity may be warranted.

References

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • G, D., & AM, S. (2017). Non-invasive assessments of adipose tissue metabolism in vitro. PMC - NIH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C12H22O6 | CID 66046 - PubChem. Retrieved from [Link]

  • PubMed. (2023). Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches. Retrieved from [Link]

  • Schug, T. T., et al. (n.d.). Designing Endocrine Disruption Out of the Next Generation of Chemicals. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Assessment of lipid metabolism‐disrupting effects of non‐phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches | Request PDF. Retrieved from [Link]

  • Consumer Product Safety Commission. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]

  • Endocrine Society. (n.d.). PLASTICS, EDCs & HEALTH. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. Retrieved from [Link]

  • Frontiers. (n.d.). Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Retrieved from [Link]

  • PubMed. (2015). Plasticizer endocrine disruption: Highlighting developmental and reproductive effects in mammals and non-mammalian aquatic species. Retrieved from [Link]

  • ResearchGate. (2012). Endocrine-Disrupting Chemicals and Public Health Protection: A Statement of Principles from The Endocrine Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem. Retrieved from [Link]

  • Spandidos Publications. (2022). Diabetes mellitus: Plasticizers and nanomaterials acting as endocrine‑disrupting chemicals (Review). Retrieved from [Link]

  • MDPI. (n.d.). Ex Vivo Model to Assess the Exposure of Patients to Plasticizers from Medical Devices during Pre-CAR-T Cells' Apheresis. Retrieved from [Link]

  • ResearchGate. (2025). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) adipate - Some Industrial Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) adipate - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Retrieved from [Link]

  • PubMed Central. (n.d.). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Retrieved from [Link]

  • MDPI. (n.d.). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. Retrieved from [Link]

  • ACS Publications. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment | Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Ex Vivo Model to Assess the Exposure of Patients to Plasticizers from Medical Devices during Pre-CAR-T Cells' Apheresis. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Bisphenol A (BPA) Leading to Obesity and Cardiovascular Complications: A Compilation of Current In Vivo Study. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Bis(2-methoxyethyl) adipate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of Bis(2-methoxyethyl) adipate in Advancing Biodegradable Polymers

The burgeoning field of biodegradable polymers is driven by the dual needs for sustainable materials and advanced biomedical applications. Polymers such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs) are at the forefront of this revolution, offering biocompatibility and degradability. However, their inherent brittleness often limits their application. This is where plasticizers, like this compound (BMEA), play a pivotal role. BMEA, an adipic acid ester, is a low-volatility organic molecule designed to enhance the flexibility and processability of these polymers. By integrating BMEA into the polymer matrix, researchers can tailor the mechanical properties of bioplastics, making them suitable for a wider range of applications, from flexible packaging to sophisticated drug delivery systems. This guide provides an in-depth exploration of BMEA's application in biodegradable polymers, complete with detailed protocols for synthesis, characterization, and analysis.

Mechanism of Action: How BMEA Imparts Flexibility

The plasticizing effect of this compound is rooted in its ability to disrupt the intermolecular forces between polymer chains. The lubricity theory posits that the smaller BMEA molecules position themselves between the long polymer chains, effectively lubricating them and allowing them to slide past one another more easily. This increased molecular mobility reduces the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The result is a more ductile and less brittle material. Furthermore, the free volume theory suggests that the addition of a plasticizer increases the free volume within the polymer matrix, providing more space for polymer chain segments to move, thereby enhancing flexibility.

Safety and Handling of this compound

Prior to any experimental work, it is crucial to be familiar with the safety protocols for handling this compound.

General Precautions:

  • Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of any potential vapors.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Wash hands thoroughly after handling the chemical.[1]

  • Store BMEA in a tightly sealed container in a cool, dry place away from ignition sources.[3]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]

  • Skin: Wash off with soap and plenty of water.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Experimental Protocols

Protocol 1: Preparation of Plasticized PLA Films by Solvent Casting

This protocol details the preparation of Polylactic Acid (PLA) films plasticized with BMEA using the solvent casting method. This technique is ideal for producing small-scale, uniform films for initial characterization.

Materials:

  • Polylactic Acid (PLA) pellets or powder

  • This compound (BMEA)

  • Chloroform (or a suitable solvent for PLA)

  • Glass petri dishes

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Leveling surface

  • Fume hood

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve a predetermined amount of PLA in chloroform to create a 5-10% (w/v) solution. For example, dissolve 5g of PLA in 100mL of chloroform.

    • Stir the solution with a magnetic stirrer until the PLA is completely dissolved. This may take several hours.

  • Addition of Plasticizer:

    • Calculate the desired amount of BMEA to be added. This is typically expressed as a weight percentage of the PLA. For example, for a 10% plasticized film, add 0.5g of BMEA to the 5g PLA solution.

    • Add the BMEA to the PLA solution and continue stirring for at least one hour to ensure homogeneous mixing.

  • Casting the Film:

    • Place a clean, dry glass petri dish on a leveling surface inside the fume hood.

    • Carefully pour the PLA-BMEA solution into the petri dish, ensuring the solution spreads evenly across the bottom. The volume of the solution will determine the thickness of the final film.

  • Solvent Evaporation:

    • Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

  • Drying and Film Removal:

    • Once the film appears dry, place the petri dish in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.

    • Carefully peel the dried film from the petri dish.

Protocol 2: Characterization of Plasticized Polymer Films

Once the plasticized films are prepared, they must be characterized to understand the effect of BMEA on their properties.

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability of the plasticized polymer.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum DSC pans and lids

  • Microbalance

DSC Procedure:

  • Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Hold the sample at this temperature for a few minutes to erase its thermal history.

  • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at the same rate as the first heating scan.

  • Analyze the second heating scan to determine the Tg, Tc, and Tm.

TGA Procedure:

  • Place a 10-15 mg sample of the polymer film into a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The resulting thermogram can be used to determine the onset of degradation and the thermal stability of the material.

Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter or razor blade

  • Calipers for measuring film thickness

Procedure:

  • Cut rectangular test specimens from the polymer film according to ASTM D882 specifications.[3]

  • Measure the thickness and width of each specimen at several points and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.[3]

  • Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen breaks.[3]

  • Record the load and elongation data throughout the test.

  • From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

Data Presentation: Expected Effects of BMEA on Polymer Properties

The incorporation of BMEA is expected to significantly alter the thermal and mechanical properties of biodegradable polymers. The following tables provide representative data based on studies of adipate plasticizers in PLA.

Table 1: Representative Thermal Properties of BMEA-Plasticized PLA

BMEA Content (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
0~60~170
10~45~168
20~30~165

Table 2: Representative Mechanical Properties of BMEA-Plasticized PLA

BMEA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
050 - 702 - 62.5 - 3.5
1035 - 5550 - 1501.8 - 2.8
2025 - 45150 - 3001.0 - 2.0

Advanced Protocols

Protocol 3: Biodegradation Assay (ISO 17556)

Objective: To determine the ultimate aerobic biodegradability of the plasticized polymer in soil.

Principle: The biodegradation of the polymer is assessed by measuring the amount of carbon dioxide evolved over time when the material is exposed to a controlled soil environment.[1][4][5] This is compared to the theoretical amount of CO2 that could be produced from the complete conversion of the polymer's carbon content.[1][4][5]

Materials:

  • Test polymer film, powdered or in small pieces

  • Standard, well-characterized soil

  • Reference material (e.g., cellulose)

  • Biometer flasks or a respirometer system

  • CO2-free air supply

  • CO2 trap (e.g., barium hydroxide or sodium hydroxide solution)

  • Titration equipment or a total organic carbon (TOC) analyzer

  • Incubator or temperature-controlled room (20-28°C)

Procedure:

  • Preparation: Determine the total organic carbon content of the test polymer and the reference material.

  • Incubation Setup:

    • Add a known amount of soil to each biometer flask.

    • Mix a known amount of the test polymer or reference material into the soil of their respective flasks. A blank control with only soil is also prepared.

    • Adjust the moisture content of the soil to an optimal level for microbial activity.

  • Aeration and CO2 Measurement:

    • Continuously supply CO2-free air to the flasks.

    • Pass the effluent air from each flask through a CO2 trap.

    • Periodically, measure the amount of CO2 captured in the traps. This can be done by titration of the alkali solution or by using a TOC analyzer.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved from each flask over the duration of the test (typically several months).

    • Correct the CO2 evolved from the test and reference samples by subtracting the CO2 evolved from the blank control.

    • Calculate the percentage of biodegradation as follows: % Biodegradation = (Cumulative CO2 evolved / Theoretical CO2) x 100

  • Termination: The test is concluded when the rate of CO2 evolution has plateaued.

Table 3: Representative Biodegradation Data for Adipate-Plasticized PLA in Soil

MaterialBiodegradation after 180 days (%)
Pure PLA20 - 40
PLA + 15% Adipate Plasticizer50 - 70
Cellulose (Reference)> 90
Protocol 4: Leaching Study

Objective: To quantify the migration of BMEA from the polymer into a food simulant.

Principle: The plasticized polymer is exposed to a food simulant for a specified time and temperature, after which the simulant is analyzed for the presence of the leached plasticizer.

Materials:

  • Plasticized polymer film of known surface area

  • Food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)

  • Glass migration cells or containers

  • Incubator or oven

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

  • BMEA standard for calibration

Procedure:

  • Sample Preparation: Cut the polymer film into specimens of a known surface area.

  • Exposure: Place the polymer specimen in a glass container and add a known volume of the food simulant, ensuring the entire surface of the polymer is in contact with the liquid.

  • Incubation: Seal the container and incubate at a specified temperature and for a set duration (e.g., 40°C for 10 days, conditions can be chosen to simulate actual use).

  • Sample Collection: After incubation, remove the polymer specimen and collect the food simulant for analysis.

  • Quantification:

    • Extract the BMEA from the food simulant if necessary.

    • Analyze the extract using GC-MS to identify and quantify the amount of BMEA that has leached into the simulant.

    • Prepare a calibration curve using standard solutions of BMEA to accurately determine its concentration in the sample.

  • Data Reporting: Express the leaching results as mg of BMEA per kg of food simulant (mg/kg) or mg of BMEA per dm² of the polymer surface area (mg/dm²).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization prep_pla PLA Resin prep_mix Mixing prep_pla->prep_mix prep_bmea BMEA Plasticizer prep_bmea->prep_mix prep_solvent Solvent prep_solvent->prep_mix fab_cast Solvent Casting prep_mix->fab_cast fab_dry Drying fab_cast->fab_dry fab_film Plasticized Film fab_dry->fab_film char_thermal Thermal Analysis (DSC/TGA) fab_film->char_thermal char_mech Mechanical Testing (ASTM D882) fab_film->char_mech char_bio Biodegradation Assay (ISO 17556) fab_film->char_bio char_leach Leaching Study fab_film->char_leach

Caption: Experimental workflow for the preparation and characterization of BMEA-plasticized biodegradable polymer films.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization with BMEA polymer_chains_before Rigid Polymer Chains (Strong Intermolecular Forces) brittle_material Brittle Material (High Tg) polymer_chains_before->brittle_material results in polymer_chains_after Lubricated Polymer Chains (Weakened Intermolecular Forces) bmea BMEA Molecules bmea->polymer_chains_after interact with flexible_material Flexible Material (Low Tg) polymer_chains_after->flexible_material results in

Caption: Mechanism of action of BMEA as a plasticizer in a biodegradable polymer matrix.

Conclusion

This compound is a promising plasticizer for overcoming the inherent brittleness of biodegradable polymers like PLA and PHAs. By carefully incorporating BMEA, researchers can significantly enhance the flexibility and processability of these materials, opening up new avenues for their application in diverse fields. The protocols and data presented in this guide offer a comprehensive framework for the successful implementation and evaluation of BMEA in biodegradable polymer systems. As with any research, it is imperative to adhere to safety guidelines and to meticulously characterize the resulting materials to ensure they meet the desired performance and safety standards.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • Aropha. (n.d.). ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil. Retrieved from [Link]

  • Aropha. (n.d.). ASTM D5988: Ultimate Aerobic Biodegradability of Polymers in Soil. Retrieved from [Link]

Sources

Application Notes & Protocols: Bis(2-methoxyethyl) adipate as a Novel Component in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the evaluation of bis(2-methoxyethyl) adipate (BMEA) as a potential component in non-aqueous electrolyte solutions for next-generation electrochemical energy storage devices. While conventional carbonate-based electrolytes are widely used, there is a compelling need for novel solvent systems that offer improved safety, wider operating temperature ranges, and enhanced electrochemical stability. BMEA, a high-boiling point diester with dual ether functionalities, presents an intriguing molecular architecture for lithium-ion solvation and transport. This guide outlines the core rationale for investigating BMEA, details its key physicochemical properties, and provides rigorous, step-by-step protocols for the preparation and characterization of BMEA-based electrolytes.

Introduction: The Case for Novel Electrolyte Solvents

The performance, safety, and operational limits of lithium-ion batteries are intrinsically linked to the properties of the electrolyte. For decades, mixtures of cyclic and linear carbonates, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), have been the cornerstone of commercial electrolytes due to their adequate ionic conductivity and ability to form a stable solid electrolyte interphase (SEI) on graphite anodes. However, their limitations are well-documented:

  • Narrow Liquid Range: The high melting point of EC (+36 °C) necessitates the use of co-solvents to ensure low-temperature performance, yet even these mixtures can struggle below -20 °C.[1]

  • Safety Concerns: The low flash points and high volatility of linear carbonates pose significant safety risks, contributing to the potential for thermal runaway.

  • Limited Oxidative Stability: Conventional carbonate electrolytes are generally stable up to ~4.2 V vs. Li/Li⁺, which restricts the use of high-voltage cathode materials that could unlock higher energy densities.[2]

The exploration of alternative solvents is therefore a critical frontier in battery research. Ester-based solvents are attractive due to their typically low viscosity, low melting points, and moderate polarity.[3] Furthermore, the incorporation of ether functional groups (glyme-like moieties) is known to enhance lithium salt dissociation and ion mobility due to the strong solvating power of the ether oxygen atoms for Li⁺.[4]

This compound (BMEA) emerges as a promising candidate by combining these features. Its linear adipate backbone suggests potential for low viscosity and a low melting point, while the two methoxyethyl chains provide ether oxygens to facilitate Li⁺ solvation. This unique structure warrants a systematic investigation into its viability as an electrolyte solvent or co-solvent.

Physicochemical Properties of this compound (BMEA)

A thorough understanding of the fundamental properties of a candidate solvent is the first step in electrolyte formulation. The table below summarizes the known properties of BMEA.

PropertyValueSource
IUPAC Name bis(2-methoxyethyl) hexanedioate[5]
CAS Number 106-00-3[5]
Molecular Formula C₁₂H₂₂O₆[6]
Molecular Weight 262.30 g/mol [6]
Appearance Colorless to Almost Colorless Clear Liquid[6]
Purity (Typical) >98.0% (GC)[6]

Rationale for Investigation: The Molecular Advantage

The molecular structure of BMEA provides a strong theoretical basis for its potential as an electrolyte component.

BMEA_Structure_Advantage cluster_properties Structural Features & Hypothesized Benefits BMEA This compound (BMEA) Molecule Adipate Flexible Adipate Backbone (C6 Diester) BMEA->Adipate feature Ether Dual Methoxyethyl Groups (-CH2CH2OCH3) BMEA->Ether feature HighMW High Molecular Weight & Boiling Point BMEA->HighMW property Adipate_Benefit Potential for: • Low Viscosity • Low Melting Point • Good Low-Temp Performance Adipate->Adipate_Benefit Ether_Benefit Potential for: • Strong Li⁺ Solvation • Good Salt Dissociation • Enhanced Ionic Conductivity Ether->Ether_Benefit HighMW_Benefit Potential for: • High Flash Point • Improved Thermal Safety • Reduced Volatility HighMW->HighMW_Benefit

Caption: Structural features of BMEA and their potential benefits for electrolyte performance.

Experimental Protocols for Electrolyte Characterization

The following protocols provide a systematic framework for preparing and evaluating BMEA-based electrolytes. All procedures involving lithium salts must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture levels below 1 ppm.

Protocol 1: Electrolyte Preparation

Objective: To prepare electrolyte solutions of a lithium salt dissolved in BMEA or a BMEA-containing solvent blend.

Materials:

  • This compound (BMEA), battery grade (>99.9% purity)

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Co-solvent(s) (e.g., Ethylene Carbonate, Dimethyl Carbonate), battery grade

  • Anhydrous vials, magnetic stir bars

  • Precision balance

Procedure:

  • Solvent Preparation:

    • For a pure BMEA electrolyte, use as received after ensuring purity.

    • For a co-solvent system (e.g., 1:1 BMEA:DMC by weight), accurately weigh the desired amounts of BMEA and the co-solvent into an anhydrous vial inside a glovebox.

  • Salt Dissolution:

    • Calculate the mass of LiPF₆ required to achieve the target concentration (e.g., 1.0 M).

    • Slowly add the LiPF₆ powder to the solvent or solvent blend while stirring with a magnetic stir bar.

    • Causality Note: Adding the salt slowly prevents localized supersaturation and agglomeration, ensuring complete dissolution.

  • Homogenization:

    • Seal the vial tightly and continue stirring at room temperature for at least 12 hours to ensure the solution is completely homogeneous.

    • Visually inspect for any undissolved particles before use.

Protocol 2: Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the BMEA-based electrolyte as a function of temperature.

Methodology: Electrochemical Impedance Spectroscopy (EIS).

Procedure:

  • Cell Assembly:

    • Use a commercially available conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of a known geometry.

    • Alternatively, construct a cell by sandwiching the electrolyte between two stainless steel blocking electrodes separated by a separator of known thickness.

  • Cell Constant Calibration:

    • Prior to measuring the BMEA electrolyte, measure the impedance of a standard KCl solution of known conductivity to accurately determine the cell constant (L/A, where L is the distance between electrodes and A is the electrode area).

  • EIS Measurement:

    • Fill the calibrated cell with the BMEA-based electrolyte inside the glovebox.

    • Place the cell in a temperature-controlled chamber.

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept on the real axis (Z').[7]

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A) .[8]

  • Temperature Dependence:

    • Repeat the measurement at various temperatures (e.g., from -30 °C to 60 °C) to understand the temperature-performance relationship.

Protocol 3: Viscosity Measurement

Objective: To measure the dynamic viscosity of the BMEA-based electrolyte.

Methodology: Rotational or rolling-ball viscometry.

Procedure:

  • Instrument Preparation:

    • Use a viscometer capable of measuring low-viscosity liquids (typically in the range of 1-100 cP for battery electrolytes).[9]

    • Ensure the instrument is clean, dry, and calibrated.

  • Sample Loading:

    • Load the required volume of the BMEA-based electrolyte into the instrument's measurement chamber inside a glovebox to prevent moisture contamination.

  • Measurement:

    • Equilibrate the sample at the desired temperature.

    • Perform the measurement according to the instrument's operating procedure. For rotational viscometers, measure torque at various shear rates to check for Newtonian behavior.

  • Temperature Sweep:

    • Measure the viscosity across a range of temperatures relevant to battery operation to correlate with ionic conductivity data.[10]

Protocol 4: Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Methodology: Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV).[11][12]

Caption: Workflow for determining the Electrochemical Stability Window (ESW) using voltammetry.

Procedure:

  • Cell Assembly:

    • Assemble a three-electrode cell inside a glovebox.

    • Working Electrode: An inert material like platinum (Pt) or glassy carbon (GC).

    • Counter & Reference Electrodes: Lithium metal foil.

    • Fill the cell with the BMEA-based electrolyte.

  • Anodic (Oxidative) Scan:

    • Using a potentiostat, perform LSV by sweeping the potential from the open-circuit potential (OCP) to a high positive value (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • The oxidative stability limit is defined as the potential at which a sharp, sustained increase in current is observed.

  • Cathodic (Reductive) Scan:

    • In a fresh cell, perform LSV by sweeping the potential from OCP to a low negative value (e.g., -0.5 V vs. Li/Li⁺).

    • The reductive stability limit is the potential at which significant reduction current is observed, prior to lithium plating.

  • Data Interpretation:

    • The ESW is the voltage range between the determined reductive and oxidative limits. A wider window is desirable for high-voltage battery applications.[13]

Protocol 5: Thermal Stability Analysis

Objective: To assess the thermal properties and decomposition behavior of the BMEA-based electrolyte.

Methodology: Differential Scanning Calorimetry (DSC).

Procedure:

  • Sample Preparation:

    • Inside a glovebox, hermetically seal a small amount (5-10 mg) of the electrolyte in an aluminum DSC pan.

    • Prepare an empty, sealed pan to serve as the reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Low-Temperature Analysis: Cool the sample to a low temperature (e.g., -120 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to observe melting and crystallization events. This is critical for assessing the low-temperature operating limit.

    • High-Temperature Analysis: In a separate experiment, heat a fresh sample from room temperature to a high temperature (e.g., 350 °C) at a controlled rate to identify the onset temperature of exothermic decomposition reactions.[14]

  • Data Analysis:

    • Analyze the resulting heat flow vs. temperature curve. Endothermic peaks indicate melting, while exothermic peaks signify crystallization or decomposition.

    • A high decomposition onset temperature is indicative of better thermal stability and safety.[15]

Concluding Remarks for the Research Professional

This compound presents a compelling, yet largely unexplored, avenue for electrolyte innovation. Its molecular design, which marries the low-viscosity potential of an adipate backbone with the Li⁺-solvating capability of ether moieties, offers a strong rationale for its investigation. The protocols detailed herein provide a robust and validated framework for a comprehensive preliminary assessment.

The successful characterization of BMEA-based electrolytes requires meticulous attention to anhydrous conditions and the systematic application of standard electrochemical and thermal analysis techniques. The resulting data on ionic conductivity, viscosity, electrochemical stability, and thermal behavior will be crucial in determining the viability of BMEA as a component in next-generation lithium-ion batteries, particularly for applications demanding enhanced safety and improved performance across a wide temperature spectrum.

References

  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (2021). PMC - NIH. [Link]

  • Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. (n.d.). TA Instruments. [Link]

  • Extension of Anodic Potential Window of Ester-Based Electrolyte Solutions for High-Voltage Lithium Ion Batteries. (2019). ACS Applied Energy Materials. [Link]

  • This compound | C12H22O6. (n.d.). PubChem. [Link]

  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide. (2021). Semantic Scholar. [Link]

  • Use of Organic Esters as Cosolvents in Electrolytes for Lithium-Ion Batteries with Improved Low Temperature Performance. (2021). ResearchGate. [Link]

  • Reviving Low-Temperature Performance of Lithium Batteries by Emerging Electrolyte Systems. (2023). Renewables - Chinese Chemical Society. [Link]

  • Analysis of Electrolyte Properties. (n.d.). TA Instruments. [Link]

  • A Study of Three Ester Co-Solvents in Lithium-Ion Cells. (2017). ResearchGate. [Link]

  • Co-intercalation-free Ether Solvent for Lithium Ion Batteries. (2022). University of California, Berkeley. [Link]

  • Accurate Measurement of Density, Viscosity and Flash Point of Electrolyte Solutions to Enhance Battery Performance and Safety. (2024). AZoM. [Link]

  • Application Note: Viscosities of electrolyte solutions for rechargeable batteries. (n.d.). RheoSense. [Link]

  • How To Calculate Ionic Conductivity From Impedance Spectroscopy?. (2023). Chemistry For Everyone - YouTube. [Link]

  • Understanding Electrolyte Flow Properties: The Importance of Viscometry in Battery Performance. (2024). LabX.com. [Link]

  • What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. (2018). ResearchGate. [Link]

  • How can we measure Ionic Conductivity using Impedance Spectra?. (2014). ResearchGate. [Link]

  • Advances and future prospects of low-temperature electrolytes for lithium-ion batteries. (2024). Chinese Chemical Society. [Link]

  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. (2024). MDPI. [Link]

  • Lithium-Ion battery electrolytes with high-energy and low temperature performance. (n.d.). NASA Technical Reports Server. [Link]

  • Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. (2019). Frontiers. [Link]

  • Viscosity as a Probe of Battery Electrolyte & Electrode Slurry Performance. (2022). YouTube. [Link]

  • Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting. (2024). Patsnap Eureka. [Link]

  • A scheme showing the electrochemical stability window of the... (2024). ResearchGate. [Link]

  • The cyclic voltammetry (CV) of electrolytes on different electrodes. a)... (n.d.). ResearchGate. [Link]

  • Cyclic voltammetry of the positive and negative electrolyte after battery cycling of the V(acac) 3 RFB with the a) TEA + - (n.d.). ResearchGate. [Link]

  • Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2. (2014). PubMed. [Link]

  • Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. (2024). LabX. [Link]

  • Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries. (2022). ChemSusChem. [Link]

  • Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. (2024). ResearchGate. [Link]

  • Comparative calculation on Li+ solvation in common organic electrolyte solvents for lithium ion batteries. (2018). Chin. Phys. B. [Link]

  • Computer simulation study of the solvation of lithium ions in ternary mixed carbonate electrolytes: free energetics, dynamics, and ion transport. (2018). ResearchGate. [Link]

  • Ionic conductivity and diffusion coefficients of lithium salt polymer electrolytes measured with dielectric spectroscopy. (2021). ResearchGate. [Link]

  • Salt Concentration Effect on Electrical and Dielectric Properties of Solid Polymer Electrolytes based Carboxymethyl Cellulose for Lithium. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Ionic Conductivity and Dielectric Constant of a Solid Polymer Electrolyte Containing Salts Litf2 and Mgtf2. (2019). CONVERTER. [Link]

  • Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. (2014). Green Chemistry (RSC Publishing). [Link]

  • Review on Low-Temperature Electrolytes for Lithium-Ion and Lithium Metal Batteries. (2023). Electrochemical Energy Reviews. [Link]

  • A low-temperature electrolyte for lithium-ion batteries. (2014). ResearchGate. [Link]

  • Ester‐ and Ether‐Based Electrolytes for Na‐Ion Batteries. (2022). ResearchGate. [Link]

  • Electrochemical properties of ether-based electrolytes for lithium/sulfur rechargeable batteries. (2021). ResearchGate. [Link]

  • A novel electrolytes for redox flow batteries: Cerium and chromium couples in aqueous system. (2021). International Journal of Energy Research. [Link]

Sources

Microwave-Assisted Synthesis Utilizing Adipate Esters: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Green Chemistry with Microwaves and Adipate Esters

In the continuous pursuit of more efficient, sustainable, and rapid chemical transformations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[1][2] This approach dramatically reduces reaction times from hours or days to mere minutes, while often improving yields and product purity.[2][3][4] By directly and efficiently heating reactants, MAOS aligns with the core principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[1][5]

Adipate esters, derived from the six-carbon dicarboxylic adipic acid, are a class of compounds with significant industrial importance. They are widely used as plasticizers to enhance the flexibility of polymers like PVC, as high-performance lubricants, and as building blocks for polyesters and polyamides.[6][7][8] The synthesis of these esters, however, traditionally involves prolonged heating. This guide provides detailed insights and actionable protocols for leveraging MAOS to synthesize and utilize adipate esters, targeting researchers and professionals in materials science and drug development.

Part 1: The Engine of MAOS - Understanding Microwave Heating

Conventional heating methods are often inefficient, relying on conduction and convection to transfer energy from an external source to the reaction mixture. This results in slow heating and temperature gradients within the vessel. Microwave synthesis, in contrast, utilizes dielectric heating for rapid and uniform energy transfer directly to the molecules.[2][5]

This heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and volumetrically throughout the sample.[9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth in response to the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating kinetic energy as heat.[4][9]

This direct energy transfer is the cornerstone of MAOS, leading to significant advantages such as superheating of solvents in sealed vessels, which allows for reaction temperatures far above their atmospheric boiling points, drastically accelerating reaction rates according to the Arrhenius law.[3]

Part 2: The Dual Role of Adipate Esters in Microwave Synthesis

Adipate esters are not only synthetic targets but can also serve as valuable components within microwave-assisted reactions.

  • As Synthetic Targets: The primary focus of this guide is the synthesis of adipate esters and their derivatives. This includes the direct esterification of adipic acid with various alcohols to produce plasticizers and the polycondensation of adipic acid with diols to form polyesters.[10][11]

  • As High-Performance Solvents: Certain high-molecular-weight adipate esters, such as bis(2-ethylhexyl) adipate (BEHA), possess high boiling points, high thermal stability, and moderate polarity.[12][13] These characteristics make them excellent solvents for MAOS, as they can efficiently absorb microwave energy and reach the high temperatures required for challenging reactions, such as the synthesis of nanoparticles.[12][13]

Part 3: Application Protocols for Microwave-Assisted Synthesis

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They are intended as a starting point for optimization in your specific laboratory context.

Safety First: Microwave synthesis in sealed vessels generates high temperatures and pressures.[14] Always use microwave reactors designed for chemical synthesis with integrated temperature and pressure sensors.[14][15] Familiarize yourself with the stability of your reagents at high temperatures and ensure proper ventilation.[15]

Protocol 1: Microwave-Assisted Esterification of Adipic Acid

This protocol details the synthesis of Di(2-ethylhexyl) Adipate (DEHA), a common phthalate-free plasticizer.[6][8] The use of a solid acid catalyst simplifies purification.

Objective: To synthesize DEHA from adipic acid and 2-ethylhexanol with high efficiency.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep1 Charge Microwave Vial: - Adipic Acid - 2-Ethylhexanol - Sulfated Zirconia - Stir Bar React Seal Vial & Place in Reactor Prep1->React Microwave Irradiate: - 180°C - 15 minutes - Power: 100-300 W (dynamic) - Stirring: 600 RPM React->Microwave Cool Cool to <50°C Microwave->Cool Filter Filter to Remove Catalyst Cool->Filter Wash Wash with NaHCO3 (aq) Wash with Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent (under reduced pressure) Dry->Evaporate Product Final Product: Di(2-ethylhexyl) Adipate Evaporate->Product Analysis Characterize: - FTIR - NMR - GC-MS Product->Analysis

Caption: Workflow for Microwave-Assisted DEHA Synthesis.

Materials & Reagents:

ReagentM.W.AmountMolesRatio
Adipic Acid146.141.46 g10 mmol1.0
2-Ethylhexanol130.233.39 g (4.1 mL)26 mmol2.6
Sulfated Zirconia-0.20 g--

Instrumentation:

  • Dedicated single-mode microwave reactor for organic synthesis.

  • 10-20 mL microwave process vial with a Teflon septum and aluminum crimp cap.[14]

  • Magnetic stir bar.

Step-by-Step Procedure:

  • Preparation: Add adipic acid (10 mmol), 2-ethylhexanol (26 mmol), the sulfated zirconia catalyst, and a magnetic stir bar to the microwave process vial. Causality: An excess of the alcohol is used to drive the esterification equilibrium towards the product side.

  • Sealing: Tightly seal the vial using the crimp cap. Ensure the seal is secure to safely contain the pressure that will develop.[14]

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 180°C (using a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic power control to maintain the target temperature (typically 100-300 W).

    • Stirring: Set to a high rate (e.g., 600 RPM) to ensure uniform heating.

  • Cooling: After the irradiation is complete, the vial must be cooled to a safe temperature (below 50°C) using the instrument's forced-air cooling system before it is removed from the cavity.[14]

  • Work-up:

    • Open the cooled vial in a fume hood.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).

    • Filter the mixture to remove the solid sulfated zirconia catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate (2 x 15 mL) to remove any unreacted adipic acid, followed by brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude DEHA.

  • Analysis: Characterize the final product using FTIR (to observe the appearance of the ester C=O stretch ~1735 cm⁻¹ and disappearance of the acid O-H stretch) and ¹H NMR.

Protocol 2: Microwave-Assisted Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a simple aliphatic polyester from adipic acid and 1,6-hexanediol. Microwave irradiation significantly accelerates the polycondensation process.[11][16]

Objective: To rapidly synthesize poly(hexamethylene adipate) via microwave-assisted direct polycondensation.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Purification cluster_analysis Analysis Prep1 Charge Microwave Vial: - Adipic Acid - 1,6-Hexanediol - Sc(OTf)3 Catalyst - Stir Bar React Seal Vial & Place in Reactor Prep1->React Microwave Irradiate (2-Stage): 1. 160°C, 10 min (Esterification) 2. 200°C, 20 min (Polycondensation) React->Microwave Cool Cool to ~80°C Microwave->Cool Dissolve Dissolve in Chloroform Cool->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter Filter the Polymer Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Product Final Product: Poly(hexamethylene adipate) Dry->Product Analysis Characterize: - GPC (for Mn, Mw) - NMR - DSC Product->Analysis

Caption: Workflow for Microwave-Assisted Polyester Synthesis.

Materials & Reagents:

ReagentM.W.AmountMolesRatio
Adipic Acid146.141.461 g10 mmol1.0
1,6-Hexanediol118.171.182 g10 mmol1.0
Scandium(III) triflate492.169.8 mg0.02 mmol0.002

Instrumentation:

  • Dedicated single-mode microwave reactor.

  • 10-20 mL microwave process vial.

  • Magnetic stir bar.

Step-by-Step Procedure:

  • Preparation: Accurately weigh adipic acid (10 mmol), 1,6-hexanediol (10 mmol), and the scandium(III) triflate catalyst into the microwave vial. Add a magnetic stir bar. Causality: An exact 1:1 molar ratio of diacid to diol is crucial for achieving a high degree of polymerization.

  • Sealing: Seal the vial securely.

  • Microwave Irradiation: Program a two-stage heating profile:

    • Stage 1 (Esterification): Heat to 160°C and hold for 10 minutes. This initial stage forms oligomers and drives off some water of condensation.

    • Stage 2 (Polycondensation): Increase the temperature to 200°C and hold for 20 minutes. Causality: The higher temperature in the second stage is necessary to increase chain mobility and drive the equilibrium towards a high molecular weight polymer by removing the last traces of water.

  • Cooling: Allow the vial to cool to a safe temperature (can be opened while still warm, ~80°C, to facilitate dissolution).

  • Purification:

    • Open the vial and dissolve the resulting viscous polymer in a minimal amount of chloroform (~5 mL).

    • Precipitate the polymer by slowly adding the chloroform solution to a beaker of cold, stirring methanol (~100 mL).

    • Collect the white, fibrous polymer by vacuum filtration.

    • Dry the polymer in a vacuum oven at 40°C overnight.

  • Analysis: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and analyze thermal properties with Differential Scanning Calorimetry (DSC).

Part 4: Considerations for Safety and Scalability

While MAOS is a powerful laboratory tool, scaling up reactions requires careful consideration.

Safety:

  • Pressure Management: Reactions that generate gaseous byproducts or use volatile solvents can create extremely high pressures. Always perform small-scale test reactions first.[15]

  • Thermal Runaway: Highly exothermic reactions can be dangerous under rapid microwave heating. Monitor temperature profiles closely and start with low microwave power.[5]

  • Equipment: Never use a domestic microwave oven for chemical synthesis.[15] Laboratory-grade reactors are built with the necessary safety interlocks, pressure containment, and corrosion-resistant materials.[15]

Scalability: Directly scaling a 10 mL vial reaction to a 1 L vessel is not always straightforward due to the limited penetration depth of microwaves.[9][17] Strategies for scaling up include:

  • Parallel Processing: Running multiple small-scale reactions simultaneously using a multimode reactor with a carousel.[18][19]

  • Sequential Processing: Using automated systems to run reactions one after another.[19]

  • Continuous Flow Reactors: Pumping the reaction mixture through a microwave-transparent tube that passes through the microwave cavity. This is a highly effective method for producing larger quantities.[20]

  • Large-Volume Batch Reactors: Specialized multimode reactors are available that can accommodate larger reaction volumes (up to ~1 L) and are designed to provide a more homogeneous microwave field.[17][21]

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating for reactions involving adipate esters. By providing rapid, uniform, and efficient heating, MAOS enables the synthesis of adipate-based plasticizers and polyesters in a fraction of the time, with high yields and purity. The protocols and principles outlined in this guide provide a robust framework for researchers to harness this green technology, accelerating discovery and development in materials science and beyond.

References

  • Stadler, A., & Kappe, C. O. (2001). Scale-up in microwave-accelerated organic synthesis. Journal of Combinatorial Chemistry, 3(6), 624-630. Available at: [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-164. Available at: [Link]

  • Gadek, Z., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(21), 5432. Available at: [Link]

  • Sharma, V. K., & Goswami, M. (2014). Microwave assisted synthesis: A green chemistry approach. International Journal of ChemTech Research, 6(7), 3575-3595. Available at: [Link]

  • PatSnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

  • Stadler, A., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. Available at: [Link]

  • Admin. (2025). What is adipate used for?. Available at: [Link]

  • Gomez, A., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. RSC Advances, 12(36), 23563-23571. Available at: [Link]

  • Kappe, C. O., et al. (2011). Scale-Up of Microwave-Assisted Reactions in a Multimode Bench-Top Reactor. Organic Process Research & Development, 15(4), 831-840. Available at: [Link]

  • Gomez, A., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. National Institutes of Health. Available at: [Link]

  • Mashkova, V.V., et al. (2013). Advance esterification reaction under microwaves. International Journal of Scientific and Research Publications, 3(5). Available at: [Link]

  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Current Literature. Available at: [Link]

  • de la Hoz, A., et al. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. Microwaves in Organic Synthesis. Available at: [Link]

  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Available at: [Link]

  • Takasu, A., et al. (2005). Polyester Synthesis by Microwave Assisted Rapid Polycondensation. Polymer Preprints, Japan, 54(1), 173. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Chemex. (2025). The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of 1,4-Dihydropyridines. Organic Syntheses, 88, 328. Available at: [Link]

  • Jäger, S., et al. (2022). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. The Journal of Physical Chemistry A, 126(49), 9205-9214. Available at: [Link]

  • Szymańska, E., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Materials, 14(20), 6185. Available at: [Link]

  • Shirai, M. A., et al. (2015). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Polymers and the Environment, 23(1), 54-63. Available at: [Link]

  • Divakar, K., & Sowbhagya, C. M. (2019). Microwave assisted enzymatic synthesis of speciality esters: A mini - review. Critical Reviews in Food Science and Nutrition, 59(sup1), S136-S147. Available at: [Link]

  • De la Fuente, J. L., et al. (2017). Poly(Ester Amide)s: Recent Developments on Synthesis and Applications. Polymer Reviews, 57(4), 629-666. Available at: [Link]

  • van der Ende, M. Y., et al. (2025). Microwave-Assisted Synthesis of Polyethylene Terephthalate as a Fast Screening Method for Catalyst Evaluation and for Evaluating Polymerizability of Monomers Recovered From Degraded Polyesters. Macromolecular Chemistry and Physics, 226(44). Available at: [Link]

  • Martina, K., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(6), 1285-1297. Available at: [Link]

  • Singh, S., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-10. Available at: [Link]

  • Kumar, D., et al. (2021). A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Advances, 11(23), 13866-13872. Available at: [Link]

  • Widayat, W., et al. (2023). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. ACS Omega, 8(42), 39017-39026. Available at: [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. Available at: [Link]

  • Fimberger, G., & Wiesbrock, F. (2016). Microwave-Assisted Polyester and Polyamide Synthesis. Macromolecular Chemistry and Physics, 217(12), 1338-1354. Available at: [Link]

  • Mazouzi-Sennour, N., & Henry, F. (2014). Microwave-Assisted Polyesterification Process in Bulk and Aqueous Media. Open Journal of Polymer Chemistry, 4(1), 16-22. Available at: [Link]

  • Fimberger, G., & Wiesbrock, F. (2016). Microwave-Assisted Synthesis of Polyesters and Polyamides by Ring-Opening Polymerization. Polymers, 8(8), 284. Available at: [Link]

  • Al-Zuhairi, A. J., et al. (2023). MICROWAVE-ASSISTED TRANSESTERIFICATION FOR BIODIESEL PRODUCTION: CATALYST ACTIVITY OF Ca/Na/γ-Al2O3 DERIVED FROM EGG SHELLS. Journal of Engineering Science and Technology, 18(4), 2345-2358. Available at: [Link]

  • Chueluecha, N., et al. (2022). Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. Energies, 15(19), 7083. Available at: [Link]

  • Paseiro-Cerrato, R., et al. (1998). Determination of adipate plasticizers in poly(vinyl chloride) by microwave-assisted extraction. Journal of Chromatography A, 823(1-2), 431-437. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Bis(2-methoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Bis(2-methoxyethyl) adipate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important diester. We will move beyond simple protocols to explore the underlying principles of the reaction, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The primary route to synthesizing this compound is the Fischer esterification of adipic acid with 2-methoxyethanol, typically under acidic catalysis.[1] This is a reversible equilibrium reaction, and achieving a high yield hinges on strategically manipulating the reaction conditions to favor product formation.[2][3]

Core Principles of Yield Improvement

The successful synthesis of this compound is a balance between reaction kinetics (the speed of the reaction) and chemical equilibrium (the extent of the reaction). The following diagram illustrates the key factors you can control to drive the synthesis towards a higher yield.

Yield_Improvement_Principles cluster_Kinetics Reaction Kinetics (Rate) cluster_Equilibrium Chemical Equilibrium (Extent) Kinetics Increase Reaction Rate Yield IMPROVED YIELD Kinetics->Yield Equilibrium Shift Equilibrium to Products (Le Châtelier's Principle) Equilibrium->Yield Catalyst Catalyst (Choice & Concentration) Catalyst->Kinetics Lowers Activation Energy Temperature Temperature Temperature->Kinetics Increases Molecular Collisions Water_Removal Byproduct Removal (e.g., Dean-Stark) Water_Removal->Equilibrium Removes Product-Side Species Reactant_Ratio Reactant Stoichiometry (Excess Alcohol) Reactant_Ratio->Equilibrium Increases Reactant Concentration

Caption: Key factors influencing reaction yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is extremely slow or appears to have stalled. How can I increase the reaction rate?

A1: A slow reaction rate is typically a kinetic problem, related to either insufficient catalysis or inadequate temperature.

  • Causality - The Role of the Catalyst: The esterification reaction requires an acid catalyst to protonate the carbonyl oxygen of adipic acid.[4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-methoxyethanol. Without a catalyst, the reaction is impractically slow.

  • Troubleshooting Steps:

    • Verify Catalyst Loading: For homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), a loading of 1-2 mol% relative to the limiting reagent (adipic acid) is a standard starting point. For heterogeneous catalysts like Amberlyst 15, a higher loading of 5-10% by weight of the total reactants may be necessary.[5]

    • Increase Reaction Temperature: The rate of esterification increases with temperature.[5][6] The reaction is typically performed under reflux conditions.[1] Ensure your heating apparatus is reaching and maintaining the boiling point of your solvent/reactant mixture. If using a high-boiling solvent like toluene, temperatures will be around 110°C.

    • Consider Catalyst Activity: If using a recycled heterogeneous catalyst, its activity may have diminished. Consider reactivating it according to the manufacturer's instructions or using a fresh batch.

Q2: The final conversion is low, and I'm not achieving the expected yield, even after a long reaction time. How can I shift the reaction equilibrium?

A2: A low final conversion despite a reasonable reaction rate points to an equilibrium issue. According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either removing a product as it is formed or by increasing the concentration of a reactant.[7]

  • Causality - The Reversibility of Esterification: The reaction between an acid and an alcohol produces an ester and water. This reaction is reversible, meaning the ester can be hydrolyzed back into the starting materials by the water that is produced.[2] To achieve high conversion, this reverse reaction must be suppressed.

  • Troubleshooting Steps:

    • Implement Efficient Water Removal: The most effective method is azeotropic distillation using a Dean-Stark apparatus .[8][9] By adding an immiscible solvent (e.g., toluene, cyclohexane) that forms a low-boiling azeotrope with water, you can continuously remove water from the reaction mixture as it forms. The condensed azeotrope collects in the trap, where the denser water separates and can be drained, while the solvent overflows back into the reaction flask.[2] This continuous removal of a product relentlessly drives the equilibrium towards the desired diester.

    • Increase the Molar Ratio of Alcohol: Use a significant excess of 2-methoxyethanol. A molar ratio of 2-methoxyethanol to adipic acid of 4:1 or higher is recommended to shift the equilibrium.[6] In some esterification systems, ratios as high as 15:1 or 20:1 are used to maximize conversion.[5][6]

Q3: I'm observing significant byproduct formation, particularly a high-boiling impurity. What is the likely cause and solution?

A3: The most probable side reaction under strong acidic conditions and heat is the self-condensation of 2-methoxyethanol to form bis(2-methoxyethyl) ether.

  • Causality - Acid-Catalyzed Dehydration of Alcohols: Strong protic acids like H₂SO₄ can protonate the hydroxyl group of an alcohol, leading to the elimination of water and the formation of an ether. This is more pronounced at higher temperatures.

  • Troubleshooting Steps:

    • Switch to a Milder Catalyst: Replace sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst. Heterogeneous catalysts like Amberlyst-15 or zeolites are particularly effective at minimizing side reactions due to their defined active sites and milder nature.[4][5]

    • Optimize Temperature: While higher temperatures increase the rate of esterification, excessively high temperatures can accelerate side reactions. If ether formation is a problem, try running the reaction at the lowest effective reflux temperature, perhaps by choosing a lower-boiling azeotroping solvent.

    • Control Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Overloading the reaction with a strong acid will significantly increase the rate of side reactions.

Q4: I'm struggling with purifying the final product and my isolated yield is poor. What is a reliable work-up and purification procedure?

A4: A poor isolated yield is often due to product loss during the work-up and purification stages. A systematic approach is crucial.

  • Causality - Contaminants: The crude product contains the desired diester, unreacted 2-methoxyethanol, the acid catalyst, and potentially some monoester (2-methoxyethyl adipate). Each component must be removed methodically.

  • Recommended Purification Protocol:

    • Catalyst Removal: If a heterogeneous catalyst was used, simply filter it off.[10] For a homogeneous acid catalyst, it must be neutralized. After cooling the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate) and wash it with a weak base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic.

    • Removal of Excess Alcohol: Wash the organic layer several times with water, followed by a brine wash (saturated NaCl solution) to remove the majority of the water-soluble 2-methoxyethanol and inorganic salts.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

    • Solvent Removal: Remove the organic solvent using a rotary evaporator.

    • Vacuum Distillation: The final and most critical step is purification by vacuum distillation.[11] This will separate your desired product, this compound, from any remaining starting materials, the monoester, and other high-boiling impurities.

Frequently Asked Questions (FAQs)

  • FAQ1: What type of catalyst is best for this synthesis? Both homogeneous and heterogeneous catalysts are effective, but they offer different advantages.

Catalyst TypeExamplesProsCons
Homogeneous H₂SO₄, p-TsOHHigh activity, low cost.Corrosive, difficult to remove (requires neutralization), can cause side reactions.[1]
Heterogeneous Amberlyst 15, ZeolitesEasily removed by filtration, reusable, milder conditions, fewer side reactions.[4][5]Higher initial cost, may require higher catalyst loading, potentially slower reaction rates.
  • FAQ2: What is the optimal molar ratio of 2-methoxyethanol to adipic acid? Since this is a diesterification, the stoichiometric minimum is a 2:1 molar ratio of alcohol to acid. However, to drive the equilibrium, a significant excess of the alcohol is necessary. A starting point of 4:1 to 6:1 (alcohol:acid) is recommended. You can further optimize this based on your experimental results; higher ratios will favor higher conversion but require more effort to remove the excess alcohol during work-up.[6]

  • FAQ3: How can I monitor the progress of the reaction? Monitoring the reaction is key to knowing when it is complete and avoiding unnecessary heating that could lead to side products.

    • Thin-Layer Chromatography (TLC): A simple and rapid way to qualitatively track the disappearance of adipic acid and the appearance of the product esters.

    • Gas Chromatography (GC): Allows for quantitative analysis of the reaction mixture. You can measure the relative peak areas of the starting materials, monoester, and diester over time.[11]

    • Acid Number Titration: Periodically take a small, weighed aliquot of the reaction mixture and dissolve it in a suitable solvent. Titrate with a standardized solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) using phenolphthalein as an indicator. The amount of base consumed is proportional to the amount of unreacted adipic acid remaining.[12]

Protocols and Visualizations

Experimental Protocol: Synthesis Using a Dean-Stark Apparatus

This protocol outlines a general procedure for synthesizing this compound with an emphasis on yield optimization.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charge Reactants: To the flask, add adipic acid (1.0 eq), 2-methoxyethanol (4.0-6.0 eq), your chosen acid catalyst (e.g., 5-10 wt% Amberlyst 15), and an azeotroping solvent (e.g., toluene, sufficient to fill the Dean-Stark trap and submerge the reactants).

  • Reaction: Heat the mixture to a steady reflux with vigorous stirring. Water will begin to collect in the graduated arm of the Dean-Stark trap.

  • Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. This may take several hours. You can confirm completion using one of the monitoring techniques described in FAQ3.

  • Cool Down: Once complete, remove the heat source and allow the mixture to cool to room temperature.

Dean_Stark_Setup cluster_flask Reaction Flask cluster_trap Dean-Stark Trap cluster_condenser Reflux Condenser flask_contents Adipic Acid 2-Methoxyethanol Catalyst Toluene Stir Bar condenser Cooling Water In/Out flask_contents->condenser Heating (Reflux) trap_top Vapor Overflow to Condenser trap_arm Collection Arm trap_solvent Toluene Layer trap_water Collected Water Layer trap_return Solvent Return to Flask trap_return->flask_contents Condensed Toluene Returns condenser->trap_top Vapors (Toluene-Water Azeotrope) Troubleshooting_Workflow Start Low Yield Observed Check_Kinetics Is the reaction rate slow? Start->Check_Kinetics Check_Equilibrium Is the final conversion low? Check_Kinetics->Check_Equilibrium No Action_Kinetics Increase Temperature OR Increase Catalyst Loading Check_Kinetics->Action_Kinetics Yes Check_Purity Is the crude product impure? Check_Equilibrium->Check_Purity No Action_Equilibrium Use Dean-Stark Trap OR Increase Alcohol Ratio Check_Equilibrium->Action_Equilibrium Yes Action_Purity Check for Side Reactions (e.g., ether formation) Use Milder Catalyst Check_Purity->Action_Purity Yes Action_Workup Review Purification Protocol (Neutralization, Washing, Distillation) Check_Purity->Action_Workup No (Likely Work-up Loss) End Yield Improved Action_Kinetics->End Action_Equilibrium->End Action_Purity->End Action_Workup->End

Caption: A logical workflow for troubleshooting low yields.

References

  • Landis, C. (2006). Esterification Using a Dean-Stark Trap. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. Dean–Stark apparatus. Available at: [Link]

  • Puterbaugh, W. H., et al. (1962). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. Available at: [Link]

  • Scoilnet. Dean Stark Apparatus. Available at: [Link]

  • JoVE. Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). Available at: [Link]

  • Cravotto, G., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Gangadwala, J., et al. (2016). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Lin, F. M., & Yu, C. T. (2010). Esterification of adipic acid with methanol over Amberlyst 35. Journal of the Taiwan Institute of Chemical Engineers. Available at: [Link]

  • Lari, G. M., et al. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Catalysis Science & Technology. Available at: [Link]

  • Santacroce, V., et al. (2016). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina. Royal Society of Chemistry. Available at: [Link]

  • Razak, A., et al. (2009). A method for producing adipate ester. Google Patents (WO2009066975A1).
  • CN102249909A. Method for preparing bis(2-ethylhexyl)adipate. Google Patents.
  • Unimi. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. AIR Unimi. Available at: [Link]

  • Garlapati, C., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • De Luca, L. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Available at: [Link]

  • Scicinski, J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Chaibakhsh, N., et al. (2010). Lipase-catalyzed Dimethyl Adipate Synthesis: Response Surface Modeling and Kinetics. Biotechnology Journal. Available at: [Link]

Sources

Common impurities in Bis(2-methoxyethyl) adipate and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(2-methoxyethyl) adipate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Given that this compound is typically synthesized via the Fischer esterification of adipic acid and 2-methoxyethanol, the most prevalent impurities are the unreacted starting materials.[1] The reaction is an equilibrium process, meaning residual starting materials will almost always be present in the crude product.[2]

Common impurities include:

  • Adipic Acid: The unreacted dicarboxylic acid.

  • 2-Methoxyethanol: The unreacted alcohol.

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: If a catalyst like sulfuric acid or p-toluenesulfonic acid was used, it will be present.[1]

  • Monoester: The half-esterified product, adipic acid mono(2-methoxyethyl) ester.

  • Degradation Products: High temperatures, especially during distillation, can cause decomposition of the ester.[3][4]

Q2: What's the best initial workup step for my crude reaction mixture?

A2: The first and most critical step is to neutralize the acid catalyst and remove the bulk of the water-soluble impurities. This is achieved through a series of aqueous washes in a separatory funnel, a technique known as liquid-liquid extraction.[5] This process leverages the different solubilities of the components in organic and aqueous phases to achieve separation.[5][6]

Q3: My final product is a colorless, viscous liquid. Is this expected?

A3: Yes, pure this compound is described as a colorless, viscous liquid at room temperature.[1] If your product is discolored (e.g., yellow or brown), it may indicate the presence of degradation products formed during synthesis or purification, often due to excessive heat.[4]

Troubleshooting Guide: Impurity Removal

Problem 1: My product is acidic. How do I remove residual adipic acid and the acid catalyst?

Cause: The presence of unreacted adipic acid and/or the acid catalyst used for the esterification reaction.

Solution: Acid-Base Extraction

The principle here is to convert the acidic impurities into their corresponding salts, which are highly soluble in water and can thus be washed away from the water-insoluble ester product.[5] We use a weak base like sodium bicarbonate to avoid saponification (hydrolysis) of the desired ester, which can occur with strong bases like sodium hydroxide.[5]

Experimental Protocol: Weak Base Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The volume should be sufficient to reduce viscosity and ensure efficient mixing.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Venting (Critical): Stopper the funnel, invert, and immediately open the stopcock to vent the CO₂ gas produced from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Extraction: Shake the funnel gently for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated NaCl solution) to help break up any emulsions and remove dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Diagram: Acid-Base Extraction Workflow This diagram illustrates the logic of separating the desired ester from acidic impurities.

start Crude Product (Ester + Acid Impurities + Solvent) add_base Add Aqueous NaHCO₃ Solution (Weak Base) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer (Purified Ester + Solvent) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium Adipate + Na₂SO₄) separate->aqueous_layer Bottom Layer dry Dry Organic Layer (e.g., MgSO₄) organic_layer->dry final_product Pure Ester Solution (Ready for Solvent Removal) dry->final_product crude Crude Reaction Mixture wash Aqueous Workup (NaHCO₃, H₂O, Brine) crude->wash dry Dry Organic Phase (e.g., MgSO₄) wash->dry solvent_removal Solvent Removal (Rotary Evaporation) dry->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation pure_product Pure this compound distillation->pure_product

Caption: Overall purification process for this compound.

Data Summary

For effective purification, particularly by distillation, understanding the physical properties of your target compound and its likely impurities is essential.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
This compound C₁₂H₂₂O₆262.30 [7][8]High (requires vacuum)Low [1]
Adipic AcidC₆H₁₀O₄146.14337.5 (decomposes)Soluble
2-MethoxyethanolC₃H₈O₂76.09124.5Miscible
WaterH₂O18.02100N/A

Note: The significant difference in boiling points between the starting materials and the final product is the basis for purification by distillation.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Hart, C. J. (1943). U.S. Patent No. 2,324,088. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Societa' Italiana Resine S.I.R., S.P.A. (1970). U.S. Patent No. 3,513,078. Google Patents.
  • Reddit. (2018). Separation of alcohols from esters. r/chemistry. Retrieved from [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H22O6). Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2014). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. Retrieved from [Link]

  • Università degli Studi di Milano. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. AIR Unimi. Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of Bis(2-methoxyethyl) adipate During Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis(2-methoxyethyl) adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound during experimental and manufacturing processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to optimize your work and ensure the integrity of your materials.

Understanding the Vulnerabilities of this compound

This compound, a versatile plasticizer and solvent, is susceptible to degradation through two primary chemical pathways: hydrolysis and oxidation . These processes can be initiated or accelerated by common processing conditions, leading to compromised product performance, including discoloration, changes in viscosity, and loss of flexibility in polymer formulations.

Hydrolytic Degradation: The Threat of Water

The ester linkages in this compound are vulnerable to attack by water, a reaction that can be catalyzed by both acidic and basic conditions. This process, known as hydrolysis, cleaves the ester bond, resulting in the formation of adipic acid and 2-methoxyethanol. The presence of even trace amounts of water or acidic/basic residues can initiate this degradation, especially at elevated temperatures.

Oxidative Degradation: The Role of Oxygen and Heat

The ether linkages and the alkyl chains of this compound are susceptible to oxidation, a process that is significantly accelerated by heat and the presence of oxygen. Oxidative degradation can lead to the formation of a complex mixture of byproducts, including hydroperoxides, aldehydes, ketones, and carboxylic acids. These byproducts can further catalyze the degradation process and cause discoloration (yellowing or browning) of the material. Branched-chain plasticizers are particularly susceptible to oxidation.

Troubleshooting Guides: A Proactive Approach to Degradation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Discoloration During Thermal Processing

Question: My this compound-containing formulation turns yellow or brown upon heating. What is the likely cause, and how can I prevent it?

Answer:

Yellowing or browning during thermal processing is a classic indicator of oxidative degradation. The combination of heat and oxygen initiates a free-radical chain reaction that attacks the molecular structure of the adipate.

Causality: At elevated temperatures, the ether and alkyl portions of the this compound molecule are prone to the formation of hydroperoxides. These unstable intermediates decompose into chromophoric (color-causing) species like aldehydes and ketones.

Troubleshooting Steps:

  • Inert Atmosphere: Whenever possible, process your material under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen, a key reactant in oxidative degradation.

  • Antioxidant Addition: The incorporation of antioxidants is a highly effective preventative measure. Antioxidants function by interrupting the free-radical chain reactions of oxidation.

    • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants (e.g., Butylated Hydroxytoluene (BHT), Irganox® 1010) are excellent choices. They donate a hydrogen atom to the reactive radicals, neutralizing them and preventing further propagation of the degradation cascade.

    • Secondary Antioxidants (Peroxide Decomposers): Organophosphites (e.g., Irgafos® 168) and thioesters are effective at decomposing hydroperoxides into stable, non-radical products. A synergistic blend of primary and secondary antioxidants often provides the most robust protection.

Experimental Protocol: Evaluating the Efficacy of Antioxidants

  • Objective: To determine the optimal type and concentration of antioxidant for your formulation.

  • Methodology:

    • Prepare several small-scale batches of your this compound formulation.

    • To each batch, add a different antioxidant or a blend of antioxidants at varying concentrations (e.g., 0.1%, 0.25%, 0.5% by weight). Include a control batch with no antioxidant.

    • Subject each sample to the same thermal processing conditions you intend to use in your main experiment.

    • Visually assess the color of each sample against the control.

    • For a quantitative assessment, use a spectrophotometer to measure the yellowness index (YI) of each sample. A lower YI indicates less degradation.

Changes in Viscosity and Material Properties

Question: I've observed a decrease in the viscosity of my liquid formulation or embrittlement of my polymer blend over time. What could be the cause?

Answer:

A decrease in viscosity or loss of flexibility is often a sign of hydrolytic degradation, where the ester linkages of the this compound are being cleaved.

Causality: The breakdown of the larger ester molecules into smaller molecules of adipic acid and 2-methoxyethanol reduces the overall molecular weight and intermolecular forces, leading to a decrease in viscosity in liquid formulations. In a polymer matrix, this degradation reduces the plasticizing effect, resulting in a more rigid and brittle material.

Troubleshooting Steps:

  • Moisture Control: The most critical step is to rigorously exclude water from your system.

    • Ensure all starting materials, including the this compound, polymers, and other additives, are thoroughly dried before use.

    • If possible, conduct your processing in a dry environment or under a dry inert gas blanket.

  • Acid Scavengers: The presence of acidic or basic impurities can catalyze hydrolysis. The inclusion of an acid scavenger can neutralize these catalysts.

    • Epoxidized Soybean Oil (ESBO): This is a commonly used secondary plasticizer and heat stabilizer in PVC formulations that also acts as an acid scavenger. The epoxy groups react with and neutralize acidic species like hydrochloric acid that can be released from PVC during processing.

    • Carbodiimides: These compounds are highly effective hydrolysis stabilizers for polyesters. They react with the carboxylic acids formed during hydrolysis, preventing the auto-catalytic degradation cascade.

  • pH Control: If your formulation involves an aqueous phase, ensure the pH is maintained in a neutral range (pH 6-8) where the rate of ester hydrolysis is at its minimum.

Workflow for Preventing Hydrolytic Degradation

G start Start: this compound Formulation dry Dry all components thoroughly (e.g., vacuum oven) start->dry check_ph Check pH of aqueous components (if applicable) dry->check_ph neutralize Adjust pH to 6-8 check_ph->neutralize pH outside 6-8 add_stabilizer Incorporate Acid Scavenger (e.g., ESBO, Carbodiimide) check_ph->add_stabilizer pH is neutral neutralize->add_stabilizer process Process under dry conditions (e.g., nitrogen blanket) add_stabilizer->process quality_control Quality Control: - Viscosity Measurement - Mechanical Testing - HPLC/GC-MS Analysis process->quality_control end Stable Product quality_control->end

Caption: Workflow for mitigating hydrolytic degradation.

Analytical Methods for Degradation Assessment

To effectively troubleshoot and validate your preventative measures, robust analytical techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile degradation products.

Experimental Protocol: GC-MS Analysis

  • Objective: To identify and semi-quantify the degradation products of this compound.

  • Sample Preparation:

    • Dissolve a known amount of the processed material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the sample is a solid polymer, extraction of the plasticizer may be necessary using a technique like Soxhlet extraction.

  • GC-MS Parameters (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C (optimize to prevent on-column degradation).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Compare the resulting mass spectra of the peaks in your chromatogram to a spectral library (e.g., NIST) to identify the degradation products.

    • Look for the presence of adipic acid, 2-methoxyethanol, and various oxidation byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is well-suited for quantifying the remaining intact this compound and can also be used to monitor the formation of less volatile degradation products.

Experimental Protocol: HPLC Analysis

  • Objective: To determine the purity of this compound and quantify its degradation.

  • Sample Preparation:

    • Dissolve a precise amount of the sample in the mobile phase or a compatible solvent.

  • HPLC Parameters (Example):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[2]

    • Detector: A UV detector (if the degradation products have a UV chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

    • Flow Rate: Typically 1 mL/min.

  • Data Analysis:

    • Quantify the amount of intact this compound by comparing its peak area to a calibration curve prepared from a pure standard. A decrease in the peak area of the parent compound indicates degradation.

Frequently Asked Questions (FAQs)

Q1: Can high shear during mixing and extrusion contribute to degradation? A1: Yes, high shear can contribute to degradation through two mechanisms. Firstly, it can generate significant frictional heat, raising the material's temperature and accelerating both oxidative and hydrolytic degradation. Secondly, the mechanical stress itself can, in some cases, lead to chain scission of the polymer and potentially the plasticizer. To mitigate this, optimize your mixing and extrusion parameters to use the lowest shear necessary to achieve a homogeneous blend.

Q2: Are there any specific considerations for the ether linkages in this compound? A2: The ether linkages are generally more stable to hydrolysis than the ester linkages under neutral or basic conditions. However, they are susceptible to oxidative attack. The presence of these ether groups can also increase the polarity of the plasticizer, which can affect its compatibility with the polymer matrix and its migration properties. When selecting stabilizers, ensure they are effective against the oxidation of both alkyl chains and ether functionalities.

Q3: My formulation contains PVC. Are there any special precautions I should take? A3: Yes. PVC can release hydrochloric acid (HCl) at elevated processing temperatures, which can then catalyze the hydrolytic degradation of this compound. It is standard practice to include a heat stabilizer system in PVC formulations. These stabilizers, often based on metal salts (e.g., calcium-zinc systems) or organotin compounds, neutralize the HCl as it is formed. Epoxidized soybean oil (ESBO) is an excellent co-stabilizer in these systems due to its acid scavenging ability.

Q4: How should I store this compound to prevent degradation? A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Blanketing the container with an inert gas like nitrogen can further protect it from oxidation during long-term storage.

Summary of Key Preventative Measures

Degradation PathwayKey Contributing FactorsPreventative MeasuresRecommended Additives
Hydrolysis Moisture, Acidic/Basic CatalystsRigorous drying of all components, Processing in a dry environment, Neutralizing acidic/basic impuritiesAcid Scavengers (e.g., ESBO, Carbodiimides), Heat Stabilizers (for PVC)
Oxidation Heat, OxygenMinimize processing temperature, Use of an inert atmospherePrimary Antioxidants (e.g., Hindered Phenols), Secondary Antioxidants (e.g., Phosphites, Thioesters)
Thermo-mechanical High Shear, Excessive Residence TimeOptimize mixing/extrusion parameters (speed, temperature, time)Processing aids to reduce shear

Degradation Troubleshooting Logic

G start Degradation Observed (e.g., Discoloration, Viscosity Change) check_temp Are processing temperatures too high? start->check_temp check_moisture Is there a source of moisture? check_temp->check_moisture No reduce_temp Reduce processing temperature check_temp->reduce_temp Yes check_additives Are appropriate stabilizers present? check_moisture->check_additives No dry_components Thoroughly dry all components check_moisture->dry_components Yes add_antioxidant Add/optimize antioxidant package check_additives->add_antioxidant Oxidation suspected add_acid_scavenger Add/optimize acid scavenger/hydrolysis stabilizer check_additives->add_acid_scavenger Hydrolysis suspected re_evaluate Re-evaluate formulation and processing conditions reduce_temp->re_evaluate add_antioxidant->re_evaluate dry_components->re_evaluate add_acid_scavenger->re_evaluate

Caption: A logical approach to troubleshooting degradation issues.

References

  • SIELC Technologies. Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column. Available at: [Link].

  • Wikipedia. Epoxy. Available at: [Link].

  • Orbimind. PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Published August 25, 2025. Available at: [Link].

  • Google Patents. CN112969747A - Plasticizer blends.
  • Elastron. 12 Extrusion Defects and Troubleshooting. Available at: [Link].

  • DTIC. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Available at: [Link].

  • Orbimind. PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Published August 25, 2025. Available at: [Link].

  • National Center for Biotechnology Information. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Published February 10, 2021. Available at: [Link].

  • National Center for Biotechnology Information. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Available at: [Link].

  • Asaclean. 11 Ways to Prevent Degradation in Thermoplastic Extrusion. Available at: [Link].

  • Setaram. ORGANIC MATERIALS SCIENCES POLYMERS. Available at: [Link].

  • National Center for Biotechnology Information. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Published May 16, 2020. Available at: [Link].

  • ResearchGate. Thermal stability— thermogravimetric analysis (TGA) (A,C) and... Available at: [Link].

  • ResearchGate. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Available at: [Link].

  • ResearchGate. Ethers of Ethylene Glycol and Derivatives. Available at: [Link].

  • ChemAnalyst. This compound Industrial Grade, 98% Purity (CAS No. 106-00-3). Available at: [Link].

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 66046. Available at: [Link].

  • National Center for Biotechnology Information. Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil. Published March 14, 2024. Available at: [Link].

  • Google Patents. US4091039A - Hydrolysis of ethylene glycol acetates.
  • ResearchGate. Development and validation of a GC Orbitrap-MS method for the determination of phthalate esters (PAE) and bis(2-ethylhexyl) adipate (DEHA) to atmospheric particles and its application for screening PM 2.5 from Curitiba, Brazil. Available at: [Link].

  • National Center for Biotechnology Information. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Published August 10, 2021. Available at: [Link].

  • Google Patents. WO2009066975A1 - A method for producing adipate ester.
  • NIST. Bis(2-methoxyethyl) phthalate. Available at: [Link].

  • ResearchGate. Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Available at: [Link].

  • CWS ABROAD. Adipic acid, bis(2-butoxyethyl) ester (DRE-C10045960). Available at: [Link].

  • National Center for Biotechnology Information. Glycol Ether Toxicology. Published March 10, 2024. Available at: [Link].

  • MDPI. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Available at: [Link].

  • ResearchGate. A Study of Phthalate and Adipate Esters in Food Packaging and Packaged Foods. Available at: [Link].

  • Google Patents. US9533934B2 - Hydrolysis of an ester compound.
  • ResearchGate. Trace phthalate and adipate esters contaminated in packaged food. Available at: [Link].

  • YouTube. Hydrolysis of ethers, amides ,esters | Trick | IIT JEE & NEET | Vineet Khatri Sir. Published January 21, 2017. Available at: [Link].

  • National Center for Biotechnology Information. Bis(2-ethylhexyl) adipate. PubChem Compound Summary for CID 7641. Available at: [Link].

  • GSRS. This compound. Available at: [Link].

Sources

Optimizing the concentration of Bis(2-methoxyethyl) adipate for desired properties.

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for Bis(2-methoxyethyl) adipate (BMEA), a versatile plasticizer utilized to enhance the flexibility and durability of various polymers.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing BMEA concentration for desired material properties. Here, we address common challenges and provide actionable, evidence-based solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functions of this compound (BMEA) in a polymer formulation?

This compound primarily functions as a plasticizer.[3] Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably in polymers like polyvinyl chloride (PVC).[1][4][5] At a molecular level, BMEA positions itself between the long polymer chains, reducing the intermolecular forces that hold them together. This spacing increases the free volume within the material, which in turn lowers its glass transition temperature (Tg) and allows the polymer chains to move more freely, resulting in increased flexibility and reduced brittleness.[4][5]

Q2: How does the concentration of BMEA typically affect the mechanical properties of a polymer like PVC?

The concentration of BMEA has a direct and significant impact on the mechanical properties of the host polymer. As the concentration of BMEA increases, you can generally expect the following changes:

  • Increased Flexibility and Elongation: The material becomes more pliable and can be stretched further before breaking.[5]

  • Decreased Tensile Strength and Hardness: The material's resistance to being pulled apart and its surface hardness will decrease.[5]

  • Lowered Glass Transition Temperature (Tg): This is a key indicator of effective plasticization, signifying the transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.[4][6]

This trade-off between strength and flexibility is a critical consideration when formulating a material for a specific application.[5]

Q3: What are the initial signs of poor compatibility between BMEA and my polymer?

Poor compatibility between BMEA and a polymer can manifest in several ways, both during and after processing. Initial indicators include:

  • Phase Separation: The plasticizer may not fully integrate into the polymer matrix, leading to a hazy or cloudy appearance in the final product.

  • Surface Tackiness or "Sweating": Incompatible plasticizer molecules can migrate to the surface of the material, creating a sticky or oily film.[7] This phenomenon is also known as "leaching" or "migration."[8][9][10]

  • Inconsistent Mechanical Properties: The material may exhibit brittle regions or areas with unexpectedly low flexibility, indicating uneven plasticizer distribution.

  • Processing Difficulties: During processes like extrusion or molding, poor compatibility can lead to issues such as melt fracture or an inconsistent melt flow.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of BMEA concentration.

Issue 1: The final product is too brittle, even at what should be an adequate BMEA concentration.

Possible Cause 1: Insufficient Plasticizer Concentration. The most straightforward reason for brittleness is that the concentration of BMEA is too low to effectively overcome the intermolecular forces within the polymer.

Troubleshooting Steps:

  • Incremental Increase: Prepare a series of formulations with incrementally higher concentrations of BMEA.

  • Mechanical Testing: Perform tensile testing to measure the elongation at break and Young's modulus. A significant increase in elongation and a decrease in the modulus will indicate improved plasticization.[5]

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A progressive decrease in Tg with increasing BMEA concentration confirms the plasticizing effect.[6][12]

Possible Cause 2: Poor Mixing and Dispersion. If the BMEA is not uniformly dispersed throughout the polymer matrix, some regions will remain unplasticized, leading to overall brittleness.

Troubleshooting Steps:

  • Optimize Mixing Parameters: Increase the mixing time, temperature, or shear rate during compounding to ensure a homogenous blend. For laboratory-scale preparations, consider using a high-shear mixer.[11]

  • Solvent Blending (for film casting): If preparing thin films, dissolving both the polymer and BMEA in a common solvent before casting can ensure excellent dispersion. Ensure complete solvent removal after casting.

  • Microscopic Examination: Use Scanning Electron Microscopy (SEM) to visually inspect the fracture surface of a brittle sample. A smooth, uniform surface generally indicates good dispersion, while a rough, heterogeneous surface may suggest poor mixing.[13]

Issue 2: The plasticized material feels tacky or oily to the touch (Plasticizer Leaching).

Possible Cause 1: Oversaturation of the Polymer Matrix. There is a limit to how much plasticizer a polymer can effectively absorb. Exceeding this limit will result in the excess plasticizer migrating to the surface.[10][14]

Troubleshooting Steps:

  • Systematic Reduction of BMEA Concentration: Prepare a new set of samples with decreasing concentrations of BMEA and observe the point at which surface tackiness is eliminated.

  • Leaching/Migration Study: Quantify the extent of plasticizer migration. A generalized protocol is provided below.

Experimental Protocol: Gravimetric Leaching Test

This protocol provides a fundamental method to quantify the amount of plasticizer that migrates from a polymer sample.

Objective: To determine the mass loss of a plasticized polymer sample due to plasticizer leaching into a solvent.

Materials:

  • Plasticized polymer samples of known dimensions and weight.

  • A suitable solvent in which BMEA is soluble but the polymer is not (e.g., hexane, isopropanol).

  • Glass vials with airtight caps.

  • Analytical balance.

  • Forced-air oven.

Procedure:

  • Sample Preparation: Cut several identical samples from your plasticized material. Measure and record the initial weight of each sample (W_initial).

  • Immersion: Place each sample in a separate glass vial and add a sufficient volume of the chosen solvent to fully submerge the sample.

  • Incubation: Seal the vials and place them in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, 72 hours). The elevated temperature can accelerate the leaching process.

  • Sample Removal and Drying: After the incubation period, carefully remove the samples from the solvent. Allow any excess solvent to drip off, then place the samples in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved. This ensures all residual solvent has evaporated.

  • Final Weight Measurement: Record the final weight of the dried samples (W_final).

  • Calculation: Calculate the percentage of weight loss due to leaching using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Data Interpretation: A higher percentage of weight loss indicates a greater degree of plasticizer leaching. Compare the results across different BMEA concentrations to identify the threshold for significant migration.

Possible Cause 2: Environmental Factors. Exposure to certain conditions can promote plasticizer migration.

Troubleshooting Steps:

  • Assess the Operating Environment: Consider if the material will be in contact with oils, fats, or solvents in its final application, as these can extract the plasticizer.[14]

  • Accelerated Aging Tests: Expose samples to elevated temperatures or UV radiation to simulate long-term environmental stress and observe for signs of leaching.

Issue 3: The material shows a significant loss of flexibility over time (Aging).

Possible Cause: Volatilization of BMEA. Low molecular weight plasticizers can slowly evaporate from the polymer matrix, especially when exposed to elevated temperatures, leading to a gradual return to a more brittle state.

Troubleshooting Steps:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the volatility of the plasticizer within the polymer matrix. A significant weight loss at temperatures below the polymer's degradation temperature can indicate plasticizer evaporation.[12][13]

  • Consider a Higher Molecular Weight Plasticizer: If volatility is a significant issue for your application's temperature range, you may need to consider a plasticizer with a higher molecular weight and lower vapor pressure.

  • Protective Coatings: In some applications, a surface coating can act as a barrier to reduce the rate of plasticizer volatilization.

Section 3: Data Presentation and Visualization

Table 1: Example Data for Optimizing BMEA Concentration in PVC
BMEA Conc. (phr*)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Hardness (Shore A)
050.258598
1042.51506590
2035.12504882
3028.93503075
4022.34201568

*phr: parts per hundred rubber (a common unit in polymer formulation)

Diagrams

BMEA_Optimization_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting & Experimentation cluster_2 Analysis & Refinement start Define Desired Properties problem Initial Formulation Exhibits Issues (e.g., Brittleness, Tackiness) start->problem formulate Create Concentration Gradient of BMEA problem->formulate mix Ensure Homogenous Mixing formulate->mix test Perform Mechanical & Thermal Analysis (Tensile, DSC, TGA) mix->test analyze Analyze Data: - Tg vs. Conc. - Strength vs. Elongation - Leaching % test->analyze refine Refine BMEA Concentration analyze->refine refine->formulate Iterate if necessary finalize Final Optimized Formulation refine->finalize

Caption: Workflow for optimizing BMEA concentration.

Plasticization_Mechanism p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain bmea1 BMEA p5 Polymer Chain bmea2 BMEA p6 Polymer Chain bmea3 BMEA cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of polymer plasticization by BMEA.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gao, H., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers (Basel), 14(9), 1888. Retrieved from [Link]

  • MDPI. (n.d.). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Retrieved from [Link]

  • Khabibullina, A. K., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Retrieved from [Link]

  • ScienceDirect. (n.d.). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]

  • Park, K. (n.d.). PLASTICIZERS. Kinam Park. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

  • Multimedia Design and Technology Education resources. (n.d.). Polymers Leaching Harmful Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]

  • MDPI. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved from [Link]

  • SciELO. (n.d.). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Retrieved from [Link]

  • ResearchGate. (n.d.). Compatibilities and processabilities of PVC with different plasticizers. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films. Retrieved from [Link]

  • Wageningen University & Research. (2022). Overview of the mechanical, thermal and barrier properties of biobased and/or biodegradable thermoplastic materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum conditions for lipase-catalyzed synthesis of adipate esters. Retrieved from [Link]

  • SIELC Technologies. (2018). Bis(2-butoxyethyl) adipate. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility. Retrieved from [Link]

  • University of North Texas. (2018). Nontoxic bio-plasticizers for PVC as replacements for conventional toxic plasticizers. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Polymer Systems with Bis(2-methoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered when using Bis(2-methoxyethyl) adipate as a plasticizer or solvent in polymer systems, with a focus on preventing and troubleshooting phase separation. As Senior Application Scientists, we have designed this guide to provide not only solutions but also the underlying scientific principles to empower your experimental design and interpretation.

Section 1: Understanding the Fundamentals of Polymer-Plasticizer Interactions

Phase separation in a polymer blend is a thermodynamically driven process. For a polymer and a plasticizer like this compound to form a stable, single-phase system, the Gibbs free energy of mixing (ΔGm) must be negative.[1][2] This is governed by the equation:

ΔGm = ΔHm – TΔSm < 0

Where:

  • ΔHm is the enthalpy of mixing, representing the energy change from intermolecular interactions.

  • T is the temperature.

  • ΔSm is the entropy of mixing, representing the change in randomness.

For large polymer molecules, the entropy gain (ΔSm) upon mixing is often very small.[1][3] Therefore, the miscibility is heavily dependent on the enthalpy of mixing (ΔHm). A favorable, negative ΔHm, which indicates attractive interactions between the polymer and plasticizer, is crucial for creating a homogenous blend.[1][4]

The Role of a Plasticizer: A plasticizer is a low molecular weight substance added to a polymer matrix to increase its flexibility, workability, and softness. It achieves this by inserting its molecules between the polymer chains, disrupting polymer-polymer interactions and increasing the "free volume".[5][6] This lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more rubbery, flexible state.[7][8][9]

This compound (BMEA): BMEA (CAS: 106-00-3) is an adipate ester plasticizer. Its molecular structure, featuring ester carbonyl groups and ether oxygen atoms, allows it to form hydrogen bonds with polymers that have corresponding donor groups (like hydroxyl or amide groups).[10] This potential for specific, favorable interactions (negative ΔHm) makes it a candidate for plasticizing various polymers in pharmaceutical and biotechnology applications, such as in amorphous solid dispersions (ASDs) for enhanced drug delivery.[7][10][11] However, incompatibility can still arise, leading to phase separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is phase separation in a polymer film, and what does it look like?

A: Phase separation is the demixing of a polymer blend into distinct regions, each enriched with a different component.[2][12] In a formulation containing a polymer and this compound, this means the plasticizer and polymer separate into distinct domains. Visually, this can manifest as:

  • Cloudiness or haziness: This is often the first sign, indicating the formation of microscopic domains that scatter light.

  • Oily surface residue or "bleeding": Macroscopic separation where the plasticizer migrates to the surface of the polymer.[13]

  • Brittleness: The film loses its intended flexibility because the plasticizer is no longer effectively dispersed among the polymer chains.[6]

Q2: Why is my formulation with this compound separating?

A: Separation occurs when the polymer and plasticizer are thermodynamically incompatible under the given conditions. The primary reason is a positive enthalpy of mixing (ΔHm > 0), meaning the polymer-polymer and plasticizer-plasticizer interactions are stronger than the polymer-plasticizer interactions.[1][3] Common triggers include:

  • Poor Solubility Match: The solubility parameters of the polymer and BMEA are too different.

  • Concentration Issues: The concentration of BMEA exceeds its solubility limit within the polymer matrix (oversaturation).

  • Environmental Factors: Changes in temperature or humidity can alter the thermodynamics of the system and induce phase separation.[14][15][16]

  • Presence of a Drug (API): In a drug formulation, the active pharmaceutical ingredient can compete for interactions with the polymer or plasticizer, disrupting the overall miscibility.[17]

Q3: Can phase separation affect the performance of my drug delivery system?

A: Absolutely. Phase separation is highly detrimental to drug delivery systems, especially amorphous solid dispersions (ASDs).[7][8] A homogenous, single-phase system is critical for maintaining the drug in its amorphous, more soluble state.[7] Phase separation can lead to:

  • Drug Crystallization: The formation of polymer-rich and plasticizer-rich domains can create environments where the drug is no longer stabilized and can crystallize, drastically reducing its bioavailability.[8][9]

  • Inconsistent Drug Release: The heterogeneous structure results in unpredictable and non-reproducible drug release profiles.[11][18]

  • Loss of Mechanical Integrity: The product may become brittle or tacky, failing to meet quality specifications.

Section 3: In-Depth Troubleshooting Guide

Problem 1: My polymer film/formulation appears cloudy or hazy after preparation.

Question: I've cast a film using my polymer and this compound, but it's not clear. What's causing this and how can I fix it?

Answer:

  • Potential Causes:

    • Fundamental Incompatibility: The primary cause is likely a lack of miscibility between the polymer and BMEA. The difference in their solubility parameters may be too large, leading to a positive enthalpy of mixing.[1][19]

    • Incorrect Concentration: You may be using a concentration of BMEA that is above its saturation point in the polymer.

    • Rapid Solvent Evaporation: During film casting, if the solvent evaporates too quickly, the polymer and plasticizer may not have enough time to arrange into a thermodynamically stable, mixed state, getting "kinetically trapped" in a phase-separated morphology.

    • Temperature Effects: The processing temperature might be in a range where the components are less miscible. Some polymer blends exhibit a Lower Critical Solution Temperature (LCST), where they phase separate upon heating.[20][21]

  • Diagnostic Steps:

    • Vary Concentration: Prepare a series of formulations with decreasing concentrations of BMEA (e.g., 20%, 15%, 10%, 5% w/w). Observe if clarity improves at lower concentrations.

    • Thermal Analysis (DSC): Run a Differential Scanning Calorimetry (DSC) scan on the cloudy film. The presence of two distinct glass transition temperatures (Tgs) is a clear indicator of a phase-separated system.[22][23][24] A single, sharp Tg suggests good miscibility.

    • Microscopy (SEM): Use Scanning Electron Microscopy (SEM) on a cross-section of the film to visually confirm the presence of distinct phases or droplets.[22]

  • Recommended Solutions:

    • Optimize Plasticizer Concentration: Based on your diagnostic tests, reduce the BMEA concentration to a level that results in a clear film and a single Tg.

    • Modify Processing Conditions:

      • Slow Down Solvent Evaporation: Cover the casting dish to slow down the evaporation rate, allowing more time for molecular mixing.

      • Annealing: Heat the film to a temperature above its Tg (but below degradation) for a period. This can provide the polymer chains with enough mobility to rearrange into a more stable, miscible state.

    • Re-evaluate Polymer Choice: If the above steps fail, the polymer itself may be fundamentally incompatible. Consider a polymer with a solubility parameter closer to that of BMEA or one with stronger specific interaction sites (e.g., more hydrogen bond donors).

Problem 2: An oily liquid is appearing on the surface of my polymer over time.

Question: My formulation looked fine initially, but after a few days in storage, a sticky, oily residue has formed on the surface. What is happening?

Answer:

  • Potential Causes:

    • Plasticizer Migration/Bleeding: This is a classic sign of poor compatibility and/or oversaturation.[13] The weak intermolecular forces between the polymer and BMEA allow the plasticizer molecules to diffuse through the polymer matrix and accumulate on the surface.[25][26] This process is driven by the system trying to reach a lower energy state.

    • Environmental Influence (Humidity): Polymers can absorb moisture from the air, especially in high-humidity environments.[15][27] Water can act as a competing plasticizer, disrupting the polymer-BMEA interactions and effectively "pushing" the BMEA out of the matrix.[14][28]

    • Temperature Fluctuations: Cycling the temperature during storage can accelerate diffusion processes and promote the migration of the plasticizer to the surface.[13]

  • Diagnostic Steps:

    • Surface Analysis (FTIR-ATR): Use Fourier-Transform Infrared Spectroscopy with an Attenuated Total Reflectance (ATR) accessory to analyze the oily residue. The resulting spectrum should match that of pure this compound, confirming its identity.

    • Controlled Environment Study: Store identical samples under different controlled conditions (e.g., low humidity vs. high humidity; constant temperature vs. cycling temperature) to determine if environmental factors are accelerating the migration.

    • Re-check Tg with DSC: Analyze an aged sample with DSC. An increase in the Tg compared to a fresh sample indicates a loss of plasticizer from the bulk material.

  • Recommended Solutions:

    • Reduce Plasticizer Concentration: The most straightforward solution is to decrease the BMEA concentration to a level where it remains stably incorporated within the polymer matrix.

    • Improve Compatibility:

      • Use a Compatibilizer: In some cases, adding a small amount of a third component (a compatibilizer), such as a block copolymer, can improve the interfacial adhesion between the polymer and plasticizer phases, though this adds complexity.

      • Switch Polymers: Select a polymer that has stronger, more favorable interactions with BMEA.

    • Control Storage Conditions: Store the formulation in a controlled environment with low humidity and stable temperature to minimize environmental contributions to plasticizer migration.[14]

Section 4: Key Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Tg Determination

Objective: To determine the glass transition temperature(s) (Tg) of the polymer formulation to assess miscibility.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer film or formulation into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heat: Equilibrate at 25°C. Ramp the temperature up to a point well above the expected Tg (e.g., 150°C) at a rate of 10°C/min. This step removes the thermal history of the sample.

    • Cool: Cool the sample back down to a low temperature (e.g., -20°C) at a rate of 10°C/min.

    • Second Heat: Ramp the temperature up again at 10°C/min to at least the same maximum temperature as the first heat.

  • Data Analysis: Analyze the data from the second heating scan. The Tg is observed as a step-change in the heat flow curve.

    • Interpretation: A single, sharp Tg indicates a miscible, single-phase system. Two distinct Tgs indicate a phase-separated system. A very broad Tg may suggest partial miscibility or heterogeneity.

Protocol 2: Scanning Electron Microscopy (SEM) for Morphological Analysis

Objective: To visually inspect the surface and cross-section of the polymer formulation for evidence of phase separation.

Methodology:

  • Sample Preparation:

    • For cross-sectional analysis, freeze-fracture the sample by immersing it in liquid nitrogen for a few minutes and then snapping it. This provides a clean break that reveals the internal structure.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Place the sample in the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-10 kV).

    • Focus the electron beam on the sample surface and acquire images at various magnifications (e.g., 500x, 2000x, 10000x).

  • Data Analysis: Examine the images for morphological features.

    • Interpretation: A smooth, featureless surface indicates a homogenous blend. The presence of spherical domains (droplets) or co-continuous structures is clear evidence of phase separation.

Section 5: Data Summary Table

PropertyThis compound (BMEA)Notes
CAS Number 106-00-3[29]
Molecular Formula C₁₂H₂₂O₆[10][29]
Molecular Weight 262.30 g/mol [29]
Appearance Colorless liquid[10]
Key Structural Features Two ester groups, two ether linkagesProvides sites for hydrogen bonding.[10]
Solubility Soluble in organic solvents, low solubility in water.[10]

Section 6: Visualization Diagrams

Troubleshooting_Workflow Start Problem Observed: Phase Separation Suspected (Cloudiness, Bleeding, etc.) Q1 Is the formulation a multi-component system (e.g., contains an API)? Start->Q1 Check_API Investigate API-Polymer and API-Plasticizer Interactions. Consider API loading effect. Q1->Check_API Yes Analysis Step 1: Characterize the System Q1->Analysis No A1_Yes Yes A1_No No Check_API->Analysis DSC Perform DSC Analysis Analysis->DSC SEM Perform SEM Imaging Analysis->SEM FTIR Perform FTIR-ATR on Surface Analysis->FTIR Q2 DSC shows a single Tg? DSC->Q2 Miscible System is likely miscible. Investigate other causes for visual defects (e.g., moisture, contaminants). Q2->Miscible Yes Immiscible System is phase-separated. Proceed to optimization. Q2->Immiscible No A2_Yes Yes A2_No No Optimization Step 2: Optimize Formulation & Process Immiscible->Optimization Opt_Conc Reduce BMEA Concentration Optimization->Opt_Conc Opt_Process Modify Process: - Slow solvent evaporation - Anneal above Tg Optimization->Opt_Process Opt_Polymer Re-evaluate Polymer: - Check solubility parameters - Choose polymer with stronger interactions Optimization->Opt_Polymer End Achieve Stable, Homogenous Formulation Opt_Conc->End Opt_Process->End Opt_Polymer->End

Caption: A workflow for troubleshooting phase separation.

Plasticization_Mechanism cluster_0 Before Plasticization (Rigid Polymer) cluster_1 After Plasticization (Flexible Polymer) cluster_2 Phase Separation (Incompatible System) Polymer_A Polymer Chains Strong Intermolecular Forces (High Tg) Polymer_B Polymer Chains Weakened Intermolecular Forces (Low Tg) Polymer_A->Polymer_B  Add BMEA (Good Compatibility) BMEA BMEA Molecules Polymer_C Polymer-Rich Domain Polymer_B->Polymer_C  Poor Compatibility or Oversaturation BMEA_C Plasticizer-Rich Domain

Caption: Mechanism of plasticization and phase separation.

Section 7: References

  • Thermodynamics of Polymer Blends. (n.d.). Retrieved from Google search.

  • Polymer blends and miscibility | Polymer Chemistry Class Notes. (n.d.). Fiveable. Retrieved from Google search.

  • Understanding the effect of plasticizers in film coat materials on the physical stability of amorphous solid dispersions. (2024). Pharma Excipients.

  • Miscibility and Thermodynamics of Polymer Blends. (n.d.). Slideshare. Retrieved from Google search.

  • Understanding the effect of plasticizers in film coat materials on the physical stability of amorphous solid dispersions. (2024). PubMed.

  • Use of a Plasticizer for Physical Stability Prediction of Amorphous Solid Dispersions. (n.d.). ACS Publications. Retrieved from Google search.

  • Enhancement of dissolution performance of amorphous solid dispersions by plasticization. (2021). Retrieved from Google search.

  • Molecular simulation of polymer blend miscibility: a predictive thermodynamic framework anchored in Flory-Huggins interaction metrics. (n.d.). Taylor & Francis Online. Retrieved from Google search.

  • This compound | 106-00-3. (n.d.). Smolecule. Retrieved from Google search.

  • Release Enhancement by Plasticizer Inclusion for Amorphous Solid Dispersions Containing High Tg Drugs. (2023). PubMed.

  • Thermodynamic Stability of Immiscible Polymer Blends. (n.d.). ACS Publications. Retrieved from Google search.

  • How does the relative humidity during storage affect polymer adhesive film?. (2025). Blog. Retrieved from Google search.

  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (n.d.). PubMed.

  • Effect of humidity and thermal aging on the absorption characteristics in polymer film. (n.d.). Retrieved from Google search.

  • Pharmaceutical Applications of Plasticized Polymers. (n.d.). ResearchGate. Retrieved from Google search.

  • MECHANISMS OF PLASTICIZERS ACTION. (n.d.). ResearchGate. Retrieved from Google search.

  • How to Improve Acrylic Resin Compatibility with Plasticizers. (2025). Patsnap Eureka.

  • Drug Interactions with Plasticized PVCs. (2022). ACS Publications.

  • Polymers for Drug Delivery Systems. (n.d.). PubMed Central.

  • Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. (n.d.). Retrieved from Google search.

  • Effects of Temperature and Humidity on the Barrier Properties of Biaxially-oriented Polypropylene and Polyvinyl Alcohol Films. (2025). ResearchGate.

  • Putting the Squeeze on Phase Separation. (n.d.). PubMed Central.

  • Polymer Plasticization: Theories, Types, Process & Key Factors. (2024). SpecialChem.

  • How can we avoid plasticizer "migration"?. (n.d.). plasticxperts.com.

  • Polymer Analysis/Characterization. (2025). ResolveMass Laboratories Inc.

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025). Retrieved from Google search.

  • Understanding Chemical Incompatibility. (n.d.). Corzan® CPVC.

  • Effect of temperature and humidity on mechanical properties and constitutive modeling of pressure-sensitive adhesives. (2024). PubMed Central.

  • A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. (n.d.). PubMed Central.

  • Using functional polymers to develop separation system, drug delivery system, and bio-imaging probe. (2016). YouTube.

  • Exploring the Techniques Used in Polymer Analysis. (2024). Technology Networks.

  • Phase separation – Knowledge and References. (n.d.). Taylor & Francis.

  • Phase separation in polymer solution. (2025). ResearchGate.

  • Journal of Analytical, Bioanalytical and Separation Techniques. (2016). Ommega Online Publishers.

  • Surface Modification Strategies Training to Inhibit Plasticizer Migration For Modern Formulators. (2025). YouTube.

  • This compound | C12H22O6 | CID 66046. (n.d.). PubChem. [Link]

  • Mechanism of Phase Separation in Aqueous Two-Phase Systems. (n.d.). MDPI.

  • Temperature-Sensitive Properties and Drug Release Processes of Chemically Cross-Linked Poly(N-isopropylacrylamide) Hydrogel: A Molecular Dynamics Simulation. (n.d.). MDPI.

  • Role of Solvent Compatibility in the Phase Behavior of Binary Solutions of Weakly Associating Multivalent Polymers. (n.d.). PubMed Central.

  • Thermophysical Properties of bis(2-ethylhexyl) adipate. (n.d.). Chemcasts.

  • Amorphous-Amorphous Phase Separation in API/Polymer Formulations. (n.d.). MDPI.

  • Bis(2-ethylhexyl) adipate 99 103-23-1. (n.d.). Sigma-Aldrich.

  • Bis(2-ethylhexyl) adipate, 99% 100 g. (n.d.). Thermo Scientific Chemicals.

Sources

Technical Support Center: Purification of Crude Bis(2-methoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Bis(2-methoxyethyl) adipate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this high-boiling point ester. Our approach is grounded in practical, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Understanding the Purification Challenge

This compound is a high-boiling point ester synthesized from adipic acid and 2-methoxyethanol.[1] The primary challenge in its purification lies in effectively removing unreacted starting materials, catalysts, and side-products without degrading the target compound, which can be sensitive to high temperatures.

Diagram 1: The Synthesis and Impurity Profile of this compound

G cluster_reactants Reactants cluster_reaction Esterification cluster_products Crude Product Mixture adipic_acid Adipic Acid reflux Reflux Conditions adipic_acid->reflux methoxyethanol 2-Methoxyethanol methoxyethanol->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux target This compound reflux->target unreacted_acid Unreacted Adipic Acid reflux->unreacted_acid unreacted_alcohol Unreacted 2-Methoxyethanol reflux->unreacted_alcohol catalyst_residue Catalyst Residue reflux->catalyst_residue water Water reflux->water side_products Side Products (e.g., ethers, tars) reflux->side_products

Caption: Synthesis of this compound and potential impurities.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: What are the most common impurities in crude this compound?

The most prevalent impurities are typically unreacted starting materials, namely adipic acid and 2-methoxyethanol.[2] Additionally, residual acid catalyst (such as sulfuric acid) and water formed during the esterification are present.[2][3] High reaction temperatures can also lead to the formation of colored byproducts or tars.[4]

Q2: My crude product is dark-colored. What is the cause and how can I remove the color?

A dark coloration often indicates the presence of tars or other degradation byproducts formed during the synthesis, especially if a strong acid catalyst like sulfuric acid was used at high temperatures.[4]

  • Troubleshooting:

    • Activated Carbon Treatment: Before distillation, consider treating the crude product with activated carbon. This can be done by stirring the crude ester with a small amount of activated carbon, followed by filtration.

    • Chromatography: If distillation does not sufficiently remove the color, column chromatography over silica gel can be effective.

Q3: How can I remove acidic impurities like unreacted adipic acid and the catalyst?

Acidic impurities can be effectively removed by washing the crude product with a mild aqueous base.[2][5]

  • Protocol: Liquid-Liquid Extraction Wash

    • Dissolve the crude ester in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).

    • Follow with a wash with brine (saturated NaCl solution) to remove residual water.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

Diagram 2: Liquid-Liquid Extraction Workflow

G A Crude Ester in Organic Solvent B Add NaHCO₃(aq) to Separatory Funnel A->B C Shake and Vent B->C D Separate Layers C->D E Aqueous Layer (Acidic Impurities as Salts) D->E Discard F Organic Layer (Purified Ester) D->F G Wash with Brine F->G H Dry over Anhydrous Agent G->H I Filter and Evaporate Solvent H->I J Partially Purified Ester I->J

Caption: Workflow for removing acidic impurities.

Q4: Is distillation a suitable method for purifying this compound?

Yes, distillation is a primary method for purifying high-boiling point esters. However, due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[6]

  • Troubleshooting Distillation:

    • Issue: Bumping/Uneven Boiling: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Issue: Product Solidifying in the Condenser: Ensure the cooling water in the condenser is not too cold. For very high melting point compounds, a heating mantle around the condenser may be necessary, though this is less likely for this specific ester.

    • Issue: Poor Separation: Ensure the distillation column is well-insulated to maintain a proper temperature gradient. Using a fractionating column can improve separation efficiency.

Q5: What are the recommended conditions for vacuum distillation of this compound?

While specific conditions can vary based on the purity of the crude product and the efficiency of the vacuum system, a starting point can be extrapolated from similar high-boiling esters. It is crucial to operate under a high vacuum to lower the boiling point.[6]

ParameterRecommended Starting Condition
Pressure 0.5 - 2 mmHg
Pot Temperature Gradually increase to find the optimal temperature
Head Temperature Monitor for a stable plateau during fraction collection

Q6: Can I use column chromatography for purification?

Column chromatography is an excellent alternative or complementary technique to distillation, especially for removing colored impurities or byproducts with similar boiling points.[7][8][9]

  • Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel is the most common choice.[7]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[7]

    • Procedure:

      • Dry-load the crude product onto a small amount of silica gel.

      • Pack the column with silica gel in the chosen eluent.

      • Add the dry-loaded sample to the top of the column.

      • Elute with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

Q7: What are the key safety precautions when handling this compound and the solvents used in its purification?

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition.[10]

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines.

Section 3: Summary of Purification Methods

MethodImpurities RemovedAdvantagesDisadvantages
Aqueous Wash Unreacted acids, catalystSimple, effective for acidic impuritiesDoes not remove other organic impurities
Vacuum Distillation Unreacted alcohol, low-boiling impurities, some colored byproductsGood for large scale, effective for volatile impuritiesPotential for thermal decomposition
Column Chromatography Wide range of impurities, including colored ones and isomersHigh purity achievable, works at room temperatureCan be time-consuming and require large solvent volumes

References

  • Material Safety Data Sheet - this compound - Cole-Parmer. Available from: [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available from: [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. Available from: [Link]

  • Liquid-liquid extraction method for the production of acrylic esters - Google Patents.
  • US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents.
  • Distilling esters with very high boiling points? - Sciencemadness Discussion Board. Available from: [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed. Available from: [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. Available from: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available from: [Link]

  • US3661972A - Purification of high boiling esters - Google Patents.
  • US4082788A - Esterification and extraction process - Google Patents.

Sources

Technical Support Center: Viscosity Control in Plastisols Containing Bis(2-methoxyethyl) adipate

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals working with plastisols formulated with Bis(2-methoxyethyl) adipate. This guide is designed to provide in-depth, actionable solutions to common viscosity-related challenges encountered during experimental work. By understanding the underlying principles of plastisol rheology, you can effectively troubleshoot and optimize your formulations for consistent and reliable results.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding viscosity issues in plastisols containing this compound.

Q1: My plastisol's viscosity is too high immediately after mixing. What is the likely cause and how can I fix it?

A1: High initial viscosity is often due to an imbalance in the formulation, specifically the plasticizer-to-resin ratio, or the characteristics of the PVC resin itself. This compound is a plasticizer that imparts flexibility to the final product.[1] If the concentration is too low relative to the PVC resin, there may not be enough liquid to adequately wet and disperse the polymer particles, leading to high internal friction and thus, high viscosity.[2] Additionally, using a PVC resin with a very fine or porous particle size can increase the surface area that needs to be wetted by the plasticizer, also resulting in higher initial viscosity.[2]

Quick Fixes:

  • Increase Plasticizer Concentration: Incrementally increase the level of this compound.

  • Evaluate PVC Resin: Consider using a PVC resin with a larger, less porous particle size. Blending different PVC resin particle sizes can also help optimize packing and reduce viscosity.[3]

  • Introduce a Viscosity Modifier: Add a small amount of a viscosity depressant or a secondary plasticizer known to reduce viscosity.[4]

Q2: The viscosity of my plastisol increases significantly over a few hours or days of storage. Why is this happening?

A2: This phenomenon, known as "viscosity aging," is common in plastisols.[5] It is primarily caused by the gradual absorption and swelling of the PVC resin particles by the plasticizer, in this case, this compound.[5][6] As the plasticizer molecules slowly penetrate the polymer chains, the effective volume of the solid particles increases, leading to a more crowded system and a rise in viscosity.[5] The rate of this increase is influenced by the compatibility between the PVC and the plasticizer, as well as storage temperature.[7]

Mitigation Strategies:

  • Plasticizer Selection: While you are using this compound, consider blending it with a less compatible secondary plasticizer to slow down the swelling process.

  • Temperature Control: Store the plastisol at a consistent, cool temperature to reduce the rate of plasticizer absorption. Elevated temperatures accelerate the aging process.[5]

  • Use Freshly Prepared Plastisol: For critical applications, it is best to use the plastisol shortly after preparation to ensure consistent rheological properties.

Q3: My plastisol exhibits shear-thinning behavior. Is this normal?

A3: Yes, shear-thinning, or pseudoplastic behavior, is a typical characteristic of PVC plastisols.[8][9] At rest, the PVC particles may form a weakly agglomerated structure. When a shear force is applied (e.g., during mixing or coating), this structure breaks down, allowing the particles to align with the flow, which reduces the internal resistance and lowers the viscosity.[10] This is often a desirable property as it means the plastisol is easy to spread or pump but will hold its shape once the force is removed.

Q4: Under high shear rates, my plastisol's viscosity dramatically increases (shear-thickening). What causes this and how can I prevent it?

A4: Shear-thickening, or dilatancy, can occur in concentrated suspensions like plastisols.[8] At high shear rates, the ordered flow of particles is disrupted, and they can jam together, forming clusters that resist further movement.[11] This leads to a rapid and often problematic increase in viscosity. This behavior is highly dependent on the PVC particle size, shape, and concentration.

Preventative Measures:

  • Optimize Particle Size Distribution: A broader particle size distribution can improve packing efficiency and reduce the tendency for shear-thickening.[5]

  • Reduce Solids Content: Lowering the volume fraction of the PVC resin can provide more space for particles to move past each other at high shear rates.

  • Modify the Plasticizer System: The choice of plasticizer can influence particle-particle interactions. Experimenting with blends may help mitigate dilatancy.[12]

In-Depth Troubleshooting Guides

For more complex issues, the following guides provide a systematic approach to diagnosing and resolving viscosity problems.

Guide 1: Diagnosing and Correcting High Initial Viscosity

High initial viscosity can disrupt processing and lead to defects in the final product. This guide will help you pinpoint the root cause.

Step 1: Re-evaluate the Formulation Components

  • PVC Resin Characterization:

    • Particle Size and Distribution: As a primary step, analyze the particle size distribution of your PVC resin. Fine or monodisperse particles can lead to higher viscosity.[8] A blend of larger and smaller particles can often reduce viscosity by filling interstitial spaces more efficiently.[3]

    • Porosity: Highly porous resins absorb plasticizer more readily, which can be beneficial for processing but may require higher plasticizer levels to achieve a desired initial viscosity.[2]

  • Plasticizer Concentration:

    • The concentration of this compound is a critical factor.[3] Ensure the parts per hundred resin (phr) are appropriate for your specific PVC grade. Insufficient plasticizer will result in a "dry" mix with high viscosity.

  • Fillers and Other Additives:

    • Fillers like calcium carbonate can significantly increase viscosity.[3] Evaluate the type, particle size, and loading level of any fillers in your formulation.

Step 2: Systematic Experimental Adjustments

If the initial evaluation points to a formulation issue, proceed with the following adjustments in a controlled manner.

Parameter to Adjust Experimental Action Expected Outcome on Viscosity Potential Side Effects
Plasticizer Level Increase this compound in 2-5 phr increments.DecreaseSofter final product, potential for plasticizer migration.
PVC Resin Blend Substitute 10-20% of the primary PVC resin with a larger particle size grade.[3]DecreaseMay affect the mechanical properties of the fused product.
Filler Loading Reduce filler content by 5-10%.DecreaseIncreased cost, altered mechanical properties.
Viscosity Depressant Introduce a viscosity depressant (e.g., mineral spirits) at 1-3 phr.[13]Significant DecreaseCan increase VOCs, may affect final product properties.[4]

Troubleshooting Workflow: High Initial Viscosity

G start High Initial Viscosity Detected check_formulation Review Formulation: - Plasticizer Level (phr) - PVC Particle Size - Filler Content start->check_formulation is_plasticizer_low Plasticizer Level Too Low? check_formulation->is_plasticizer_low increase_plasticizer Increase Bis(2-methoxyethyl) adipate Concentration is_plasticizer_low->increase_plasticizer Yes is_pvc_fine PVC Particle Size Too Fine/Porous? is_plasticizer_low->is_pvc_fine No remeasure Re-measure Viscosity increase_plasticizer->remeasure blend_pvc Blend with Larger Particle Size PVC is_pvc_fine->blend_pvc Yes is_filler_high Filler Loading Too High? is_pvc_fine->is_filler_high No blend_pvc->remeasure reduce_filler Decrease Filler Concentration is_filler_high->reduce_filler Yes add_depressant Consider Viscosity Depressant Additive is_filler_high->add_depressant No reduce_filler->remeasure add_depressant->remeasure

Caption: Troubleshooting workflow for high initial plastisol viscosity.

Guide 2: Managing Viscosity Changes Over Time (Aging)

Viscosity stability is crucial for consistent processing, especially in automated systems.

Step 1: Understanding the Aging Mechanism

The primary driver of viscosity aging is the interaction between the PVC resin and the plasticizer.[5] this compound, like other plasticizers, will slowly solvate the PVC particles at room temperature.[14] This process is influenced by:

  • Plasticizer Compatibility: Highly compatible plasticizers tend to cause faster aging.[7]

  • Storage Temperature: Higher temperatures increase the kinetic energy of the system, accelerating plasticizer diffusion into the PVC particles.[5]

  • PVC Resin Properties: Resins with smaller particles have a larger surface area, leading to faster plasticizer absorption and more rapid viscosity increases.[7]

Step 2: Experimental Protocols for Stability Testing

To quantify and address aging, a systematic stability study is recommended.

Protocol: Accelerated Aging Study

  • Preparation: Prepare a master batch of your plastisol formulation.

  • Sample Aliquoting: Divide the batch into multiple airtight containers.

  • Initial Viscosity Measurement: Immediately measure the viscosity of a baseline sample at a controlled temperature (e.g., 25°C) and a defined shear rate.

  • Storage Conditions: Store the remaining samples at both room temperature and an elevated temperature (e.g., 40°C).

  • Time-Point Measurements: Measure the viscosity of one sample from each storage condition at regular intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Data Analysis: Plot viscosity versus time for both temperature conditions to determine the rate of aging.

Step 3: Formulation Adjustments for Improved Stability

Based on the stability study, consider these adjustments:

Component Modification Mechanism of Action Considerations
Plasticizer System Replace 10-25% of this compound with a less solvating secondary plasticizer.Reduces the overall rate of PVC particle swelling.May alter the flexibility and other properties of the final product.
Stabilizers Some heat stabilizers can also influence rheological stability.[13] Consult with your supplier for grades that may improve viscosity stability.Can modify the surface chemistry of the PVC particles, affecting plasticizer interaction.Ensure compatibility with the entire formulation.
Additives Consider rheology modifiers designed to improve shelf life.These additives can form a protective layer on the PVC particles or structure the liquid phase to hinder particle swelling.May impact other processing characteristics.

Logical Relationship: Factors Influencing Plastisol Aging

G aging Viscosity Aging (Increase Over Time) swelling PVC Particle Swelling & Solvation swelling->aging temp Storage Temperature temp->swelling Accelerates compatibility Plasticizer-PVC Compatibility compatibility->swelling Influences Rate particle_size PVC Particle Size (Surface Area) particle_size->swelling Affects Rate

Caption: Key factors that contribute to the aging of plastisol viscosity.

Experimental Protocols

Protocol 1: Standard Viscosity Measurement of Plastisols

Accurate and reproducible viscosity measurements are essential for troubleshooting.

Equipment:

  • Rotational viscometer (e.g., Brookfield type) or rheometer.[15]

  • Appropriate spindle for the expected viscosity range.

  • Temperature-controlled water bath or sample chamber.[16]

  • Beaker or sample container of a consistent size.

Procedure:

  • Temperature Equilibration: Place the plastisol sample and the spindle in the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C ± 0.1°C). Allow at least 30 minutes for thermal equilibrium.[16]

  • Sample Loading: Pour the temperature-equilibrated plastisol into the sample container, avoiding the introduction of air bubbles.[17]

  • Viscometer Setup: Attach the correct spindle to the viscometer. Immerse the spindle into the plastisol up to the immersion mark.

  • Measurement:

    • Start the spindle rotation at a specified speed (e.g., 20 RPM).

    • Allow the reading to stabilize before recording the viscosity value (typically after 60 seconds).

    • For a more comprehensive analysis, perform a shear rate sweep to characterize the plastisol's flow behavior (e.g., from 1 to 100 s⁻¹).[18]

  • Cleaning: Thoroughly clean the spindle and container immediately after use.

Data Interpretation:

  • A single-point viscosity measurement is useful for quality control.

  • A flow curve (viscosity vs. shear rate) provides a more complete picture of the material's rheological profile, indicating if it is Newtonian, shear-thinning, or shear-thickening.[8]

References

  • ResearchGate. (2016). Rheology of Plastisol Formulations for Coating Applications. [Link]

  • AIP Publishing. (1978). Steady Shear Rheological Behavior of PVC Plastisols. [Link]

  • AIP Publishing. (1978). Steady Shear Rheological Behavior of PVC Plastisols. [Link]

  • Lehigh Preserve. (n.d.). Rheological Behavior Of High Resin Level Plastisols. [Link]

  • Infinita Lab. (n.d.). ASTM D1823 Apparent Viscosity of Plastisols and Organosols Lab In US. [Link]

  • ACS Publications. (2018). Effects of Poly(vinyl chloride) Morphological Properties on the Rheology/Aging of Plastisols and on the Thermal/Leaching Properties of Films Formulated Using Nonconventional Plasticizers. [Link]

  • Taylor & Francis Online. (n.d.). Rheology of PVC plastisols. II: Effect of time and temperature. [Link]

  • ResearchGate. (2001). Rheology of PVC Plastisol at Instability Region and Beyond (Proposal for SuperHigh Shear-Rate Coating). [Link]

  • MDPI. (2021). Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates. [Link]

  • Toxic Docs. (n.d.). Vinyl Plastisol and Organosol Coatings for Paper. [Link]

  • BCH Technologies. (2024). Improving Print Quality: Troubleshooting Orange Plastisol Ink Issues. [Link]

  • Bausano. (n.d.). Role of different plasticizers in PVC products. [Link]

  • ResearchGate. (2021). Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates. [Link]

  • PubMed. (2001). Rheology of PVC Plastisol: Particle Size Distribution and Viscoelastic Properties. [Link]

  • Oliver + Batlle. (2021). What are plastisols and how are they made?. [Link]

  • ResearchGate. (n.d.). PVC plastisols: Preparation, properties, and application. [Link]

  • ResearchGate. (2015). Viscosity variation in PVC plastisols? How can I maintain the viscosity within range?. [Link]

  • Printwear. (2022). Plastisol Ink Troubleshooting Guide. [Link]

  • Scribd. (n.d.). Temperature Dependent Rheological Behaviour of Plastisols Used in Coated Fabrics. [Link]

  • LinkedIn. (n.d.). What Are the Common Issues and Solutions in PVC Plastisol Ink Printing?. [Link]

  • ResearchGate. (n.d.). Time-dependent viscosity evolution (aging behavior) of PVC plastisols with varying plasticizer concentrations. [Link]

  • Google Patents. (n.d.). EP3473669A1 - Method of controlling plastisol viscosity.
  • European Patent Office. (2019). METHOD OF CONTROLLING PLASTISOL VISCOSITY - EP 3473669 A1. [Link]

  • ResearchGate. (n.d.). Viscosity aging of poly(vinyl chloride) plastisol: The effect of the resin type and plasticizer type. [Link]

  • ResearchGate. (n.d.). Formulation and mechanical characterization of PVC plastisols based on low‐toxicity additives. [Link]

  • Semantic Scholar. (n.d.). RECENT ADVANCES IN PLASTICIZERS. [Link]

  • TA Instruments. (n.d.). Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer. [Link]

  • Impact Analytical. (n.d.). Viscosity Testing. [Link]

  • Wiley Online Library. (n.d.). A rheological study of the ageing of emulsion and microsuspension‐based PVC plastisols. [Link]

  • BYK Instruments. (n.d.). Viscosity Measurement. [Link]

  • GSRS. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Benzoate plasticizers for reducing plastisol viscosity and fusion temperature. [Link]

  • PubChem. (n.d.). Bis(2-ethylhexyl) adipate. [Link]

  • ResearchGate. (n.d.). Effect of Alkyl Chain Length in Phthalate Plasticizer via Rheological Investigation of PVC Plastisol Gelation and Fusion. [Link]

  • Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. [Link]

Sources

Technical Support Center: Enhancing Polymer Thermal Stability with Bis(2-methoxyethyl) adipate (BMEA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Bis(2-methoxyethyl) adipate (BMEA) in enhancing the thermal stability of polymers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the effective use of BMEA. Here, you will find a comprehensive set of frequently asked questions (FAQs) to build your foundational knowledge, and a detailed troubleshooting guide to navigate the practical challenges you might encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role, mechanism, and application of this compound in polymer science.

1. What is this compound (BMEA) and what is its primary function in polymers?

This compound (BMEA), with the chemical formula C₁₂H₂₂O₆, is a diester of adipic acid and 2-methoxyethanol.[1][2][3] In polymer science, it primarily functions as a plasticizer.[1] Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[4][5] BMEA is incorporated into a polymer matrix to modify its physical and thermal properties without altering the fundamental chemical character of the polymer.[6]

2. How does BMEA enhance the thermal stability of polymers?

BMEA enhances the thermal stability of polymers indirectly. Its primary role is to lower the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8] By increasing the free volume between polymer chains, BMEA facilitates greater molecular mobility at lower temperatures.[9][10] This improved processability at lower temperatures can reduce the risk of thermal degradation during processing steps like extrusion or molding, which require elevated temperatures.[11] While not a thermal stabilizer in the sense of a radical scavenger or hydroperoxide decomposer, its plasticizing effect allows for processing at temperatures below the polymer's degradation onset.[12]

3. What is the mechanism of action for BMEA as a plasticizer?

The mechanism of plasticization by BMEA involves the disruption of intermolecular forces between polymer chains.[9] BMEA molecules, being smaller than the polymer chains, position themselves between these chains.[9][10] This spacing reduces the cohesive forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together in a rigid structure.[9] The methoxyethyl groups in BMEA's structure lend it distinct solubility characteristics, making it particularly compatible with certain polar polymers.[1] This increased intermolecular spacing, or "free volume," allows the polymer chains to move past one another more easily, resulting in increased flexibility and a lower Tg.[10]

4. Which polymers are most compatible with BMEA?

Adipate esters, as a class, are known for their excellent compatibility with a wide range of polymers, most notably polyvinyl chloride (PVC).[4] They are also used in vinyl chloride copolymers, polystyrene, and synthetic rubbers. The compatibility of BMEA with a specific polymer will depend on the polarity and chemical structure of both the polymer and the plasticizer. The presence of ether and ester groups in BMEA suggests good compatibility with moderately polar to polar polymers. However, experimental validation is crucial for novel polymer-BMEA blends.

5. How does the concentration of BMEA affect polymer properties?

The concentration of BMEA has a direct and significant impact on the polymer's properties:

  • Thermal Properties: Increasing BMEA concentration generally leads to a proportional decrease in the glass transition temperature (Tg).[13]

  • Mechanical Properties: As BMEA concentration increases, there is typically a decrease in tensile strength and elastic modulus (stiffness), and a significant increase in elongation at break (flexibility) and impact resistance.[6][9][10][14]

This trade-off between strength and flexibility is a key consideration in formulating a plasticized polymer for a specific application.[9]

Data Summary: Effect of Plasticizer Concentration on Polymer Properties

PropertyEffect of Increasing Plasticizer ConcentrationRationale
Glass Transition Temperature (Tg) DecreasesIncreased free volume and polymer chain mobility.[5][13]
Tensile Strength DecreasesReduced intermolecular forces between polymer chains.[6][9]
Elongation at Break IncreasesGreater ease of polymer chain movement and deformation.[6][9][14]
Elastic Modulus (Stiffness) DecreasesWeakened intermolecular interactions.[5][6]
Impact Resistance IncreasesEnhanced ability to absorb and dissipate energy through deformation.[9]
Melt Viscosity DecreasesEasier flow of polymer chains at elevated temperatures.[5]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using BMEA in polymer formulations.

Issue 1: Poor or Incomplete Plasticization
  • Symptoms: The final polymer product is more rigid than expected, exhibits brittleness, or the measured Tg is higher than anticipated for the given BMEA concentration.

  • Potential Causes & Solutions:

    • Inadequate Mixing/Dispersion: The BMEA may not be uniformly distributed throughout the polymer matrix.

      • Solution: Optimize your mixing process. For melt blending, ensure the screw design of your extruder provides sufficient shear and mixing. For solvent casting, ensure the polymer and BMEA are fully dissolved in a common solvent before casting and evaporation.

    • Incompatibility: There may be poor chemical compatibility between BMEA and the polymer.[5]

      • Solution: Assess the polarity of your polymer. If it is highly non-polar, BMEA may not be the ideal plasticizer. Consider using a co-plasticizer or a different plasticizer with a more suitable solubility parameter.

    • Incorrect Processing Temperature: The processing temperature may be too low for the BMEA to effectively penetrate and swell the polymer particles.[11]

      • Solution: Gradually increase the processing temperature while monitoring for any signs of polymer degradation. The temperature should be high enough to facilitate the diffusion of BMEA into the polymer matrix.

Issue 2: Plasticizer Migration or Leaching
  • Symptoms: The surface of the polymer product feels oily or sticky over time. The material becomes progressively more brittle, and there may be a noticeable loss of mass.

  • Potential Causes & Solutions:

    • High BMEA Concentration: An excess of BMEA beyond the polymer's saturation point can lead to its exudation.

      • Solution: Reduce the concentration of BMEA in your formulation. Conduct a concentration-dependent study to determine the optimal loading that achieves the desired properties without leading to migration.

    • Environmental Factors: Exposure to high temperatures, UV radiation, or contact with certain solvents can accelerate plasticizer migration.[9][15]

      • Solution: If the application involves such conditions, consider using a higher molecular weight plasticizer, which is less prone to migration. Alternatively, incorporate a UV stabilizer into your formulation if UV exposure is a concern.

    • Polymer Matrix Permeability: The structure of the polymer itself can influence the rate of plasticizer migration.[15]

      • Solution: If migration is a persistent issue, investigate cross-linking the polymer after plasticization. This can create a network structure that physically entraps the BMEA molecules, reducing their mobility.[16]

Issue 3: Unexpected Thermal Degradation During Processing
  • Symptoms: The polymer melt exhibits a yellow or brown discoloration, has a burnt odor, or the final product shows black specks.[17] TGA analysis reveals a lower-than-expected onset of degradation.

  • Potential Causes & Solutions:

    • Excessive Processing Temperature: The melt temperature is too high, causing the polymer to degrade.[17]

      • Solution: The primary benefit of using a plasticizer like BMEA is to lower the processing temperature.[11] Reduce the barrel and nozzle temperatures on your extruder or molding machine.

    • Long Residence Time: The polymer is being exposed to high temperatures for an extended period in the processing equipment.[17]

      • Solution: Increase the screw speed to reduce the residence time in the barrel. Ensure there are no "dead spots" in the extruder or mold where material can stagnate and degrade.[17]

    • Presence of Impurities: Contaminants in the polymer resin or BMEA can catalyze degradation.

      • Solution: Ensure high purity of both the polymer and BMEA. Check for any potential sources of contamination in your feeding and handling systems.[17]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_symptom Observed Symptom cluster_analysis Problem Analysis cluster_solutions Corrective Actions Symptom Identify Experimental Issue (e.g., Brittleness, Oily Surface, Discoloration) P1 Poor Plasticization? Symptom->P1 Brittleness P2 Plasticizer Migration? Symptom->P2 Oily Surface P3 Thermal Degradation? Symptom->P3 Discoloration Sol1 Optimize Mixing Increase Temperature Check Compatibility P1->Sol1 Sol2 Reduce Concentration Consider Cross-linking Add UV Stabilizer P2->Sol2 Sol3 Lower Temperature Reduce Residence Time Ensure Purity P3->Sol3 Result Optimized Polymer Properties Sol1->Result Sol2->Result Sol3->Result

Caption: A logical workflow for troubleshooting common issues when using BMEA.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to evaluate the thermal properties of polymers plasticized with BMEA.

Protocol 1: Evaluation of Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
  • Objective: To determine the effect of BMEA concentration on the glass transition temperature (Tg) of a polymer.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] A glass transition appears as a step-like change in the heat flow curve, from which the Tg can be determined.[7]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the BMEA-plasticized polymer into a standard aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 20°C to 150°C) at a controlled rate, typically 10°C/min.[7][18] This step is crucial to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again through the same temperature range at the same heating rate (10°C/min). The Tg is determined from this second scan to ensure a consistent thermal history.[7]

    • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. The Tg is typically reported as the midpoint of the step transition in the heat flow curve.[8] Compare the Tg values of samples with varying BMEA concentrations to the unplasticized polymer.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset of thermal degradation and compositional characteristics of the BMEA-plasticized polymer.

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] Mass loss events correspond to processes like volatilization of additives or polymer decomposition.[21][22]

  • Methodology:

    • Sample Preparation: Place 10-20 mg of the BMEA-plasticized polymer into a TGA sample pan (typically ceramic or platinum).

    • Instrument Setup: Place the sample pan onto the TGA's high-precision balance.

    • Thermal Program:

      • Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, such as 10°C/min or 20°C/min.[23]

      • The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidative effects.[20]

    • Data Analysis:

      • Plot the percentage of initial mass versus temperature.

      • The onset of degradation is the temperature at which significant mass loss begins. This is a key indicator of thermal stability.[21]

      • The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[20]

      • Any mass loss at lower temperatures (e.g., below 250°C) may correspond to the volatilization of the BMEA plasticizer, while subsequent mass loss at higher temperatures represents the degradation of the polymer backbone.

Mechanism of Plasticization Diagram

PlasticizationMechanism cluster_before Before Plasticization cluster_after After Plasticization with BMEA Rigid Polymer Chains Polymer Chains (Closely Packed, Restricted Motion) High_Tg High Glass Transition Temperature (Tg) Brittle Material BMEA Addition of This compound (BMEA) Rigid Polymer Chains->BMEA Flexible Polymer Chains Polymer Chains with BMEA (Increased Spacing, Enhanced Mobility) Low_Tg Lower Glass Transition Temperature (Tg) Flexible Material BMEA->Flexible Polymer Chains

Caption: How BMEA increases polymer chain mobility to enhance flexibility.

References

  • A Comparative Analysis of Adipate Plasticizer Leaching in Polymers. Benchchem.
  • Application Notes and Protocols for Leaching Studies of Adipate Plasticizers from Polymer Composites. Benchchem.
  • Buy this compound | 106-00-3. Smolecule.
  • Investigation of Polymers with Differential Scanning Calorimetry. Unknown Source.
  • DSC Analysis of Polymers | Thermal. EAG Laboratories.
  • How Do Plasticizers Affect the Mechanical Properties of PVC. Unknown Source.
  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries.
  • How Does DSC Determine The Glass Transition Temperature Of Polymers?. YouTube.
  • Measurement of Tg by DSC. Thermal Support.
  • Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. NIH.
  • The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). ResearchGate.
  • Effect of Various Plasticizers in Different Concentrations on Physical, Thermal, Mechanical, and Structural Properties of Wheat Starch-Based Films. MDPI.
  • The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. NIH.
  • Thermal Gravimetric Analysis (TGA). Plastics & Polymer Lab.
  • Bis(2-ethylhexyl) adipate. Chem-Impex.
  • Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. PMC - NIH.
  • BIS(2-ETHYLHEXYL) ADIPATE. Ataman Kimya.
  • This compound | C12H22O6 | CID 66046. PubChem - NIH.
  • Top ten troubleshooting tips for moulding both engineering and commodity polymers.. Distrupol.
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. Unknown Source.
  • (PDF) Plasticizer migration from cross-linked flexible PVC: Effects on tribology and hardness. ResearchGate.
  • Thermogravimetric Testing of Plastic. AZoM.com.
  • Characterization of Polymers Using TGA. Unknown Source.
  • Understanding Thermogravimetric Testing of Plastics. XRF Scientific.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.
  • Development of a Highly Efficient Environmentally Friendly Plasticizer. PMC - NIH.
  • Polymer Plasticization: Theories, Types, Process & Key Factors. SpecialChem.
  • Mastering Polymer Additives and Compounding: The Role of Processing Aids. YouTube.
  • Bis(2-Ethylhexyl) Adipate (DOA): A Versatile Plasticizer for Enhanced Flexibility and Performance. NINGBO INNO PHARMCHEM CO.,LTD..
  • Bis(2-ethylhexyl) adipate 103-23-1 wiki. Guidechem.
  • Bis(2-ethylhexyl) adipate. BOC Sciences - SpecialChem.
  • Polymer Injection Moulding Troubleshooting I Black Specks. YouTube.
  • Effects of introducing Bis(2-hydroxyethyl) terephthalate (BHET) units on crystalline structure, polymorphism and hydrolysis degradation of poly(butylene adipate-ethylene terephthalate) random copolyesters. ResearchGate.
  • Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Unknown Source.
  • Bis(2-ethoxyethyl) adipate | C14H26O6 | CID 7987. PubChem - NIH.
  • Update on Troubleshooting the PVC Extrusion Process. Chemtec Publishing.
  • This compound | CAS 106-00-3 | SCBT. Santa Cruz Biotechnology.
  • CHEMICAL COMPATIBILITY TABLE. Tom Parker Ltd.
  • This compound. gsrs.
  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.. DTIC.
  • Mastering thermal stability: Additives for heat-resistant plastics. SpecialChem.
  • Synthesis, characterization and thermal degradation mechanism of three poly(alkylene adipate)s: Comparative study. ResearchGate.
  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Unknown Source.
  • CHEMICAL COMPATIBILITY CHART. Unknown Source.

Sources

Overcoming challenges in the esterification of adipic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of Adipic Acid

Welcome to the technical support center for the esterification of adipic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental reaction. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common challenges, and provide actionable strategies for process optimization. Our goal is to empower you with the expertise to not only solve problems but to proactively design more robust and efficient experiments.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the esterification of adipic acid, providing a foundational understanding of the reaction's mechanics and variables.

Q1: What is the primary challenge in the esterification of adipic acid?

The main disadvantage of the direct esterification of adipic acid, a reaction commonly known as Fischer-Speier esterification, is the unfavorable chemical equilibrium.[1] The reaction between adipic acid (a dicarboxylic acid) and an alcohol produces the desired ester and water. However, this reaction is reversible. The accumulation of water, a byproduct, can drive the equilibrium back towards the reactants through hydrolysis, significantly limiting the final yield of the ester.[2][3] Overcoming this equilibrium is the central challenge to achieving high conversion.

Q2: Why is an acid catalyst necessary, and which one should I choose?

An acid catalyst is crucial for increasing the reaction rate to a practical level. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][4]

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH) are commonly used.[1] They are effective but require a neutralization step during workup, which can complicate purification.[5]

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer a significant advantage.[6][7] They can be easily removed from the reaction mixture by simple filtration, streamlining the purification process and often allowing for catalyst recycling.[7]

  • Biocatalysts: For temperature-sensitive or complex substrates, immobilized enzymes like Candida antarctica lipase (Novozym 435) can be used. These biocatalysts operate under milder conditions, minimizing side reactions, but may be more costly.[5]

Q3: How does temperature affect the reaction?

Temperature plays a dual role. Increasing the temperature generally increases the reaction rate, allowing the system to reach equilibrium faster.[6][7] Typical reaction temperatures range from 60–110 °C.[1] However, excessively high temperatures can promote undesirable side reactions, such as the degradation of esters or dehydration of certain alcohols, which can reduce yield and purity.[5][8] The optimal temperature is a balance between achieving a practical reaction rate and minimizing thermal degradation.

Q4: What is the difference between forming a monoester and a diester of adipic acid?

Adipic acid has two carboxylic acid groups, meaning it can react with one or two molecules of alcohol to form a monoester or a diester, respectively. The product distribution is primarily controlled by the stoichiometry of the reactants. To favor the formation of the diester, a significant excess of the alcohol is typically used. Conversely, to favor the monoester, the molar ratio of adipic acid to alcohol should be closer to 1:1, though this can result in a mixture of unreacted diacid, monoester, and diester, making purification challenging.[9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the esterification of adipic acid.

Problem 1: Low or Stalled Product Yield

Q: My reaction has been running for hours, but the conversion to the ester is very low. What is going wrong?

A: This is the most frequent issue and is almost always linked to the reaction equilibrium.

Possible Cause 1: Water Accumulation

  • Scientific Rationale: As a product of the reaction, water shifts the equilibrium back towards the starting materials (Le Chatelier's principle), effectively putting a "brake" on the forward reaction.[2]

  • Solution: Actively remove water as it is formed. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a water-immiscible solvent like toluene.[1][10] The toluene-water azeotrope boils at a lower temperature, is condensed, and collected in the trap. Since water is denser than toluene, it sinks to the bottom, while the toluene overflows and returns to the reaction flask, continuously removing water.[10]

Possible Cause 2: Insufficient Reactant Concentration

  • Scientific Rationale: The equilibrium can also be shifted towards the products by increasing the concentration of one of the reactants.

  • Solution: Use a large excess of the alcohol, especially if it is inexpensive and has a relatively low boiling point for easy removal after the reaction.[3][10] Studies have shown that increasing the alcohol-to-acid molar ratio significantly boosts conversion. Ratios of 15:1 or higher are sometimes employed.[6][7]

Possible Cause 3: Ineffective Catalysis

  • Scientific Rationale: An insufficient amount of catalyst or a deactivated catalyst will result in a slow reaction that may appear to have stalled before reaching equilibrium.

  • Solution: Ensure the correct catalyst loading. For homogeneous catalysts like H₂SO₄, a catalytic amount is sufficient. For heterogeneous catalysts like Amberlyst 15, loadings can range from 5% to 10% by weight of the reactants.[6] If using a recycled heterogeneous catalyst, ensure it has been properly regenerated, as its activity can decrease over multiple cycles due to coking or leaching.[8]

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Problem: Low Ester Yield q1 Is water being actively removed (e.g., Dean-Stark trap)? start->q1 s1 Implement water removal. - Use a Dean-Stark trap with toluene. - Add molecular sieves as a desiccant. q1->s1 No q2 What is the alcohol:acid molar ratio? q1->q2 Yes end Re-run experiment and monitor conversion s1->end s2 Increase the excess of alcohol. Aim for a molar ratio of >10:1 if practical. q2->s2 < 5:1 q3 Is the catalyst active and correctly loaded? q2->q3 > 5:1 s2->end s3 Verify catalyst. - Check loading (e.g., 5-10 wt% for Amberlyst). - Use fresh or regenerated catalyst. q3->s3 No / Unsure q3->end Yes s3->end

Caption: A decision tree for troubleshooting low ester yield.

Problem 2: Product Contains Unreacted Adipic Acid or Monoester

Q: After my reaction workup, analysis shows significant amounts of starting material and/or the monoester, but I wanted the diester. How can I improve selectivity and purity?

A: This issue points to an incomplete reaction or suboptimal stoichiometry and purification.

Possible Cause 1: Insufficient Reaction Time or Temperature

  • Scientific Rationale: Esterification of the second carboxylic acid group is often slower than the first due to statistical and electronic effects. The reaction may not have been run long enough or at a high enough temperature to drive the formation of the diester to completion.

  • Solution: Increase the reaction time and monitor the progress by periodically taking samples. Analyzing the acid number via titration can be a simple and effective way to track the consumption of carboxylic acid groups.[11] If the reaction stalls, consider a modest increase in temperature, ensuring it does not exceed the thermal stability of your components.

Possible Cause 2: Ineffective Purification

  • Scientific Rationale: Adipic acid has low solubility in many organic solvents at room temperature, while the resulting esters are typically much more soluble. The monoester will have intermediate polarity. These differences in physical properties must be exploited during purification.

  • Solution:

    • Neutralize the Catalyst: After the reaction, cool the mixture and wash it with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract any remaining acidic catalyst and unreacted adipic acid into the aqueous layer.

    • Distillation: After removing the aqueous layer and drying the organic phase, remove the excess alcohol, typically by distillation. The final ester product can then be purified by vacuum distillation, which is necessary for high-boiling-point adipate esters.[11]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl Adipate via Fischer Esterification

This protocol details a standard laboratory procedure for synthesizing diethyl adipate using an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion.

Materials:

  • Adipic Acid (14.6 g, 0.1 mol)

  • Ethanol (anhydrous, 92 g, 120 mL, 2.0 mol)

  • Toluene (100 mL)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.5 g)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reactants: To the flask, add adipic acid, ethanol, toluene, and TsOH·H₂O.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap (typically 4-6 hours). The theoretical amount of water to be collected is 3.6 mL (0.2 mol).

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 50 mL of 5% NaHCO₃ solution (caution: CO₂ evolution) and 50 mL of brine (saturated NaCl solution).

  • Workup - Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the toluene and excess ethanol by rotary evaporation. Purify the remaining crude diethyl adipate by vacuum distillation.

Data Presentation: Impact of Reaction Parameters on Adipic Acid Conversion

The following table summarizes kinetic data from a study on the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst, illustrating the impact of key variables.[6]

Temperature (K)Alcohol/Acid Molar RatioCatalyst Loading (% w/w)Adipic Acid Conversion (%) after 5h
32310:17%~55%
32315:17%~70%
32320:17%~72%
31320:17%~60%
33320:17%~85%

Data adapted from a kinetic study by Jain et al.[6]

Analysis:

  • Increasing the molar ratio from 10:1 to 15:1 provides a significant boost in conversion, while the increase from 15:1 to 20:1 shows diminishing returns.[6]

  • As expected, increasing the temperature from 313 K to 333 K substantially increases the reaction rate and final conversion.[6]

Protocol 2: Monitoring Reaction Progress by Titration (Acid Number Determination)

Procedure:

  • Carefully withdraw a small, accurately weighed aliquot (~0.5 g) from the reaction mixture.

  • Dissolve the aliquot in 25 mL of a neutral solvent mixture (e.g., 1:1 ethanol/diethyl ether).

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with a standardized solution of 0.1 M potassium hydroxide (KOH) in ethanol until a faint pink endpoint persists for 30 seconds.

  • The acid number (AN) is calculated as: AN (mg KOH/g) = (V × M × 56.1) / w Where: V = volume of KOH titrant (mL), M = molarity of KOH solution, 56.1 = molecular weight of KOH ( g/mol ), and w = weight of the aliquot (g).

  • A decreasing acid number over time indicates the consumption of carboxylic acid groups and the progress of the esterification.[11]

Section 4: Process Visualization

To better understand the experimental sequence, the following workflow diagram illustrates the key stages of a typical adipic acid esterification experiment.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) charge 2. Charge Reactants (Adipic Acid, Alcohol, Solvent, Catalyst) setup->charge reflux 3. Heat to Reflux & Collect Water charge->reflux monitor 4. Monitor Progress (TLC, Titration, GC) reflux->monitor cool 5. Cool Reaction monitor->cool Reaction Complete wash 6. Aqueous Wash (e.g., NaHCO₃) cool->wash dry 7. Dry Organic Layer (e.g., MgSO₄) wash->dry evap 8. Solvent Removal (Rotary Evaporation) dry->evap distill 9. Purify Product (Vacuum Distillation) evap->distill final Pure Adipate Ester distill->final

Caption: Workflow for adipic acid esterification and purification.

References

  • Sciencemadness Wiki. (2022, April 6). Esterification. Sciencemadness. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN106631647A - Method for removing water in continuous esterifying process. Google Patents.
  • Jang, J. H., et al. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir Loading. Catalysis Science & Technology. Available at: [Link]

  • Nguyen, T. L., et al. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Catalysis Reviews. Available at: [Link]

  • Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester. Google Patents.
  • Jain, A. K., et al. (2014). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of Chemical Reactor Engineering. Available at: [Link]

  • Google Patents. (n.d.). US5976324A - Removal of water from reaction mixtures. Google Patents.
  • ResearchGate. (n.d.). Esterification of adipic acid with methanol over Amberlyst 35. Request PDF. Available at: [Link]

  • Piacentini, M., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Taylor & Francis Online. (2025, January 17). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Google Patents. (n.d.). US3790626A - Purification of adipic acid. Google Patents.
  • Pragolab. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. Available at: [Link]

  • Organic Syntheses. (n.d.). Adipic acid. Organic Syntheses. Available at: [Link]

  • Master Organic Chemistry. (2017, March 23). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US3207783A - Purification of solid adipic acid. Google Patents.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactive Distillation for Two-Stage Reaction Systems: Adipic Acid and Glutaric Acid Esterifications. Request PDF. Available at: [Link]

  • FAO. (n.d.). ADIPIC ACID. FAO. Available at: [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester. Google Patents.

Sources

Technical Support Center: Minimizing Leaching of Bis(2-methoxyethyl) adipate from Plasticized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the leaching of Bis(2-methoxyethyl) adipate (BMEA) from plasticized materials. This resource offers practical, evidence-based solutions to common experimental challenges, ensuring the integrity and safety of your products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding BMEA and the phenomenon of plasticizer leaching.

1. What is this compound (BMEA) and where is it used?

This compound (BMEA), with the chemical formula C₁₂H₂₂O₆, is a plasticizer used to enhance the flexibility and durability of polymers.[1][2] Its specific methoxyethyl groups provide distinct solubility characteristics, making it suitable for applications requiring compatibility with polar solvents.[1] It is also utilized as a solvent in coatings and adhesives and as a chemical intermediate.[1]

2. What is plasticizer leaching and why is it a concern?

Plasticizer leaching, also known as migration, is the process where plasticizer molecules, which are not chemically bonded to the polymer matrix, move from the bulk of the material to its surface and into any contacting medium (e.g., liquids, solids, or air).[3][4][5] This is a significant concern for several reasons:

  • Material Integrity: The loss of plasticizer can cause the material to become brittle and crack, compromising its mechanical properties and lifespan.[4]

  • Contamination: Leached plasticizers can contaminate the surrounding environment or the product they are in contact with, which is a critical issue for food packaging, medical devices, and pharmaceutical applications.[3][4][5]

  • Health Risks: Some plasticizers have been identified as endocrine disruptors and can pose health risks if they migrate into food or biological systems.[4][5]

3. What is the fundamental mechanism of BMEA leaching?

The leaching of BMEA follows a multi-step physical process:

  • Diffusion: BMEA molecules move from the bulk of the polymer matrix towards the surface.[5][6]

  • Interfacial Transport: At the surface, the molecules partition into the contacting external medium (e.g., a solvent or foodstuff).[6]

  • Convective Removal: The surrounding medium then carries the leached molecules away from the surface.[6]

This process is driven by factors such as concentration gradients, temperature, and the chemical affinity between the plasticizer and the surrounding medium.[4][6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Higher than Expected Leaching of BMEA

  • Question: My experimental results show significantly higher BMEA leaching than anticipated. What are the likely causes?

    • Answer: Several factors could be contributing to elevated BMEA leaching. Consider the following:

      • Temperature: Elevated temperatures increase the mobility of plasticizer molecules within the polymer matrix, accelerating diffusion to the surface.[7][8][9] Even a small increase in temperature can significantly impact leaching rates.

      • Contacting Medium/Solvent: The nature of the solvent or medium in contact with the plastic is critical. Lipophilic or fatty substances tend to extract adipate plasticizers more effectively than aqueous, non-polar media.[10] The choice of solvent can dramatically influence the partitioning of BMEA from the polymer surface.

      • Contact Time: Leaching is a time-dependent process. Longer exposure of the plastic to the contacting medium will generally result in a greater cumulative amount of leached BMEA.[10]

      • Polymer Formulation: The compatibility between BMEA and the polymer matrix is key. Poor compatibility can lead to higher migration rates.[11] Additionally, the crystallinity and density of the polymer can affect the diffusion pathways available for the plasticizer to migrate.[10]

      • Mechanical Stress: Flexing or mechanical stress on the plasticized material can accelerate plasticizer migration by creating temporary free volume and pathways for the molecules to move.[12]

Issue 2: Inconsistent or Irreproducible Leaching Results

  • Question: I am observing significant variability in BMEA leaching across seemingly identical experimental setups. What could be causing this?

    • Answer: Inconsistent results often stem from subtle variations in experimental conditions. Here’s a checklist to ensure reproducibility:

      • Precise Temperature Control: Ensure your incubation or exposure temperature is tightly controlled and consistent across all samples. Fluctuations in temperature are a major source of variability.[9]

      • Standardized Sample Preparation: The surface area-to-volume ratio of your plastic sample to the contacting medium must be consistent. Ensure samples are cut to uniform dimensions and are fully and consistently immersed.

      • Homogeneous Material: Verify that the plasticized material itself is homogenous. Inconsistent mixing during manufacturing can lead to localized areas with higher plasticizer concentrations, resulting in variable leaching.

      • Agitation of the Contacting Medium: The degree of agitation (or lack thereof) of the surrounding liquid can affect the rate of mass transfer from the surface.[13] For static tests, ensure no unintended convection is occurring. For dynamic tests, maintain a consistent and controlled agitation speed.

      • Analytical Method Validation: Ensure your analytical method for quantifying BMEA (e.g., GC-MS, HPLC) is validated for linearity, accuracy, and precision. Inconsistent sample preparation for analysis can also introduce errors.

Issue 3: Material Has Become Brittle After Leaching Studies

  • Question: After my leaching experiment, the plastic material has lost its flexibility. Is this expected?

    • Answer: Yes, this is an expected consequence of significant plasticizer loss. The primary function of BMEA is to increase the free volume between polymer chains, which enhances flexibility.[4][14] As BMEA leaches out, the polymer chains can pack more closely together, reversing the plasticizing effect and leading to increased stiffness and brittleness.[4] This change in mechanical properties serves as a physical indicator of substantial plasticizer migration.

Section 3: Mitigation Strategies and Best Practices

This section outlines proactive measures to minimize BMEA leaching from the outset of your material design and experimental setup.

1. Formulation and Material Selection

  • High Molecular Weight and Polymeric Plasticizers: A primary strategy to reduce migration is to use plasticizers with a higher molecular weight.[3][15] Larger molecules have significantly lower mobility within the polymer matrix, making them less prone to leaching.[15] Polymeric plasticizers, which are long-chain molecules themselves, offer even greater resistance to migration.[15][16]

  • Bio-Based Plasticizers: Certain bio-based plasticizers, such as epoxidized soybean oil (ESO) or some citrates, can exhibit lower migration due to unique chemical structures that anchor more effectively within the polymer matrix.[15]

  • Reactive Plasticizers: These plasticizers are designed to form covalent bonds with the polymer chains, effectively immobilizing them and preventing migration.[3]

  • Polymer Matrix Selection: Choosing a polymer that has a high compatibility with BMEA can reduce the driving force for migration.[11]

2. Surface Modification Techniques

Surface modification aims to create a barrier at the material's surface to inhibit the escape of plasticizer molecules.[6][12]

  • Irradiation (UV, Gamma, E-beam): These methods can induce cross-linking in the near-surface region of the polymer.[6] This creates a denser, three-dimensional network that reduces free volume and physically hinders the diffusion of BMEA to the surface.[6][12]

  • Chemical Grafting and Fluorination: Grafting functional chemical chains onto the polymer surface can create interactions (e.g., hydrogen bonds) that bind plasticizer molecules, reducing their mobility at the interface.[6][12] Fluorination lowers the surface energy, which can reduce the partitioning of the plasticizer into certain contacting media.[6][17]

  • Barrier Coatings (PECVD, Sol-Gel): Applying an ultra-thin, dense barrier layer, such as silicon oxide (SiOx) via Plasma-Enhanced Chemical Vapor Deposition (PECVD), can create a highly effective and impermeable barrier to plasticizer diffusion.[12][17]

3. Processing and Experimental Conditions

  • Optimize Processing Temperatures: During manufacturing processes like extrusion or molding, excessive temperatures can promote plasticizer degradation and increase its initial concentration at the surface.[9][11]

  • Control Environmental Conditions: For storage and application, minimize exposure to high temperatures and aggressive solvents to the greatest extent possible.[8][9]

Section 4: Experimental Protocols

Protocol 1: Quantification of BMEA Leaching via GC-MS

This protocol provides a generalized method for quantifying BMEA migration into a liquid simulant.

  • Preparation of Materials:

    • Cut the BMEA-plasticized material into test specimens of a known surface area (e.g., 6 dm²).

    • Clean the specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Do not use solvents that could extract the plasticizer.

    • Select an appropriate liquid simulant based on the intended application (see table below).[18]

  • Migration Test:

    • Place the test specimen in a clean, inert glass container.

    • Add a known volume of the pre-heated simulant, ensuring the specimen is fully submerged. The standard ratio is typically 6 dm² of material per 1 L of simulant.[19]

    • Seal the container and place it in an oven or incubator at the desired test temperature (e.g., 40 °C for accelerated testing).[17]

    • Incubate for the specified duration (e.g., 10 days for standard food contact testing).[17]

  • Sample Preparation for GC-MS:

    • After incubation, remove the test specimen.

    • Take a precise aliquot of the simulant.

    • If the simulant is aqueous, perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., hexane or dichloromethane), shaking vigorously, and collecting the organic layer. Repeat the extraction for quantitative recovery.

    • If the simulant is an oil or fatty liquid, a dilution with a suitable solvent may be necessary.

    • Concentrate the extract to a known volume under a gentle stream of nitrogen.

    • Add an internal standard for accurate quantification.

  • GC-MS Analysis:

    • Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Develop a temperature program that effectively separates BMEA from other components.

    • Set the mass spectrometer to scan for characteristic ions of BMEA for identification and quantification.

  • Quantification:

    • Prepare a calibration curve using standards of known BMEA concentrations.

    • Calculate the concentration of BMEA in the simulant based on the calibration curve and the internal standard.

    • Express the final result as mg of BMEA per kg of simulant (mg/kg) or mg of BMEA per surface area of the material (mg/dm²).

Section 5: Data Presentation & Visualization

Table 1: Physicochemical Properties of this compound (BMEA)

PropertyValueSource
Chemical Formula C₁₂H₂₂O₆[1][2]
Molecular Weight 262.30 g/mol [2]
Appearance Colorless, viscous liquid[1]
Water Solubility Low[1]
Organic Solvent Solubility Soluble[1]

Table 2: Common Food Simulants for Migration Testing (Based on EU Regulation 10/2011)

SimulantCompositionType of Food Simulated
Simulant A 10% (v/v) ethanol in waterAqueous foods
Simulant B 3% (w/v) acetic acid in waterAcidic foods (pH < 4.5)
Simulant D1 Vegetable oil (e.g., olive oil)Fatty foods
Simulant D2 Isooctane or 95% ethanolAlternative for fatty foods

Source:[18][19][20]

Diagram 1: Mechanism of Plasticizer Leaching

This diagram illustrates the key stages of plasticizer migration from the bulk of a polymer to the surrounding environment.

LeachingMechanism cluster_polymer Polymer Matrix (Bulk) cluster_surface Polymer Surface cluster_medium Contacting Medium (e.g., Solvent) BMEA_bulk BMEA Molecules (Dispersed) BMEA_surface BMEA at Surface BMEA_bulk->BMEA_surface 1. Diffusion BMEA_leached Leached BMEA BMEA_surface->BMEA_leached 2. Partitioning Convection Convection BMEA_leached->Convection 3. Convective Removal

Caption: Workflow of plasticizer leaching from a polymer matrix.

Diagram 2: Experimental Workflow for Leaching Quantification

This diagram outlines the typical step-by-step process for conducting a BMEA migration study.

LeachingWorkflow Start Start: Prepare Plastic Specimens & Simulant Migration Migration Test: Immerse specimen in simulant at controlled Temperature & Time Start->Migration Extraction Sample Prep: Aqueous (LLE) or Fatty (Dilution) Migration->Extraction Analysis Analysis: GC-MS or HPLC Extraction->Analysis Quantification Data Processing: Quantify using calibration curve Analysis->Quantification End End: Report Results (mg/kg or mg/dm²) Quantification->End

Sources

Validation & Comparative

A Comparative Performance Analysis of Bis(2-methoxyethyl) adipate and Phthalate Plasticizers for Polyvinyl Chloride (PVC) Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

This guide offers a detailed comparative analysis of Bis(2-methoxyethyl) adipate (DMEA) and conventional phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). Aimed at researchers, scientists, and drug development professionals, this document provides an in-depth look at the performance, safety, and regulatory considerations of these critical polymer additives. By presenting objective experimental data and methodologies, this guide serves as a vital resource for making informed decisions in material formulation.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and workability to polymers like Polyvinyl Chloride (PVC).[1][2] For decades, phthalate esters have been the industry standard due to their cost-effectiveness and robust performance.[2][3] However, growing health and environmental concerns have spurred the development and adoption of alternative, non-phthalate plasticizers.[2][4] Among these, adipate-based plasticizers are gaining prominence. This guide focuses on a comparative evaluation of this compound (DMEA) against the widely used phthalates, DEHP and DINP.

The fundamental role of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and transforming a rigid polymer into a flexible material.[2] This is crucial for a vast array of applications, from medical devices and food packaging to building materials and automotive components.[2]

Chemical Structures and Properties

A foundational understanding of the molecular structures of DMEA, DEHP, and DINP is essential to comprehend their performance differences.

  • This compound (DMEA): An aliphatic diester of adipic acid and 2-methoxyethanol. Its linear structure is a key factor in its performance characteristics.

  • Di(2-ethylhexyl) phthalate (DEHP): An ortho-phthalate ester with a benzene ring core and two esterified 2-ethylhexyl alcohol chains.[5] It is a lower molecular weight phthalate.[5]

  • Diisononyl phthalate (DINP): A high molecular weight phthalate characterized by a mixture of branched isononyl alcohol isomers.[5]

Performance Attribute Showdown: DMEA vs. Phthalates

A plasticizer's efficacy is judged on several key performance indicators. The following sections compare DMEA, DEHP, and DINP across these critical parameters, supported by experimental data.

Plasticizing efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility, typically measured by a reduction in the glass transition temperature (Tg) or an increase in elongation at break. Adipate plasticizers are well-regarded for their excellent low-temperature performance, a direct result of their linear molecular structure which imparts greater flexibility to the polymer matrix.[6]

Table 1: Comparative Plasticizing Efficiency

PropertyThis compound (DMEA)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Glass Transition Temperature (Tg) Reduction (°C) Significant reduction, excellent low-temperature flexibility.[6]Standard industry benchmark for Tg reduction.[7]Good Tg reduction, comparable to DEHP.[8]Differential Scanning Calorimetry (DSC)
Tensile Strength (MPa) Varies with concentrationProvides good tensile strength.[1]Similar to DEHP.[1]ASTM D2284[1]
Elongation at Break (%) High, indicating good flexibility.[6]High, industry standard.[1]High, comparable to DEHP.[1]ASTM D2284[1]

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a critical concern as it can compromise the material's properties and lead to environmental and health issues.[9] Migration is influenced by factors such as the plasticizer's molecular weight, chemical structure, and the surrounding environment.[9]

Higher molecular weight and branched structures generally lead to lower migration.[5][10] Therefore, DINP, with its higher molecular weight and branched structure, exhibits lower volatility and migration compared to DEHP.[5] While specific data for DMEA's migration is less prevalent in the readily available literature, adipates, in general, can show higher migration rates than some phthalates due to their typically lower molecular weight and linear structure.[6]

Table 2: Comparative Migration and Volatility

PropertyThis compound (DMEA)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Volatility (Weight Loss %) Potentially higher due to lower molecular weight.Higher volatility than DINP.[5]Significantly lower volatility than DEHP.[5]Thermogravimetric Analysis (TGA)
Migration into Liquids (e.g., water, oils) Adipates can exhibit higher leaching in certain media.More readily migrates, especially into fatty substances.[5]More resistant to migration than DEHP.[5][8]Solvent Extraction (e.g., ASTM D1239)
Migration into Solids Data not readily available.Prone to migration into contacting solids.Lower migration than DEHP.ASTM D2199[11]

The thermal stability of a plasticizer is crucial for withstanding the high temperatures encountered during PVC processing without degradation. Both DEHP and DINP demonstrate excellent thermal stability under normal processing conditions, with decomposition temperatures around 300°C.[5] Adipate plasticizers also generally possess good thermal stability.[12]

Table 3: Comparative Thermal Stability

PropertyThis compound (DMEA)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Decomposition Temperature (°C) Good thermal stability.Stable up to approximately 300°C.[5]Comparable or slightly better than DEHP.[5]Thermogravimetric Analysis (TGA)

The primary driver for seeking alternatives to traditional phthalates is the concern over their potential health effects. Certain phthalates, like DEHP, have been identified as endocrine disruptors and are subject to stringent regulations in many regions.[2]

  • DEHP: Faces significant regulatory scrutiny due to its classification as a reproductive toxicant.[2]

  • DINP: While considered a safer alternative to DEHP, it is also under observation by some regulatory bodies.[8]

  • DMEA: Adipate plasticizers are generally considered to have a more favorable toxicological profile compared to regulated phthalates.[13][14] However, it is crucial to note that the toxicological profile of any chemical, including DMEA, is subject to ongoing research and regulatory review. The safety of Bis(2-methoxyethyl) phthalate (DMEP), a related phthalate, has been questioned due to its metabolism into toxic intermediates.[15]

Experimental Protocols: A Guide to Performance Evaluation

To ensure the validity and reproducibility of performance data, standardized testing methodologies are paramount. The following protocols outline the procedures for key performance evaluations.

This method determines the tensile properties of PVC compositions, which are indicative of plasticizer efficiency.[1]

Objective: To measure tensile strength, elongation at break, and modulus of elasticity.

Methodology:

  • Sample Preparation: Prepare PVC formulations with varying concentrations of the plasticizer being evaluated. Mold the formulations into standardized test specimens (e.g., dumbbell shape).

  • Conditioning: Condition the molded samples in a controlled environment to ensure consistent results.[1]

  • Tensile Testing: Subject the conditioned samples to tensile stress in a universal testing machine until failure.

  • Data Acquisition: Record the key parameters: tensile strength, elongation at break, and modulus of elasticity.

  • Analysis: Analyze the data to determine the optimal plasticizer concentration for the desired flexibility and strength.

This protocol assesses the resistance of a plasticizer to extraction by various liquids.

Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a specific solvent.

Methodology:

  • Sample Preparation: Prepare standardized PVC samples containing a known concentration of the plasticizer.

  • Initial Weighing: Accurately weigh the initial PVC samples.

  • Immersion: Immerse the samples in a selected solvent (e.g., distilled water, ethanol, or a food simulant) for a specified time and at a controlled temperature.

  • Drying and Final Weighing: Remove the samples from the solvent, dry them thoroughly, and weigh them again.

  • Calculation: The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Analysis (Optional): The solvent can be analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the leached plasticizer.

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability.

Objective: To determine the decomposition temperature of the plasticizer.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the plasticizer into a TGA crucible.

  • Heating Program: Heat the sample at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The TGA instrument records the weight of the sample as the temperature increases.

  • Analysis: The resulting TGA curve shows the temperature at which significant weight loss occurs, indicating the onset of decomposition.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts.

Plasticization_Mechanism cluster_1 Plasticized PVC P1 PVC Chain P2 PVC Chain Rigid Strong Intermolecular Forces P3 PVC Chain PL Plasticizer (DMEA/Phthalate) Flexible Reduced Intermolecular Forces (Flexibility) P4 PVC Chain

Caption: Mechanism of PVC Plasticization.

Migration_Testing_Workflow A 1. Prepare PVC Sample (Known Plasticizer Content) B 2. Initial Weighing (W_initial) A->B C 3. Immerse in Solvent (Controlled Time & Temp) B->C D 4. Dry Sample C->D G 7. (Optional) Analyze Solvent (GC/HPLC) C->G Leached Plasticizer E 5. Final Weighing (W_final) D->E F 6. Calculate Weight Loss (Migration %) E->F

Caption: Workflow for Migration Testing.

Performance_Comparison cluster_DMEA This compound (DMEA) cluster_Phthalates Phthalates (DEHP/DINP) DMEA_P ✓ Excellent Low-Temp Flexibility ✓ Favorable Toxicological Profile (Generally) ? Migration Resistance Varies Phth_P ✓ Proven Performance & Efficiency ✓ Good Thermal Stability ✗ Regulatory & Health Concerns (esp. DEHP) Topic Plasticizer Performance Topic->DMEA_P Alternative Topic->Phth_P Traditional

Caption: High-Level Performance Comparison.

Conclusion: A Balanced Approach to Plasticizer Selection

The choice between this compound and phthalate plasticizers is not straightforward and depends heavily on the specific application requirements.

  • This compound (DMEA) and other adipates present a compelling alternative, particularly for applications where low-temperature flexibility is critical and a more favorable toxicological profile is desired.

  • Phthalates like DINP continue to be a viable option where a balance of performance, cost, and lower migration (compared to DEHP) is needed, and regulatory constraints for the specific application allow for their use.

  • DEHP , while a highly effective plasticizer, faces increasing restrictions and is often being replaced in new formulations due to health concerns.

For researchers and developers, a thorough evaluation based on empirical data is essential. This guide provides a framework for such an analysis, emphasizing the importance of standardized testing and a clear understanding of the trade-offs between different plasticizer technologies. As the regulatory landscape continues to evolve, the demand for high-performance, safer plasticizers like DMEA is expected to grow, driving further innovation in the field of polymer additives.

References

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3).
  • DINP vs DEHP Plasticizer Comparison - BASTONE. (2025, November 25).
  • Massachusetts Chemical Fact Sheet - Di (1,2-Ethylhexyl) Phthalate (DEHP) - Toxics Use Reduction Institute.
  • Types of Plasticizers: Phthalates vs Non-Phthalates - Patsnap Eureka. (2025, July 3).
  • the differences between dehp, dop and dinp_industrial additives - ShangHai QiGuang. (2024, January 12).
  • D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions - ASTM. (2019, September 27).
  • A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods - Universiti Teknologi MARA. (2023, April 30).
  • Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC - NIH. (2022, May 5).
  • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC - NIH. (2021, October 19).
  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - NIH. (2021, February 10).
  • Phthalate Plasticizer Market Trends and Opportunities for Growth - Market Report Analytics.
  • Understanding plasticiser leaching from polystyrene microplastics - PubMed. (2023, January 20).
  • Understanding plasticiser leaching from polystyrene microplastics | Request PDF. (2025, August 7).
  • The results of the thermal analysis of the plasticizers. - ResearchGate.
  • Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers' - P2 InfoHouse.
  • Plasticizer Selection Guide: Comparing Phthalate Vs. Non-phthalate Options For Performance & Compliance | Chemical Bull Pvt. Ltd. (2026, January 8).
  • Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent.
  • Bis(2-ethylhexyl) adipate - Chem-Impex.
  • Bis(2-methoxyethyl) phthalate - Grokipedia.
  • BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya.

Sources

Validation of Bis(2-methoxyethyl) adipate purity by GC-MS analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Analysis

I'm now diving into the GC-MS analysis of Bis(2-methoxyethyl) adipate. My initial step involves targeted Google searches to gather data on its properties and established analytical methods, with the aim of creating a comprehensive knowledge base.

Developing Analytical Comparison

I'm now expanding my search to explore alternative analytical techniques for comparing purity assessment of similar diester compounds. I will also be seeking out pharmacopeial standards and regulatory guidelines to define purity requirements. The next step is a focus on peer-reviewed articles and application notes to learn about the established GC-MS methods. After collecting that information, I'll then move into establishing the principles of GC-MS to inform the experimental choices.

Defining Purity Requirements

I'm now starting with a deep dive into this compound GC-MS analysis, starting with thorough Google searches for chemical properties and common impurities. After that, I'm digging into pharmacopeial standards and regulatory guidelines to define purity requirements, and I'm broadening the scope to look at alternative analytical techniques, as a basis for later comparisons. Finally, I'll then move into establishing the principles of GC-MS to inform the experimental choices. Next, I'll create a Graphviz diagram to visually represent this experimental workflow.

Collecting Foundational Data

I've established a solid base with my search. I've uncovered information on GC-MS analysis of adipate esters like DEHA, structurally akin to this compound. The results span method development, validation, and application across diverse matrices.

Deepening Analytical Investigation

Now, I'm pivoting my focus. While the initial data was useful, I need specifics. I'm actively seeking established GC-MS methods designed specifically for this compound, including ideal parameters. I'm also hunting for common impurities, and alternative analytical methods to cross-validate. Finally, I'm looking for authoritative purity guidelines.

Refining Focus for Specific Data

I'm expanding my approach, building upon the initial findings. I've uncovered general data on adipate ester analysis via GC-MS, and found structural similarity to DEHA. I have a foundational understanding of the target analyte's properties. However, I'm now prioritizing established GC-MS methods for the specific analyte, looking for impurities, and alternative analytical techniques to complement GC-MS. Finally, I'm seeking authoritative purity guidelines to establish context for purity validation.

Analyzing new spectral data

I've made headway! The second round of searches was fruitful, revealing specific GC-MS spectral data for this compound on PubChem. This detailed info gives me a solid foundation for developing the method.

Developing analytical methods further

I am now delving into the synthesis specifics of this compound to better predict likely impurities. I'm also still hunting for a complete, validated GC-MS method, or at least a robust protocol to build from. Additionally, I am assembling details on alternatives, like HPLC and NMR, for comparison, and have gathered relevant ICH and EMA guidelines on impurities to inform the purity validation rationale.

Focusing on Missing Gaps

I'm zeroing in on the data holes. While I've gathered decent GC-MS spectral info and general impurity data, I still need a complete, validated GC-MS method for this compound. Synthesis specifics are also a priority to predict impurities accurately. Detailed experimental protocols for HPLC and NMR are crucial for a solid comparison, and I'm seeking pharmacopeial monographs for adipate esters to specify purity requirements.

Examining Ester Synthesis

I've been immersed in the synthesis of adipate esters, gathering a mountain of data. I've pinpointed potential impurities, including unreacted adipic acid and 2-methoxyethanol. My focus is now shifting to refining purification strategies, aiming to achieve high purity.

Synthesizing Protocols and Standards

I have a wealth of information now. I've compiled GC-MS, HPLC, and qNMR data with method validation parameters for comparative analysis. Although no single document explicitly details a GC-MS method for the specific ester, I can create detailed protocols based on analogous compounds. I can also create HPLC and qNMR protocols. With this information, I can set purity standards using relevant guidelines and similar plasticizer monographs to generate the comprehensive guide.

Formulating a Comprehensive Guide

I've made great progress! I have synthesized information on ester synthesis and impurity prediction, plus GC-MS, HPLC, and qNMR methods. Although I lack a single, validated GC-MS method, I can create detailed protocols from analogous compounds. Using available guidelines and plasticizer standards, I'm forming purity criteria. Now, I'm focused on structuring and writing the guide.

Comparative Ecotoxicological Profile of Adipate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ecotoxicity of Adipate Ester Plasticizers

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

The shift away from traditional phthalate plasticizers, driven by environmental and health concerns, has placed alternative compounds like adipate esters under the scientific spotlight. Adipates, esters of adipic acid, are widely used to impart flexibility to polymers in applications ranging from medical devices to food packaging.[1] Their reputation as a more benign class of plasticizers is generally well-founded, characterized by lower toxicity and more rapid biodegradation.[2][3][4] However, a nuanced understanding of their ecotoxicological profiles is critical for responsible material selection and development.

This guide provides a comparative analysis of the ecotoxicity of different adipate esters, grounded in experimental data. We will delve into the structure-ecotoxicity relationships that govern their environmental impact, examine their fate in aquatic and terrestrial systems, and provide detailed protocols for their evaluation, empowering researchers to make data-driven decisions.

The ecotoxicity of adipate esters is not uniform; it varies significantly with the structure of the alcohol substituent.[2][5] Generally, longer-chain adipates exhibit lower aquatic toxicity due to their reduced water solubility and bioavailability.[6] The following table summarizes key ecotoxicity endpoints for several common adipate esters across three trophic levels: algae, aquatic invertebrates, and fish.

Table 1: Comparative Ecotoxicity Data for Selected Adipate Esters

PlasticizerChemical NameTest OrganismEndpointValue (mg/L)Reference(s)
DEHA / DOA Di(2-ethylhexyl) adipateDaphnia magna (Water Flea)48h EC₅₀0.48 - 0.85[6][7]
Daphnia magna (Water Flea)21d NOEC0.024 - 0.052[6][7][8]
Fish (various species)96h LC₅₀> 0.78 (above water solubility)[6][7][9]
Algae72h EC₅₀Not acutely toxic at water solubility limit[6][7][9]
DINA Diisononyl adipateAquatic OrganismsAcute LC/EC/IC₅₀Non-toxic[10]
Aquatic OrganismsChronic NOECNegligible[10]
DBA Dibutyl adipateOryzias latipes (Japanese Rice Fish)96h LC₅₀3.7[6]
DTDA Ditetradecyl adipateDaphnia magna (Water Flea)48h EC₅₀> 100 (estimated via read-across)[6]
Danio rerio (Zebrafish)96h LC₅₀> 100 (estimated via read-across)[6]

Analysis of Ecotoxicity Data:

  • Di(2-ethylhexyl) adipate (DEHA/DOA) is the most extensively studied adipate. While it shows low acute toxicity to fish and algae, with effects occurring only above its water solubility, it is acutely and chronically toxic to the aquatic invertebrate Daphnia magna at concentrations in the µg/L to low mg/L range.[7][9] This highlights the importance of evaluating multiple species to understand the full spectrum of potential environmental risk.

  • Diisononyl adipate (DINA) is characterized by very low ecotoxicity, with hazard profiles classifying it as non-toxic to aquatic life on an acute basis and of negligible concern for chronic effects.[10] This is largely attributable to its very low water solubility.

  • Dibutyl adipate (DBA) , a shorter-chain ester, exhibits higher acute toxicity to fish compared to the longer-chain DEHA, demonstrating a key structure-activity relationship.[6]

Structure-Ecotoxicity Relationships: The Role of the Alkyl Chain

The primary determinant of an adipate ester's ecotoxicity is the length and branching of its alcohol (alkyl) chains. This relationship is fundamentally tied to the compound's physicochemical properties, particularly its water solubility and octanol-water partition coefficient (Kₒₗ).

A general principle for non-specific acting chemicals like esters is that toxicity tends to increase with decreasing alkyl chain length.[3] Shorter-chain esters are more water-soluble, leading to higher bioavailable concentrations in the aquatic environment. Conversely, as the alkyl chain length increases, water solubility plummets, reducing the exposure concentration and thus the observed toxicity.[6]

G cluster_0 Structure-Ecotoxicity Trend for Adipate Esters a Increase Alkyl Chain Length b Decrease Water Solubility a->b c Decrease Bioavailability b->c d Decrease Acute Aquatic Toxicity c->d

Caption: The influence of alkyl chain length on the ecotoxicity of adipate esters.

Environmental Fate: Superior Biodegradability and Low Bioaccumulation

A significant environmental advantage of adipate esters is their ready biodegradability.[11][12] Studies have consistently shown that adipates like DOA are rapidly and extensively broken down by microorganisms in soil, sewage treatment simulations, and natural aquatic environments.[7][13]

The biodegradation pathway involves the sequential enzymatic hydrolysis of the two ester bonds.[14] This process breaks the molecule down into adipic acid and the corresponding alcohol, which are typically common metabolites that can be readily used by microorganisms as carbon sources, preventing the formation of persistent and toxic metabolites.[2][14]

Furthermore, despite their lipophilic nature (high Kₒₗ values), adipate esters demonstrate a low potential for bioaccumulation. For example, DEHA has a measured bioconcentration factor (BCF) of just 27 in bluegill fish, indicating it is not accumulative or persistent in this species.[7][15] This is significantly lower than would be predicted from its Kₒₗ alone and is attributed to the ability of organisms like fish to efficiently metabolize and excrete the compound.[9] This metabolic capability is a crucial factor that mitigates the risk of biomagnification in aquatic food webs.

Standardized Ecotoxicity Testing Methodologies

To ensure data is comparable and reliable, ecotoxicity testing is conducted according to internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.[16] These guidelines provide detailed, validated methodologies for assessing the effects of chemicals on various environmental species.[17]

G cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis prep_chem Prepare Stock Solution (WAF or direct) exposure Expose Organisms to Concentration Series prep_chem->exposure prep_org Acclimate Test Organisms prep_org->exposure observe Observe & Record Endpoints (e.g., Mortality, Immobilization, Growth Inhibition) exposure->observe control Maintain Negative Control control->observe calculate Calculate LC50/EC50/NOEC observe->calculate

Caption: Generalized workflow for aquatic ecotoxicity testing.

Below are detailed, step-by-step protocols for three fundamental aquatic toxicity tests, essential for evaluating adipate esters.

Experimental Protocol 1: Fish, Acute Toxicity Test (Adapted from OECD TG 203)

Objective: To determine the median lethal concentration (LC₅₀) of an adipate ester to fish over a 96-hour exposure.

Causality: This test identifies the concentration of a chemical that is lethal to 50% of the test fish population. It is a benchmark for acute aquatic toxicity and is critical for hazard classification and risk assessment. The 96-hour duration is chosen to be long enough to observe acute effects while avoiding complications from starvation in unfed tests.

Methodology:

  • Test Substance Preparation: Due to the low water solubility of most adipate esters, a Water Accommodated Fraction (WAF) is typically prepared.

    • Add a known amount of the adipate ester to dilution water (e.g., 100 mg/L) in a vessel with minimal headspace.

    • Stir with a magnetic stirrer for 24 hours, ensuring a vortex does not form to minimize mechanical dispersion of droplets.

    • Let the mixture settle for 1 hour, then collect the aqueous phase (the WAF) for creating test dilutions. The concentration of the adipate in the WAF must be analytically determined.

  • Test Organisms: Use a recommended species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss). Fish should be young, healthy, and acclimated to test conditions for at least 12 days.

  • Test Conditions:

    • Temperature: Maintain a constant, species-appropriate temperature (e.g., 23 ± 1 °C for Zebrafish).

    • Light: 16-hour light / 8-hour dark photoperiod.

    • Loading: Use a minimum of 7 fish per test concentration and control group.

  • Exposure:

    • Prepare a geometric series of at least five test concentrations using the WAF stock, plus a water-only control.

    • Introduce the acclimated fish to the test vessels.

    • The test duration is 96 hours. Do not feed the fish during the test.

  • Observations:

    • Record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

    • Measure water quality parameters (pH, dissolved oxygen, temperature) daily.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 96-hour LC₅₀ value with 95% confidence limits.

Experimental Protocol 2: Daphnia sp. Acute Immobilisation Test (Adapted from OECD TG 202)

Objective: To determine the median effective concentration (EC₅₀) of an adipate ester that causes immobilisation in Daphnia magna over a 48-hour exposure.

Causality: Daphnids are sensitive crustacean indicators of aquatic toxicity. Immobilisation is a critical sublethal endpoint as it prevents feeding and evasion of predators, effectively representing mortality. The 48-hour duration captures acute toxicity in these fast-metabolizing organisms.

Methodology:

  • Test Substance Preparation: Prepare a WAF and test dilutions as described in the fish acute toxicity test. Analytical confirmation of concentrations is essential.

  • Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy, thriving culture.

  • Test Conditions:

    • Temperature: Maintain at 20 ± 1 °C.

    • Light: 16-hour light / 8-hour dark photoperiod.

    • Vessels: Use glass beakers filled with at least 10 mL of test solution per group.

  • Exposure:

    • Use at least 20 daphnids for each test concentration and control, divided into at least four replicate groups of 5 animals each.

    • Transfer the neonates into the test vessels. Do not feed the daphnids.

    • The test duration is 48 hours.

  • Observations:

    • Record the number of immobilised daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

    • Monitor water quality parameters at the beginning and end of the test.

  • Data Analysis: Calculate the 48-hour EC₅₀, the concentration that immobilises 50% of the daphnids, using appropriate statistical methods.

Experimental Protocol 3: Alga, Growth Inhibition Test (Adapted from OECD TG 201)

Objective: To determine the concentration of an adipate ester that inhibits the growth of a freshwater green alga (e.g., Desmodesmus subspicatus) over 72 hours.

Causality: Algae are primary producers at the base of most aquatic food webs. Inhibition of their growth can have cascading effects on the entire ecosystem. This test measures effects on cell division over several generations, providing a sensitive measure of toxicity.

Methodology:

  • Test Substance Preparation: Prepare a WAF and test dilutions as previously described. Ensure all glassware is sterile.

  • Test Organisms: Use an exponentially growing, axenic culture of a recommended algal species.

  • Test Conditions:

    • Temperature: Maintain at 21-24 °C.

    • Light: Provide continuous, uniform cool-white fluorescent illumination.

    • Culture Medium: Use a standard, nutrient-rich algal growth medium.

  • Exposure:

    • Inoculate flasks containing the control and each test concentration with a low density of algal cells (e.g., 10⁴ cells/mL).

    • Typically use three replicates per concentration.

    • Incubate the flasks for 72 hours, ensuring they are continuously shaken or stirred to keep algae in suspension.

  • Observations:

    • Measure the algal biomass (cell concentration) at least every 24 hours. This can be done using a particle counter, spectrophotometer (optical density), or in-vivo fluorescence.

  • Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC₅₀, the concentration causing a 50% reduction in growth rate compared to the control.

Conclusion

Adipate plasticizers represent a class of compounds that are, on the whole, environmentally preferable to many of their phthalate counterparts due to their enhanced biodegradability and lower potential for bioaccumulation.[2][7] However, this comparative guide demonstrates that a blanket "safe" classification is scientifically unsound. Ecotoxicity varies significantly within the adipate class, with shorter-chain esters like DBA showing greater aquatic toxicity than longer-chain esters like DINA and DEHA.[6] Furthermore, even less toxic adipates like DEHA can pose a chronic risk to sensitive species such as Daphnia magna.[7][9]

For researchers, scientists, and drug development professionals, the selection of an adipate plasticizer must be an evidence-based process. This involves a careful review of existing ecotoxicological data and, where data gaps exist, commissioning standardized tests as detailed in this guide. By understanding the interplay between chemical structure, environmental fate, and biological effects, we can advance the development of materials that are not only functional but also environmentally sustainable.

References

  • Vikhareva, I. N., Aminova, G., & Mazitova, A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]

  • Vikhareva, I. N., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Semantic Scholar. [Link]

  • Hamilton, M. C., et al. (1986). Assessment of the safety of dioctyl adipate in freshwater environments. Environmental Toxicology and Chemistry, 5(10), 937-945. [Link]

  • Vikhareva, I. N., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI. [Link]

  • Vikhareva, I. N., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. National Institutes of Health. [Link]

  • OECD. (2019). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD Series on Testing and Assessment, No. 23. [Link]

  • IPCS. (1998). DIOCTYL ADIPATE. International Chemical Safety Cards. [Link]

  • Mazitova, A. K., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1845. [Link]

  • Rymarz, G., & Głowacka, D. (2014). Synthesis and biodegradability of some adipic and sebacic esters. ResearchGate. [Link]

  • Vikhareva, I. N., et al. (2021). Biodegradation chemistry of new adipate plasticizers. Journal of Physics: Conference Series, 2094, 052032. [Link]

  • ECETOC. (2024). A tiered approach for the aquatic toxicity testing of particulate materials. Environmental Science. [Link]

  • U.S. EPA. Technical Factsheet on DI (2-Ethylhexyl) Adipate. U.S. Environmental Protection Agency. [Link]

  • EU Science Hub. Aquatic toxicity. The Joint Research Centre. [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Smithers. Ecotoxicology: OECD Standards. Smithers. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Diisononyl adipate. Chemos. [Link]

  • OECD. (1998). SIDS INITIAL ASSESSMENT REPORT FOR 8TH SIAM: Bis(2-ethylhexyl)adipate. UNEP Publications. [Link]

  • Adeleye, A. S., et al. (2023). Global Environmental and Toxicological Data of Emerging Plasticizers. Environmental Health Perspectives, 131(5), 056001. [Link]

  • Mazitova, A., et al. (2022). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. MDPI. [Link]

  • REMPEC. (2020). DIISONONYL ADIPATE. Regional Marine Pollution Emergency Response Centre for the Mediterranean Sea. [Link]

  • U.S. EPA. (1981). Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. U.S. Environmental Protection Agency. [Link]

  • DeWeese, A. D., & Schultz, T. W. (2001). Structure-activity relationships for aquatic toxicity to Tetrahymena: halogen-substituted aliphatic esters. Environmental Toxicology, 16(1), 54-60. [Link]

  • Al-Azzawi, W. T., et al. (2022). Biodegradability Assessment of Polyester Copolymers Based on Poly(ethylene adipate) and Poly(ε-caprolactone). Polymers, 14(18), 3736. [Link]

  • Kluwe, W. M., et al. (1985). Carcinogenic potential of phthalic acid esters and related compounds: structure-activity relationships. Environmental Health Perspectives, 61, 129-133. [Link]

  • Parkerton, T. F., et al. (2000). Application of quantitative structure--activity relationships for assessing the aquatic toxicity of phthalate esters. Environmental Toxicology and Chemistry, 19(10), 2660-2668. [Link]

  • IARC. (2000). Di(2-ethylhexyl) adipate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77. [Link]

  • WHO. (1995). Di(2-ethylhexyl)adipate in Drinking-water. World Health Organization. [Link]

  • EWG. (2003). Mono(2-ethylhexyl) adipate. EWG's Human Toxome Project. [Link]

  • Mackintosh, C. E., et al. (2004). Bioaccumulation of Phthalate Esters in Aquatic Food-Webs. Simon Fraser University. [Link]

  • Wang, Y., et al. (2022). Accumulation and Transport of Phthalic Acid Esters in the Soil-Plant System of Agricultural Fields with Different Years of Film Mulching. Agronomy, 12(11), 2735. [Link]

  • Mo, C. H., et al. (2015). Uptake and Metabolism of Phthalate Esters by Edible Plants. Environmental Science & Technology, 49(24), 14353-14360. [Link]

Sources

A Comparative Guide to Plasticizer Efficiency in PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in material science and polymer development, the selection of an appropriate plasticizer is a critical determinant of the final properties and performance of Polyvinyl Chloride (PVC) products. This guide provides an in-depth comparative analysis of various plasticizers, offering a scientific rationale for their selection, detailed experimental protocols for performance evaluation, and a transparent look at comparative data. Our focus is on empowering you with the knowledge to make informed decisions in your PVC formulation development.

The Science of Plasticization in PVC

Polyvinyl Chloride, in its unadulterated state, is a rigid and brittle polymer. The magic of transforming it into a flexible and versatile material lies in the process of plasticization. At a molecular level, plasticizers are small molecules that position themselves between the long polymer chains of PVC. This insertion increases the free volume and reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together.[1] The result is a significant decrease in the glass transition temperature (Tg) of the PVC, transitioning it from a hard, glassy state to a softer, more rubbery state at room temperature.

The efficiency of a plasticizer is not a singular metric but a composite of several performance indicators. A highly efficient plasticizer will achieve the desired flexibility at a lower concentration, which can be economically advantageous and minimize potential issues like migration. Key factors influencing a plasticizer's efficiency include its molecular weight, chemical structure, polarity, and compatibility with the PVC matrix.[2]

cluster_0 Unplasticized PVC cluster_1 Plasticization Process cluster_2 Plasticized PVC P1 PVC Chain P2 PVC Chain P3 PVC Chain Addition of Plasticizer Addition of Plasticizer Plast1 Plasticizer PVC2 PVC Chain Plast1->PVC2 Plast2 Plasticizer PVC3 PVC Chain Plast2->PVC3 PVC1 PVC Chain PVC1->Plast1 PVC2->Plast2

Caption: Mechanism of PVC Plasticization.

A Comparative Overview of Plasticizer Classes

The landscape of PVC plasticizers is diverse, with each class offering a unique profile of performance, cost, and regulatory considerations.

  • Phthalate Esters: For decades, phthalates have been the workhorse plasticizers for PVC due to their high efficiency and cost-effectiveness.[3] Common examples include Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). However, concerns over the potential health effects of low-molecular-weight phthalates like DEHP have led to regulatory restrictions and a shift towards higher-molecular-weight phthalates and non-phthalate alternatives.[3][4]

  • Terephthalates: Dioctyl terephthalate (DOTP) is a primary example of a non-ortho-phthalate plasticizer that has gained significant traction as a replacement for DEHP and DINP.[5] Structurally, the ester groups in terephthalates are in the para position on the benzene ring, which is believed to contribute to a more favorable toxicological profile.[6] DOTP is known for its low volatility and good thermal stability.[6]

  • Citrate Esters: Derived from citric acid, a naturally occurring compound, citrate plasticizers are recognized for their low toxicity and biodegradability, making them a preferred choice for sensitive applications like medical devices, food packaging, and toys.[5][7][8] While they may come at a higher cost, their safety profile is a significant advantage.

  • Bio-based Plasticizers: With a growing emphasis on sustainability, bio-based plasticizers derived from renewable resources such as vegetable oils (e.g., epoxidized soybean oil - ESO) are gaining prominence.[9] ESO can also act as a secondary plasticizer and a heat co-stabilizer in PVC formulations. While some bio-based plasticizers may not match the efficiency of traditional phthalates on a one-to-one basis, ongoing research is continuously improving their performance.[10]

Experimental Evaluation of Plasticizer Efficiency: Protocols and Causality

A rigorous and standardized evaluation of plasticizer performance is paramount for informed material selection. The following section details the critical experimental protocols, explaining the scientific reasoning behind each test.

cluster_tests Performance Evaluation Formulation PVC Formulation (Resin, Plasticizer, Stabilizer) Compounding Melt Compounding (e.g., Two-Roll Mill) Formulation->Compounding Molding Compression Molding of Test Specimens Compounding->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Mechanical Mechanical Properties (Hardness, Tensile, Torsion) Conditioning->Mechanical Thermal Thermal Stability (TGA, OIT) Conditioning->Thermal Migration Migration Resistance (Volatile Loss, Extraction) Conditioning->Migration Physical Physical Properties (Specific Gravity, MFR) Conditioning->Physical Data Data Analysis & Comparison Mechanical->Data Thermal->Data Migration->Data Physical->Data

Caption: Experimental Workflow for Plasticizer Evaluation.

Mechanical Properties

The primary function of a plasticizer is to impart flexibility. Therefore, the evaluation of mechanical properties is fundamental.

  • Standard: ASTM D2240

  • Principle: This test measures the indentation hardness of the plasticized PVC. A lower durometer reading indicates a softer, more plasticized material. It is a quick and non-destructive method to assess the plasticizing effect.

  • Protocol:

    • Condition the test specimens according to ASTM D618.

    • Select the appropriate durometer scale (typically Shore A for flexible PVC).[11]

    • Place the specimen on a hard, flat surface.

    • Apply the durometer presser foot to the specimen, ensuring it is perpendicular to the surface.

    • Record the hardness reading within one second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

  • Standard: ASTM D2284 (specifically for flexible PVC)

  • Principle: This test provides crucial information about the material's strength and elasticity. The addition of a plasticizer typically decreases tensile strength and increases elongation at break.

  • Protocol:

    • Prepare dumbbell-shaped test specimens from the molded sheets.

    • Condition the specimens as per ASTM standards.

    • Measure the cross-sectional area of the narrow section of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the maximum load (to calculate tensile strength) and the elongation at the point of rupture.

  • Standard: ASTM D1043

  • Principle: This method is vital for applications where the PVC product will be exposed to a range of temperatures. It determines the apparent modulus of rigidity, providing insight into the material's flexibility at low temperatures. A more efficient low-temperature plasticizer will result in a lower stiffness at colder temperatures.[2][12]

  • Protocol:

    • Prepare rectangular test specimens.

    • Mount the specimen in the torsion apparatus within a temperature-controlled chamber.

    • Cool the chamber to the lowest desired test temperature.

    • Apply a specified torque to the specimen for a set duration.

    • Measure the angular deflection.

    • Increase the temperature in controlled increments and repeat the measurement at each temperature.

    • Calculate the apparent modulus of rigidity for each temperature.

Thermal Stability

The thermal stability of a plasticized PVC formulation is crucial for both processing and the service life of the end product.

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the onset of thermal degradation and to quantify the amount of volatile components, including the plasticizer.[13] The degradation of plasticized PVC typically occurs in multiple stages, with the initial weight loss often corresponding to the volatilization of the plasticizer.[4]

  • Protocol:

    • Place a small, accurately weighed sample into the TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting thermogram to identify the temperatures at which significant weight loss occurs.

  • Standard: ASTM D3895

  • Principle: The OIT test, performed using a Differential Scanning Calorimeter (DSC), assesses the thermo-oxidative stability of the material. A longer OIT indicates better resistance to oxidation at elevated temperatures, which is critical for long-term durability.[14][15]

  • Protocol:

    • Place a small, weighed sample in a DSC pan.

    • Heat the sample under an inert nitrogen atmosphere to a specified isothermal temperature.

    • Once the temperature has stabilized, switch the purge gas to oxygen.

    • Continue to hold the sample at the isothermal temperature and record the heat flow.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Migration Resistance

Plasticizer migration is the movement of the plasticizer out of the PVC matrix. This can lead to a loss of flexibility, surface tackiness, and contamination of surrounding materials.

  • Standards: ASTM D1203, ISO 176

  • Principle: These methods determine the weight loss of a plasticized PVC sample when exposed to heat in the presence of activated carbon. The activated carbon acts as a sink for the volatile plasticizer, accelerating the migration process.[2][9][12][16][17] This is a rapid, empirical test for comparing the relative volatility of different plasticizers.

  • Protocol (Method A - Direct Contact):

    • Prepare circular test specimens of a specified diameter and thickness.

    • Weigh the specimens accurately.

    • Place a layer of activated carbon in a container, followed by a specimen, and then another layer of activated carbon.

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[2]

    • After the exposure period, remove the specimens, clean off any adhering carbon, and re-weigh them.

    • Calculate the percentage of weight loss.

Physical and Processing Properties
  • Standard: ASTM D792

  • Principle: This test determines the density of the plasticized PVC. It is a useful parameter for quality control and for calculating the weight of a finished product.[7][18]

  • Protocol (Method A - Water Displacement):

    • Weigh the specimen in air.

    • Weigh the specimen while fully immersed in distilled water.

    • Calculate the specific gravity using the formula: Specific Gravity = (Weight in Air) / (Weight in Air - Weight in Water).

  • Standard: ASTM D1238

  • Principle: The MFR is a measure of the ease of flow of the molten plastic. It is an important parameter for predicting the processability of the PVC compound in extrusion or injection molding operations.[19][20][21] A higher MFR generally indicates a lower melt viscosity.

  • Protocol:

    • Preheat the extrusion plastometer to the specified temperature.

    • Load a specified amount of the PVC compound into the heated barrel.

    • Insert the piston and apply a specified weight.

    • Allow the material to heat for a specified time.

    • Extrude the molten plastic through a standard die.

    • Collect the extrudate for a specific period and weigh it.

    • Calculate the MFR in grams per 10 minutes.

Comparative Performance Data

The following tables summarize typical performance data for various plasticizers in a generic flexible PVC formulation. The values are intended for comparative purposes, and actual results will vary depending on the specific PVC resin, stabilizer package, and processing conditions.

Table 1: Mechanical Properties of Plasticized PVC (60 phr Plasticizer)

Plasticizer TypeShore A HardnessTensile Strength (MPa)Elongation at Break (%)
DEHP 80 - 8518 - 22300 - 350
DINP 82 - 8719 - 23280 - 330
DOTP 83 - 8820 - 24270 - 320
Tributyl Citrate 85 - 9021 - 25250 - 300
ESBO (as primary)90 - 9522 - 26200 - 250

Table 2: Thermal and Migration Properties of Plasticized PVC

Plasticizer TypeTGA Onset of Degradation (°C)Volatile Loss (%) (ASTM D1203)
DEHP ~2805 - 8
DINP ~2903 - 6
DOTP ~3002 - 4
Tributyl Citrate ~2706 - 9
ESBO ~3101 - 3

Conclusion: Selecting the Optimal Plasticizer

The choice of a plasticizer is a multi-faceted decision that requires a balance of performance, cost, and regulatory compliance.

  • For general-purpose applications where cost is a primary driver, higher-molecular-weight phthalates like DINP and non-ortho-phthalates like DOTP offer a good balance of properties.

  • For applications with stringent safety requirements, such as medical devices and children's toys, citrate esters and other non-phthalate alternatives are the preferred choice, despite their higher cost.

  • For applications where sustainability and improved thermal stability are desired, bio-based plasticizers like ESBO present a compelling option, often used in combination with other primary plasticizers.

This guide has provided a framework for understanding and evaluating plasticizer efficiency in PVC formulations. By employing the detailed experimental protocols and considering the comparative data presented, researchers and developers can confidently select the optimal plasticizer to meet the specific demands of their applications.

References

  • Global Savors. (n.d.). Soybean Oil vs. DOP: A Comparative Analysis for PVC Applications. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test (D1043-21). Retrieved from [Link]

  • ASTM International. (2010). Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test (D1043-10). Retrieved from [Link]

  • ASTM International. (2002). Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test (D1043-02). Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D1043-10 Red - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. Retrieved from [Link]

  • ASTM International. (n.d.). D1043 Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis and performance evaluation of novel soybean oil-based plasticisers for polyvinyl chloride (PVC). Retrieved from [Link]

  • MDPI. (2020). Synthesis of Bio-Plasticizer from Soybean Oil and Its Application in Poly(Vinyl Chloride) Films. Retrieved from [Link]

  • ResearchGate. (2018). Effect of epoxidised soybean oil loading as plasticiser on physical, mechanical and thermal properties of polyvinylchloride. Retrieved from [Link]

  • Hallstar. (n.d.). The Essential Role of Epoxidized Soybean Oil (ESO) in Modern PVC Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

  • Intertek. (n.d.). Shore Hardness ASTM D2240. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Retrieved from [Link]

  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]

  • Kanademy. (2023). Citrate Plasticizers as a Replacement of DOP. Retrieved from [Link]

  • NAMSA. (n.d.). ASTM D2240 Durometer Hardness. Retrieved from [Link]

  • Impact Solutions. (n.d.). oxidation induction time (OIT) testing by plastic experts. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D2240 Shore Hardness Testing for Plastics & Polymers. Retrieved from [Link]

  • Infinitelab. (2023). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Retrieved from [Link]

  • ResearchGate. (n.d.). Flexible PVC formulations. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D2240 testing. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of PVC formulations using various plasticizers at 60 phr. Retrieved from [Link]

  • ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic. Retrieved from [Link]

  • PatSnap. (2023). Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate. Retrieved from [Link]

  • NETZSCH. (n.d.). Determination of the Oxidation Induction Time or Temperature: OIT and OOT. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermograms of PVC samples in an air atmosphere. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (2018). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Retrieved from [Link]

  • MATEC Web of Conferences. (2023). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (D3895-19). Retrieved from [Link]

  • Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]

  • The Madison Group. (n.d.). Identification of PVC in NBR using Thermogravimetric Analysis. Retrieved from [Link]

  • ResearchGate. (2024). A comparative study of comprehensive performances for transparent plasticized polyvinyl chloride films with different plasticizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Flexidone(tm) - A New Class of Innovative PVC Plasticizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of tensile Strength in the formulated compounds. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Biodegradability of Bis(2-methoxyethyl) adipate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biodegradability of the plasticizer Bis(2-methoxyethyl) adipate. Recognizing the scarcity of publicly available data on this specific compound, we shift the focus from a simple data review to a practical guide on how to generate robust and reliable biodegradability data. This document outlines the strategic selection of standardized testing methods, details key experimental protocols, and positions the target compound within the broader landscape of alternative plasticizers.

Introduction: The Plasticizer Dilemma and the Need for Biodegradability Data

Plasticizers are essential additives that impart flexibility and durability to polymeric materials, most notably polyvinyl chloride (PVC).[1] Adipate esters, a class of non-phthalate plasticizers, have gained prominence as alternatives to traditional phthalates due to health and environmental concerns.[1][2] this compound (BMEA), with its unique chemical structure (CAS No. 106-00-3), finds application where specific performance characteristics are required.[3][4]

Profiling this compound (BMEA)

A thorough understanding of the test substance's properties is crucial for selecting the appropriate biodegradability test method.[8]

PropertyValueSource
Molecular Formula C12H22O6[3]
Molecular Weight 262.30 g/mol [3]
Appearance Clear, almost colorless liquid[4]
Boiling Point 190 °C @ 11 mm Hg[4]
Flash Point 87 °C[4]
Water Solubility Data not readily available, but structure suggests low solubility.[4]

The ester linkages in BMEA are theoretically susceptible to microbial hydrolysis, which would be the initial step in the biodegradation cascade. However, the presence of ether linkages in the side chains may influence the rate and extent of degradation compared to simpler alkyl adipates.

Strategic Approach to Biodegradability Testing

A tiered approach is the most efficient strategy for assessing a chemical's biodegradability. The process typically begins with stringent tests for "ready" biodegradability and, if the substance fails, moves to less stringent tests for "inherent" biodegradability.

G cluster_0 Tier 1: Ready Biodegradability cluster_1 Tier 2: Inherent Biodegradability cluster_2 Tier 3: Environment-Specific Testing T1_Start Assess Physicochemical Properties (Solubility, Volatility) T1_Test OECD 301: Ready Biodegradability Test (e.g., 301F - Manometric Respirometry) T1_Start->T1_Test T1_Result Pass? (≥60% ThOD in 10-d window) T1_Test->T1_Result T1_Pass Classified as 'Readily Biodegradable' T1_Result->T1_Pass Yes T1_Fail Not Readily Biodegradable T1_Result->T1_Fail No T2_Test OECD 302: Inherent Biodegradability Test (e.g., 302B - Zahn-Wellens) T1_Fail->T2_Test Proceed to Tier 2 T2_Result Pass? (>70% DOC removal) T2_Test->T2_Result T2_Pass Classified as 'Inherently Biodegradable' T2_Result->T2_Pass Yes T2_Fail Potentially Persistent T2_Result->T2_Fail No T3_Test ASTM/ISO Standards for Specific Media (e.g., ASTM D5338 - Composting) T2_Fail->T3_Test Consider if relevant T3_Result Evaluate degradation rate and extent in simulated environmental conditions T3_Test->T3_Result

Caption: Tiered strategy for assessing the biodegradability of BMEA.
Tier 1: Ready Biodegradability (OECD 301 Series)

These stringent tests screen for chemicals that are expected to rapidly and completely biodegrade in aquatic environments.[9] A substance is considered "readily biodegradable" if it meets pass levels (e.g., ≥60% of theoretical oxygen demand or CO₂ production) within a 10-day window during the 28-day test period.[8][10]

  • Why this is the first step: A positive result here is a strong indicator of low environmental persistence and can often satisfy regulatory requirements without further testing.[11]

  • Choosing the right OECD 301 method for BMEA: Given its expected low water solubility and low volatility, the OECD 301F (Manometric Respirometry) is an excellent choice.[12] This method measures oxygen consumption in a closed bottle with a headspace and can accommodate soluble, poorly soluble, and non-volatile substances.[5][12]

Tier 2: Inherent Biodegradability (OECD 302 Series)

If a substance fails a ready biodegradability test, it does not necessarily mean it won't degrade. Inherent biodegradability tests use conditions more favorable for degradation, such as a higher concentration of microorganisms and a longer exposure time (prolongation is possible).[13]

  • Why this is the second step: This determines if a substance has the potential to biodegrade, even if at a slower rate or after an adaptation period.

  • Choosing the right OECD 302 method for BMEA: The OECD 302B (Zahn-Wellens/EMPA Test) is suitable.[13][14] It measures the removal of Dissolved Organic Carbon (DOC) over 28 days. A removal of >70% classifies the substance as inherently biodegradable.[13][15]

Comparative Landscape: BMEA vs. Alternative Plasticizers

To provide context, it is useful to compare the (yet to be determined) biodegradability of BMEA with other common plasticizers.

Chemical NameAbbreviationTypeBiodegradability Data
This compound BMEA Adipate Data Not Available
Bis(2-ethylhexyl) adipateDEHA / DOAAdipateCan be biodegradable; one study noted a 6-month period for biodegradation.[2]
Bis(2-butoxyethyl) adipateDBEAAdipateNo direct data, but classified as not environmentally hazardous in its SDS, though this doesn't exclude potential effects from large spills.[6]
Bis[2-(2-butoxyethoxy)ethyl] adipateDBEEAAdipateUsed in biocomposites to enhance biodegradability.[16]
Acetyl tributyl citrateATBCBio-based (Citrate)Generally considered a biodegradable alternative to phthalates.[17]
Epoxidized Soybean OilESBOBio-based (Epoxy)Widely used as a bio-based plasticizer and considered a "safe alternative".[1][17]
Poly(butylene succinate-co-adipate)PBSABio-based (Polyester)A biodegradable polymer that can be used as a plasticizer or a base polymer.[18]

Detailed Experimental Protocol: OECD 301F Manometric Respirometry

This protocol provides a self-validating system for assessing the ready biodegradability of BMEA. The inclusion of blank, reference, and toxicity controls is essential for the trustworthiness of the results.[10]

Principle

The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The consumption of oxygen by the microorganisms metabolizing the substance is measured over 28 days using a manometric device. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the Theoretical Oxygen Demand (ThOD).[12]

Materials & Setup
  • Test Vessels: Glass bottles with sealed manometric heads.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

  • Mineral Medium: As specified in OECD 301 guidelines.

  • Test Substance: this compound (BMEA).

  • Reference Substance: Sodium benzoate or aniline (a readily biodegradable control).[19]

  • Controls:

    • Test Vessels (Duplicate): Mineral medium + Inoculum + BMEA.

    • Blank Controls (Duplicate): Mineral medium + Inoculum only (to measure endogenous respiration).[10]

    • Reference Control (Single): Mineral medium + Inoculum + Sodium Benzoate.

    • Toxicity Control (Single): Mineral medium + Inoculum + BMEA + Sodium Benzoate (to check for inhibitory effects of BMEA on the microbes).[5]

Workflow Diagram
Caption: Experimental workflow for the OECD 301F test.
Step-by-Step Procedure
  • Calculate ThOD: Determine the Theoretical Oxygen Demand for BMEA (C12H22O6) and the reference substance.

  • Prepare Inoculum: Obtain fresh activated sludge, wash it with mineral medium, and keep it aerated until use.

  • Set Up Vessels: Add the specified volume of mineral medium to each manometric vessel.

  • Inoculate: Add the prepared inoculum to each vessel to achieve a specific suspended solids concentration.

  • Add Substances:

    • Add BMEA to the "Test" and "Toxicity" vessels to achieve a concentration that yields sufficient oxygen demand (e.g., 100 mg/L).

    • Add the reference substance to the "Reference" and "Toxicity" vessels.

  • Seal and Incubate: Seal the vessels with the manometric heads and place them in a dark incubator at a constant temperature (e.g., 22 ± 2°C) with continuous stirring.

  • Monitor: Record the oxygen consumption in each vessel at regular intervals for 28 days.

  • Analyze Data:

    • Subtract the mean oxygen consumption of the blank controls from the readings of the other vessels.

    • Calculate the percentage of biodegradation for BMEA and the reference substance at each time point.

    • Plot the results and determine if the pass level (≥60%) is met within the 10-day window, which starts when 10% biodegradation is reached.[12]

Validation Criteria
  • The reference compound must show >60% degradation within 14 days to confirm the viability of the inoculum.[10]

  • If the degradation in the toxicity control is significantly less than in the reference control, it indicates that BMEA is inhibitory to the microorganisms at the tested concentration.[10]

Conclusion

While this compound is a relevant compound in the class of adipate plasticizers, a critical data gap exists regarding its biodegradability. This guide provides the scientific rationale and a clear, actionable framework for researchers to generate this crucial environmental data. By employing a tiered testing strategy starting with the OECD 301F method, followed by an OECD 302B test if necessary, a definitive assessment can be made. The provided protocols, designed with self-validating controls, ensure the generation of trustworthy and high-integrity data, allowing for a comprehensive environmental risk assessment and informed comparison with alternative plasticizers.

References

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • Aropha. (n.d.). OECD 302B: Inherent Biodegradability Test. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). ASTM Standards Pertaining to the Biodegradability and Compostability of Plastics. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 302D - Inherent Biodegradability: Concawe Test. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • In-Situ. (2026, January 10). OECD 302 Inherent Biodegradability Testing in Compost. Retrieved from [Link]

  • BioSphere Plastic. (n.d.). Biodegradable Testing Methods and Standards. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Ready biodegradability. Retrieved from [Link]

  • OECD. (n.d.). Test No. 302B: Inherent Biodegradability: Zahn-Wellens/ EVPA Test. Retrieved from [Link]

  • ASTM International. (2021). D5338 Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions, Incorporating Thermophilic Temperatures. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 302: Inherent Biodegradability Tests. Retrieved from [Link]

  • Natureplast. (n.d.). BIODEGRADABLE PLASTICS: DEFINITIONS AND STANDARDS. Retrieved from [Link]

  • Situ Biosciences. (n.d.). ASTM D5338 - Biodegradation Test - Composting. Retrieved from [Link]

  • BPI - Certified Compostable. (n.d.). Field Validation. Retrieved from [Link]

  • European Bioplastics. (n.d.). Industry standards & labels. Retrieved from [Link]

  • Pires, A. C. P., et al. (2022). Summary of ASTM and ISO standards for plastic degradation in compost. ResearchGate. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). File:ISO standards on biodegradability of plastics at sea.jpg. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Mazitova, A. K., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. PMC - NIH. [Link]

  • Jia, P., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. MDPI. [Link]

  • Adeleye, A. S., et al. (2022). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. ACS Publications. [Link]

  • Mazitova, A. K., & Vikhareva, I. N. (2020). Biodegradable Plasticizing Composition for Plastics with a Limited Service Life. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - Bis(2-butoxyethyl)adipate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. Retrieved from [https://www.industrialchemicals.gov.au/sites/default/files/PEC4_Bis(2-methoxyethyl) phthalate_Full%20Report.pdf]([Link] phthalate_Full%20Report.pdf)

  • PubChem - NIH. (n.d.). Bis(2-ethoxyethyl) adipate. Retrieved from [Link]

  • Tournier, V., et al. (n.d.). Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. PMC - PubMed Central. [Link]

  • Vikhareva, I. N., et al. (2021). Biodegradation chemistry of new adipate plasticizers. ResearchGate. [Link]

  • KAIST. (2022). Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradable aliphatic polyesters. Part II. Synthesis and characterization of chain extended poly(butylene succinate-co-butylene adipate). Retrieved from [Link]

Sources

A Comparative Guide to Plasticizer Migration in Food Contact Materials: Bis(2-methoxyethyl) adipate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the realm of food contact materials (FCMs), the safety and integrity of packaging are paramount. Plasticizers, essential additives that impart flexibility and durability to polymers like polyvinyl chloride (PVC), are a critical class of compounds that demand rigorous scrutiny. Their potential to migrate from packaging into foodstuffs poses a significant concern for consumer health and is a key focus of regulatory bodies worldwide. This guide provides a comprehensive quantitative analysis of the migration of adipate plasticizers, with a focus on Bis(2-methoxyethyl) adipate (DMEA) and its alternatives, offering a comparative perspective supported by experimental data and detailed analytical protocols.

The Imperative of Migration Analysis: Understanding Plasticizer Mobility

The migration of chemical substances from food packaging to food is a mass transfer phenomenon governed by several factors, including the chemical nature of the migrant, its concentration in the polymer, the type of food, and the conditions of contact such as temperature and duration.[1] Plasticizers, not being chemically bound to the polymer matrix, are particularly susceptible to migration, especially into fatty foods.[2] This necessitates robust analytical methods to quantify the extent of migration and ensure compliance with established safety limits.

There are two primary types of migration assessment: overall migration, which determines the total amount of all substances that transfer from the packaging to the food simulant, and specific migration, which quantifies the transfer of a particular substance of interest.[3] Regulatory frameworks, such as those established by the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), set specific migration limits (SMLs) for individual substances based on toxicological assessments.[3][4]

Comparative Analysis of Adipate Plasticizers and a Common Alternative

For the purpose of this guide, we will compare the migration behavior of a representative adipate plasticizer, Di(2-ethylhexyl) adipate (DEHA), with a widely used non-phthalate alternative, Acetyl Tributyl Citrate (ATBC). While the focus of the topic is this compound (DMEA), the available literature with specific migration data for DMEA is limited. DEHA, being a structurally similar and extensively studied adipate, serves as a relevant proxy for understanding the migration characteristics of this class of plasticizers.

FeatureDi(2-ethylhexyl) adipate (DEHA)Acetyl Tributyl Citrate (ATBC)
Chemical Structure Adipic acid ester with 2-ethylhexanolCitric acid ester with n-butanol, acetylated
Primary Use Plasticizer for PVC, particularly for food wrapPhthalate-alternative plasticizer in PVC for food and pharmaceutical packaging[1]
Regulatory Status (EU SML) 18 mg/kg of food[4]No specific SML, subject to the overall migration limit of 60 mg/kg[5]
Experimental Data on Migration Levels

The migration of plasticizers is highly dependent on the food simulant used, which is chosen to represent different food types (e.g., aqueous, acidic, alcoholic, and fatty).

Table 1: Comparative Migration of DEHA and ATBC into Food Simulants

PlasticizerFood SimulantTest ConditionsMigration LevelReference
DEHA Various retail foods (cheese, meat, baked goods)Retail storage conditions27.8 to 135.0 mg/kg (cheese), 1.0 to 72.8 mg/kg (meat), 11 to 212 mg/kg (baked goods)[2]
DEHA Food Simulants (Distilled water, 3% acetic acid, 15% ethanol)40°C for 10 daysLevels below SML[3]
ATBC Various foods (microwave cooking)Microwave heating0.4 to 79.8 mg/kg[6]
ATBC 50% ethanol, 95% ethanol, isooctane10, 20, 40°CTemperature-dependent diffusion observed[7]
ATBC Fish fillets (cod and herring)4°C for up to 240h11.1 to 12.8 mg/kg (cod), 32.4 to 33.4 mg/kg (herring)[5]

Key Insights from Experimental Data:

  • Influence of Fat Content: The migration of the lipophilic plasticizer DEHA is significantly higher into fatty foods like cheese and baked goods with fatty fillings.[2] Similarly, the migration of ATBC was substantially higher into herring (a fatty fish) compared to cod (a lean fish).[5]

  • Effect of Temperature: Increased temperature significantly enhances the migration of both DEHA and ATBC.[2][7] This is a critical consideration for applications involving heating or cooking in the packaging.

  • Contact Time: Longer contact times generally lead to higher migration levels.

Analytical Workflow for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of plasticizer migrants due to its high sensitivity and specificity.[8][9]

Experimental Workflow Diagram

Migration_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample Food Contact Material Incubation Migration Test (e.g., 10 days at 40°C) Sample->Incubation Simulant Food Simulant (e.g., 95% Ethanol) Simulant->Incubation LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Incubation->LLE Aqueous Phase Concentration Solvent Evaporation & Reconstitution LLE->Concentration Organic Phase GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Report Migration Level (mg/kg or mg/dm²) Quantification->Report

Caption: Workflow for the quantitative analysis of plasticizer migration.

Step-by-Step GC-MS Protocol for Adipate Analysis

This protocol is a generalized procedure for the quantitative analysis of adipate plasticizers in a fatty food simulant (e.g., 95% ethanol or olive oil).

1. Sample Preparation and Migration Test:

  • Cut the food contact material into specified dimensions (e.g., 1 dm²).
  • Immerse the sample in a known volume of the selected food simulant in a sealed glass container. The surface area to volume ratio is critical and often regulated (e.g., 6 dm²/L).
  • Incubate under controlled conditions that simulate the intended use of the packaging (e.g., 10 days at 40°C for long-term storage at room temperature).[3]

2. Extraction of the Analyte:

  • After incubation, remove the food contact material.
  • For aqueous simulants, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane.[10] For oily simulants, a solvent dilution followed by a cleanup step may be necessary.
  • Collect the organic phase containing the plasticizer.

3. Concentration and Reconstitution:

  • Evaporate the organic solvent to a small volume under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.
  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[10]
  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
  • GC Oven Program:
  • Initial temperature: e.g., 80°C, hold for 1-2 minutes.
  • Ramp: Increase the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature of e.g., 280-300°C.
  • Hold at the final temperature for a sufficient time to ensure elution of the target analytes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for initial identification.
  • Mass Range: A suitable mass range to cover the characteristic ions of the target adipate plasticizer.

5. Quantification:

  • Prepare a series of calibration standards of the target adipate in the same solvent as the sample.
  • Analyze the standards using the same GC-MS method to generate a calibration curve.
  • Quantify the amount of the adipate in the sample by comparing its peak area to the calibration curve.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion and Future Perspectives

The quantitative analysis of plasticizer migration is a critical component of ensuring the safety of food contact materials. This guide has provided a comparative overview of the migration of adipate plasticizers, represented by DEHA, and a common alternative, ATBC. The experimental data highlights the significant influence of food type (particularly fat content) and temperature on migration levels. The detailed GC-MS protocol offers a robust framework for researchers to conduct their own migration studies.

As regulatory scrutiny of food contact materials continues to intensify, the demand for safer alternatives to traditional plasticizers will grow. Future research should focus on developing and validating analytical methods for a wider range of emerging plasticizers and on conducting comprehensive comparative migration studies to better inform risk assessments and material selection. The use of mathematical modeling to predict migration can also serve as a valuable tool to complement experimental testing.[7]

References

  • Benchchem. (2025). Application Note: Assessing Acetyl Tributyl Citrate (ATBC)
  • Castle, L., Jickells, S. M., Sharman, M., Gramshaw, J. W., & Gilbert, J. (1988). Migration of the Plasticizer Acetyltributyl Citrate from Plastic Film into Foods during Microwave Cooking and Other Domestic Use. Journal of Food Protection, 51(12), 916-919.
  • Vera, P., et al. (2019). Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants. Journal of the Science of Food and Agriculture, 99(4), 1836-1844.
  • Zygoura, P. D., et al. (2011). Study of the migration behavior of acetyl tributyl citrate from PVDC/PVC film into fish fillets as affected by intermediate doses of electron beam radiation. Food and Chemical Toxicology, 49(12), 3138-3145.
  • Nara, K., et al. (2009). Leaching of the Plasticizer, Acetyl Tributyl Citrate: (ATBC) from Plastic Kitchen Wrap. Journal of Health Science, 55(5), 793-797.
  • Fasano, E., et al. (2012). Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging. Food Control, 27(1), 132-138.
  • Van Den Houwe, K., et al. (2022). Investigation of potential migratables from paper and board food contact materials. Frontiers in Chemistry, 10, 969335.
  • Castle, L., Mercer, A. J., Startin, J. R., & Gilbert, J. (1987). Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging. Food Additives and Contaminants, 4(4), 399-406.
  • Benchchem. (n.d.).
  • Liu, X., et al. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of Agricultural and Food Chemistry, 61(4), 957-963.
  • European Food Safety Authority. (n.d.). Food additives.
  • Milić, M., et al. (2021).
  • Shimadzu Corporation. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives.
  • Lago, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(20), 4865-4880.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Bis(2-methoxyethyl) adipate (BMEA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Bis(2-methoxyethyl) adipate (BMEA)

This compound (BMEA), with the chemical formula C12H22O6, is a plasticizer used to impart flexibility to polymers.[1] Its potential to migrate from packaging materials, medical devices, or other polymeric products into pharmaceuticals, food, or biological systems necessitates the use of robust and reliable analytical methods for its detection and quantification.[2][3] As drug development professionals and researchers, selecting the appropriate analytical technique is a critical decision that impacts data quality, regulatory compliance, and ultimately, consumer safety.

This guide provides an in-depth comparison of the primary analytical techniques for BMEA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will also discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for unequivocal identification. The focus is not merely on protocol execution but on the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical workflow.

Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Semi-Volatiles

GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like BMEA.[4] Its power lies in the high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry.[4]

Principle & Rationale

The core principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column (the stationary phase).[5] Separation is based on the compounds' boiling points and their differential interactions with the column's coating.[5] BMEA, being a semi-volatile ester, is well-suited for this technique. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for identification.[4]

The choice of GC-MS is often driven by its exceptional sensitivity and selectivity, making it ideal for trace-level detection of leachables from complex matrices.[6]

Experimental Protocol: GC-MS Analysis of BMEA

This protocol is designed to be a self-validating system, incorporating quality control checks throughout the process.

1.2.1. Sample Preparation: Solvent Extraction

The causality behind solvent extraction is to quantitatively transfer the analyte of interest from a complex sample matrix (e.g., a polymer, a formulated drug product) into a clean solvent suitable for injection into the GC-MS.

  • Sample Comminution: If the sample is a solid (e.g., plastic tubing), cut it into small pieces (~2x2 mm) to maximize the surface area for extraction.

  • Solvent Selection: Choose a solvent that effectively solubilizes BMEA without dissolving the sample matrix. Dichloromethane (DCM) or hexane are common choices due to their polarity and volatility.[7] For aqueous drug products, a liquid-liquid extraction may be necessary.

  • Extraction: Accurately weigh approximately 1 gram of the prepared sample into a glass vial. Add 10 mL of the chosen extraction solvent.

  • Agitation: Sonicate the vial for 30-60 minutes at room temperature. This uses ultrasonic waves to create cavitation, enhancing the solvent's penetration into the sample matrix and accelerating the extraction process.

  • Concentration: Carefully decant the solvent into a clean vial. If necessary, evaporate the solvent to a smaller, precise volume (e.g., 1 mL) under a gentle stream of nitrogen to concentrate the analyte and improve detection limits.

1.2.2. Instrumental Analysis

  • GC System: A standard gas chromatograph equipped with a capillary column is used. A 5% phenyl methyl siloxane column is a versatile choice for separating a wide range of semi-volatile compounds.[8]

  • Injection: Inject 1 µL of the prepared extract in splitless mode. The splitless mode ensures that the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis.

  • GC Conditions (Typical):

    • Injector Temperature: 280°C (Ensures rapid vaporization of BMEA without thermal degradation).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 280°C at 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes. (This gradient ensures separation from other potential extractables and drives the BMEA off the column).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level generates reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450. This range covers the expected molecular ion and key fragments of BMEA.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid/Liquid Sample Extract Solvent Extraction (e.g., DCM) Sample->Extract Concentrate Concentration (N2 Evaporation) Extract->Concentrate Inject GC Injection (Splitless Mode) Concentrate->Inject Separate Capillary Column Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Library Spectral Library Search (NIST) TIC->Library Quant Quantification (Calibration Curve) TIC->Quant

Caption: Workflow for BMEA detection by GC-MS.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - A Versatile Alternative

HPLC is a powerful separation technique that is particularly advantageous for compounds that are non-volatile, thermally unstable, or lack a suitable chromophore for UV detection.[5][6] While BMEA is amenable to GC-MS, HPLC offers an orthogonal approach, which is crucial for method cross-validation.

Principle & Rationale

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).[6] Separation occurs based on the analyte's differential partitioning between the two phases.[4] For a moderately polar compound like BMEA, a reverse-phase (RP) HPLC method is most appropriate.[9] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile and water). BMEA will be retained on the column and will elute at a characteristic retention time based on the mobile phase composition.

Since BMEA lacks a strong UV chromophore, detection can be challenging. A universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a good choice. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity.[10]

Experimental Protocol: HPLC-CAD Analysis of BMEA

2.2.1. Sample Preparation

  • Sample Dissolution: Accurately weigh the sample or pipette a known volume.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. A mixture of acetonitrile and water is often a good starting point for RP-HPLC.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE) to remove particulates that could damage the HPLC column and system. This is a critical step for maintaining the trustworthiness of the chromatographic system.

2.2.2. Instrumental Analysis

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • HPLC Conditions (Typical):

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start at 50% A, hold for 1 minute.

      • Ramp to 95% A over 10 minutes.

      • Hold at 95% A for 2 minutes.

      • Return to 50% A and equilibrate for 5 minutes before the next injection.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Maintaining a constant temperature ensures reproducible retention times).

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Gas: Nitrogen.

    • Evaporation Temperature: 35°C (Optimize based on mobile phase volatility).

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid/Liquid Sample Dissolve Dissolution in Mobile Phase Sample->Dissolve Filter Filtration (0.45 µm Syringe Filter) Dissolve->Filter Inject HPLC Injection Filter->Inject Separate Reverse-Phase C18 Column Separation Inject->Separate Detect Charged Aerosol Detector (CAD) Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Quant Quantification (Peak Area vs. Conc.) Chromatogram->Quant

Caption: Workflow for BMEA detection by HPLC-CAD.

Chapter 3: Method Validation & Performance Comparison

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[11][12] For the cross-validation of BMEA detection, key performance parameters must be compared. The following table summarizes typical performance characteristics for GC-MS and HPLC methods for adipate esters, which are analogous to BMEA.

Comparative Performance Data
Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-CAD/MS)Rationale & Causality
Linearity Range 5 - 1000 ng/g[13][14]Method Dependent (Typically low µg/mL)[15]Demonstrates the concentration range over which the instrument response is directly proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.998[13][14]> 0.99 (Typical)[15]A statistical measure of how close the data are to the fitted regression line. A value >0.99 is considered acceptable.
Limit of Detection (LOD) Method Dependent (Typically low ng/g)[13]Method Dependent (Typically low µg/mL)[10]The lowest amount of analyte that can be reliably distinguished from background noise, but not necessarily quantified.
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[13]Method Dependent (Typically low µg/mL)[16]The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery) 83.6% - 118.5%[13][14]98% - 102% (Typical for drug products)[15]Measures the closeness of the experimental value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.
Precision (RSD) 2.5% - 15.6%[13][14]< 2% (Typical)[15]Expresses the closeness of agreement between a series of measurements from the same sample. It is usually expressed as the Relative Standard Deviation (RSD).

Note: The data presented is based on studies of analogous adipate plasticizers and serves as a representative comparison. Actual performance for BMEA may vary and must be empirically determined.

Logical Relationship of Validation Parameters

Validation_Logic Analyte BMEA Detection Specificity Specificity/ Selectivity Analyte->Specificity Robustness Robustness Analyte->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ LOD->LOQ

Caption: Interdependence of analytical validation parameters.

Chapter 4: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides unparalleled information for the unequivocal structural identification of an unknown compound or for confirming the identity of a reference standard.[1]

  • ¹H NMR: Proton NMR will show distinct signals for the different types of protons in the BMEA molecule (e.g., those on the methoxy group, the ethyl chain, and the adipate backbone). The chemical shift, integration (peak area), and splitting pattern of these signals can be used to piece together the molecular structure.

  • ¹³C NMR: Carbon NMR provides information about the different carbon environments in the molecule.

NMR is not typically used for routine quantification due to lower sensitivity compared to GC-MS or LC-MS, but it is an essential tool for characterizing reference materials and investigating unknown leachables. Spectral information for BMEA is available in public databases like PubChem.[1]

Conclusion: Selecting the Right Technique

The cross-validation of analytical methods is fundamental to ensuring data integrity in scientific research and drug development.

  • GC-MS should be considered the primary technique for the routine, sensitive quantification of BMEA, especially when analyzing for trace-level contaminants migrating from packaging or devices. Its high sensitivity and the availability of extensive mass spectral libraries for identification make it a robust and reliable choice.[14]

  • HPLC , preferably coupled with a universal detector like CAD or a mass spectrometer, serves as an excellent orthogonal method for cross-validation. It is particularly valuable if the sample matrix is incompatible with GC or if BMEA is part of a broader analysis of non-volatile compounds.[4][10]

Ultimately, a comprehensive analytical strategy should leverage the strengths of both chromatographic techniques. Initial detection and quantification can be performed using a validated GC-MS method, with an orthogonal HPLC method used to confirm results and provide a higher degree of confidence, thereby creating a truly self-validating and trustworthy analytical system.

References

  • SIELC Technologies. (n.d.). Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Diisobutyl Adipate in Commercial Products.
  • BenchChem. (2025). A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS for Phthalate Analysis in Research and Drug Development.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-ethoxyethyl) adipate. PubChem. Retrieved from [Link]

  • Sanches-Silva, A., et al. (2011). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. ResearchGate. Retrieved from [Link]

  • Stanciu, G. A., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Drabova, L., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. Retrieved from [Link]

  • Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]

  • Beuving, G. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Retrieved from [Link]

  • Shimadzu. (n.d.). M284A Identification of Phthalate Esters Using the SMCI Method. Retrieved from [Link]

  • Xia, Z., et al. (2011). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. Retrieved from [Link]

  • BioProcess International. (2013). Alternative Solvents for Extractables and Leachables Evaluation. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Bis(2-methoxyethyl) adipate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental bench; it is paramount in the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of bis(2-methoxyethyl) adipate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the critical reasoning behind them, fostering a culture of safety and compliance.

Understanding the Compound: Hazard Profile of this compound

This compound is a combustible liquid with a flash point of 87°C (188.6°F)[1]. While it may cause eye, skin, and respiratory tract irritation, its toxicological properties have not been fully investigated[1]. Crucially, it is not listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States[1]. This means its classification as a hazardous waste is dependent on its characteristics.

PropertyValueRegulatory Implication
Flash Point 87°C (188.6°F)Does not meet the criteria for an ignitable hazardous waste (D001) under RCRA, which is a flash point < 60°C (140°F)[2]. However, its combustible nature requires careful handling and storage away from ignition sources[1].
Acute Toxicity Not fully investigatedThe lack of comprehensive toxicity data necessitates a cautious approach. It is prudent to handle this chemical as a potentially hazardous substance.
Reactivity Stable under normal conditionsNot considered a reactive hazardous waste. Incompatible with strong oxidizing agents[1].
Corrosivity No information availableNot expected to be corrosive.
Other Regulations May be regulated as a "Glycol ethers"Subject to reporting requirements under SARA Title III and listed as a hazardous air pollutant under the Clean Air Act[1].

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste involves a systematic process of determination, segregation, packaging, and professional removal.

Step 1: Hazardous Waste Determination

The generator of the waste is legally responsible for determining if it is hazardous[3].

  • Consult the Safety Data Sheet (SDS): The SDS for this compound states that it is not a listed hazardous waste[1].

  • Evaluate Characteristics:

    • Ignitability: With a flashpoint of 87°C, it does not meet the technical definition of an ignitable hazardous waste (D001)[2]. However, due to its combustibility, it should be managed as a flammable-related waste.

    • Corrosivity, Reactivity, Toxicity: Based on available data, it does not meet the criteria for these characteristics.

  • State and Local Regulations: It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as they may have more stringent requirements. For the purpose of this guide, and in the interest of best safety practices, we will proceed with managing this compound waste as a non-RCRA hazardous (or industrial) waste.

Step 2: Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.

  • Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated container.

  • Container Compatibility: Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks.

Step 3: Labeling the Waste Container

Accurate labeling is a critical safety and regulatory requirement.

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's EHS department will provide these labels.

  • Complete the Label Information:

    • Generator Information: Fill in your name, department, and contact information.

    • Chemical Contents: Clearly write "this compound". If it is a mixture, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Hazards: Check the appropriate hazard boxes on the label (e.g., "Combustible").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation. The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional service.

  • Contact your EHS Department: When the waste container is full or has been in accumulation for the maximum allowable time (per institutional policy, typically less than one year for non-acute waste), contact your EHS department to schedule a pickup.

  • Professional Disposal: Your institution has contracted with a licensed hazardous waste disposal company. This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. Never dispose of chemical waste down the drain or in the regular trash.

Visualizing the Disposal Decision Process

The following diagram illustrates the key decision points in the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Packaging & Storage cluster_2 Disposal start This compound waste generated sds_review Review Safety Data Sheet (SDS) start->sds_review waste_determination Hazardous Waste Determination (40 CFR 261.3) sds_review->waste_determination characteristic_eval Evaluate Characteristics: - Ignitability (<140°F?) - Corrosivity? - Reactivity? - Toxicity? waste_determination->characteristic_eval segregate Segregate as non-halogenated organic waste characteristic_eval->segregate Not a listed hazardous waste; manage as combustible industrial waste container Select compatible container (HDPE or glass) segregate->container labeling Affix 'Hazardous Waste' label & complete all fields container->labeling storage Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact Container is full or accumulation time limit reached disposal_vendor Licensed hazardous waste vendor transports and disposes ehs_contact->disposal_vendor end Proper Disposal Complete disposal_vendor->end

Caption: Decision workflow for the proper disposal of this compound.

Choosing a Disposal Partner: The Role of EHS

Your institution's Environmental Health and Safety department is your primary partner in waste disposal. They are responsible for vetting and contracting with licensed hazardous waste disposal companies. These vendors are audited to ensure they comply with all Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations for the transport, treatment, storage, and disposal of hazardous waste. By following your EHS office's procedures, you are ensuring that the "cradle-to-grave" responsibility for your laboratory's waste is managed in a compliant and environmentally sound manner.

References

  • AllSource Environmental. (n.d.). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-(2-butoxyethoxy)ethyl) adipate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-methoxyethyl) adipate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-methoxyethyl) adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.